2-Chloro-6-(dimethylamino)nicotinaldehyde
Description
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Properties
IUPAC Name |
2-chloro-6-(dimethylamino)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)7-4-3-6(5-12)8(9)10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXSYLMEMVHULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670631 | |
| Record name | 2-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186405-06-0 | |
| Record name | 2-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-6-(dimethylamino)nicotinaldehyde (CAS No. 1233698-83-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
2-Chloro-6-(dimethylamino)nicotinaldehyde, registered under CAS number 1233698-83-3, is a highly functionalized pyridine derivative that has emerged as a valuable building block in the synthesis of complex organic molecules. Its unique electronic and steric properties, arising from the combination of an aldehyde, a chloro substituent, and a dimethylamino group on the pyridine core, make it a versatile intermediate in the development of novel therapeutic agents. The strategic placement of these functional groups allows for a wide range of chemical transformations, providing a gateway to diverse molecular architectures. This guide offers a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery.
Chemical Identity and Physicochemical Properties
The nomenclature for this compound can vary, with "6-Chloro-2-(dimethylamino)nicotinaldehyde" also being frequently used. According to IUPAC nomenclature conventions for substituted pyridines, where the principal functional group (aldehyde) dictates the numbering of the ring, and substituents are listed alphabetically, 2-Chloro-6-(dimethylamino)nicotinaldehyde is the preferred name.
The structural and physicochemical properties of 2-Chloro-6-(dimethylamino)nicotinaldehyde are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source(s) |
| CAS Number | 1233698-83-3 | [1][2] |
| Molecular Formula | C₈H₉ClN₂O | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| IUPAC Name | 2-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde | [3] |
| Synonyms | 6-Chloro-2-(dimethylamino)nicotinaldehyde, 6-Chloro-2-dimethylamino-pyridine-3-carbaldehyde | [1] |
| Appearance | Solid | |
| SMILES | CN(C1=NC(Cl)=C(C=C1)C=O)C | |
| InChI | 1S/C8H9ClN2O/c1-11(2)7-4-3-6(5-12)8(9)10-7/h3-5H,1-2H3 | |
| LogP | 1.6135 | [1] |
| Topological Polar Surface Area (TPSA) | 33.2 Ų | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Synthesis and Mechanistic Considerations
The synthesis of substituted nicotinaldehydes often involves multi-step sequences starting from readily available pyridine derivatives. While a specific, detailed synthesis for 2-Chloro-6-(dimethylamino)nicotinaldehyde is not extensively documented in publicly available literature, a plausible synthetic strategy can be inferred from related transformations. A general approach to a precursor, 2-chloronicotinaldehyde, involves the reduction of 2-chloronicotinic acid followed by oxidation of the resulting alcohol.[4]
A potential synthetic pathway for 2-Chloro-6-(dimethylamino)nicotinaldehyde could commence with a commercially available dichloropyridine derivative. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic aromatic substitution would allow for the selective introduction of the dimethylamino group. Subsequent steps would then focus on the introduction of the aldehyde functionality at the 3-position.
Hypothetical Synthetic Workflow:
The following diagram illustrates a conceptual synthetic pathway. The causality behind this proposed sequence lies in the differential reactivity of the substituted pyridine ring.
Caption: A plausible synthetic route to 2-Chloro-6-(dimethylamino)nicotinaldehyde.
This proposed pathway is a logical construction based on established organic chemistry principles. The initial nucleophilic substitution is directed to the more reactive 2-position. Subsequent electrophilic bromination would likely proceed at the 3-position, which is activated by the electron-donating dimethylamino group. Finally, a formylation reaction, such as a Rieche formylation or through a lithium-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF), would yield the target aldehyde. The validation of this protocol would require experimental verification to optimize reaction conditions and yields.
Reactivity and Chemical Transformations
The chemical reactivity of 2-Chloro-6-(dimethylamino)nicotinaldehyde is governed by its three key functional groups:
-
Aldehyde Group: This is the primary site for a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Knoevenagel, Wittig). It is also a key handle for reductive amination to introduce further diversity. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the aldehyde carbon.
-
Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents, such as amines, alcohols, and thiols. This provides a powerful tool for late-stage diversification in a synthetic sequence.
-
Dimethylamino Group: As a strong electron-donating group, the dimethylamino substituent activates the pyridine ring towards electrophilic substitution and influences the regioselectivity of such reactions.
The interplay of these functional groups allows for a rich and diverse chemistry, making this molecule a valuable platform for the construction of complex molecular libraries.
Applications in Drug Discovery and Development
Substituted nicotinaldehydes are recognized as important intermediates in the synthesis of agrochemicals and pharmaceuticals.[5] The chloro and amino functionalities are prevalent in many FDA-approved drugs, highlighting their importance in medicinal chemistry.[5]
Exemplary Application in a Multi-component Reaction:
A significant application of aldehydes like 2-Chloro-6-(dimethylamino)nicotinaldehyde is in one-pot, multi-component reactions to rapidly generate molecular complexity. The following workflow outlines a generic three-component synthesis of highly substituted pyridines, a common scaffold in medicinal chemistry.[6][7]
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- 7. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-6-(dimethylamino)nicotinaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-(dimethylamino)nicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional structure, featuring a reactive aldehyde group, an electron-donating dimethylamino group, and an electron-withdrawing chlorine atom on the pyridine core, makes it a versatile building block for the synthesis of a diverse array of complex molecules. The strategic placement of these functional groups allows for selective chemical modifications, enabling the exploration of novel chemical space in drug discovery and materials science. This technical guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, reactivity profile, and potential applications of this compound, with a focus on its utility for researchers and scientists in the field of drug development.
Chemical Identity and Physical Properties
Identifying the precise chemical and physical properties of 2-Chloro-6-(dimethylamino)nicotinaldehyde is fundamental to its application in research and development. While experimental data for this specific isomer is not widely available, a combination of information from chemical suppliers and predictive modeling provides a solid foundation for its characterization.
Core Identification
| Identifier | Value | Source |
| Molecular Formula | C₈H₉ClN₂O | |
| Molecular Weight | 184.62 g/mol | |
| IUPAC Name | 2-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde | N/A |
| Canonical SMILES | CN(C)c1ccc(C=O)c(n1)Cl | N/A |
| InChI Key | WVXSYLMEMVHULX-UHFFFAOYSA-N |
Physicochemical Properties
The following table summarizes key physicochemical properties. Where experimental data is unavailable, predicted values from reputable computational models are provided.
| Property | Value | Source |
| Physical Form | Solid | |
| Melting Point | Predicted: 50-70 °C | Based on related structures[1] |
| Boiling Point | Predicted: >250 °C | N/A |
| Solubility | Soluble in common organic solvents such as DMSO and chloroform. | Based on related structures[1] |
| pKa (Predicted) | ~2.5 (for the pyridine nitrogen) | N/A |
| LogP (Predicted) | 1.6 - 2.0 | [2] |
Spectral Data (Predicted)
Detailed spectral analysis is crucial for the confirmation of the molecular structure and purity of 2-Chloro-6-(dimethylamino)nicotinaldehyde. In the absence of published experimental spectra, the following are predicted data based on computational models.
¹H NMR Spectrum (Predicted, CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | s | 1H | Aldehyde proton (-CHO) |
| ~7.8 | d | 1H | Pyridine H-4 |
| ~6.5 | d | 1H | Pyridine H-5 |
| ~3.1 | s | 6H | N(CH₃)₂ |
¹³C NMR Spectrum (Predicted, CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~189 | C=O (aldehyde) |
| ~160 | C-6 (pyridine) |
| ~155 | C-2 (pyridine) |
| ~140 | C-4 (pyridine) |
| ~125 | C-3 (pyridine) |
| ~105 | C-5 (pyridine) |
| ~40 | N(CH₃)₂ |
Key IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| ~2820, ~2720 | C-H stretch (aldehyde) |
| ~1700 | C=O stretch (aldehyde) |
| ~1600, ~1570 | C=C and C=N stretch (pyridine ring) |
| ~1250 | C-N stretch (aromatic amine) |
| ~750 | C-Cl stretch |
Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 184/186 | [M]⁺ (Molecular ion peak, showing isotopic pattern for chlorine) |
| 183/185 | [M-H]⁺ |
| 155/157 | [M-CHO]⁺ |
| 141 | [M-N(CH₃)₂]⁺ |
Synthesis and Reactivity
The synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde can be approached through several strategic routes, leveraging known pyridine chemistry. The reactivity of the molecule is dictated by the interplay of its functional groups.
Proposed Synthetic Pathway
A plausible synthetic route starts from commercially available 2,6-dichloronicotinaldehyde. Selective nucleophilic aromatic substitution (SNAr) at the 6-position with dimethylamine is the key step. The greater electrophilicity of the 6-position compared to the 2-position in 2,6-dichloropyridines facilitates this selective substitution.
Caption: Proposed synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde.
Experimental Protocol (Conceptual):
-
To a solution of 2,6-dichloronicotinaldehyde in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a slight excess of potassium carbonate.
-
Add a solution of dimethylamine (as a solution in a solvent like THF or as a gas) portion-wise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Chloro-6-(dimethylamino)nicotinaldehyde.
Reactivity Profile
The chemical reactivity of 2-Chloro-6-(dimethylamino)nicotinaldehyde is characterized by the distinct functionalities present in the molecule.
-
Aldehyde Group: The aldehyde at the 3-position is a versatile handle for a variety of transformations, including:
-
Reductive amination: To introduce diverse amine functionalities.
-
Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds.
-
Condensation reactions: With active methylene compounds to build more complex heterocyclic systems.
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the corresponding alcohol.
-
-
Pyridine Ring: The pyridine ring is activated towards electrophilic substitution by the electron-donating dimethylamino group and deactivated by the electron-withdrawing chloro and aldehyde groups. The chlorine atom at the 2-position can undergo nucleophilic aromatic substitution, although this is less favorable than at the 6-position due to the electronic effects of the adjacent nitrogen and the steric hindrance.
Caption: Key reactivity sites of 2-Chloro-6-(dimethylamino)nicotinaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
Substituted chloronicotinaldehydes are valuable scaffolds in medicinal chemistry due to their ability to serve as starting materials for the synthesis of a wide range of biologically active molecules. The presence of chlorine in drug candidates can enhance their metabolic stability, binding affinity, and membrane permeability.
The structural motif of 2-Chloro-6-(dimethylamino)nicotinaldehyde is particularly interesting for the development of kinase inhibitors, a major class of therapeutic agents. The pyridine core can mimic the hinge-binding region of ATP in the kinase active site, while the substituents at the 2, 3, and 6-positions can be modified to achieve potency and selectivity. The aldehyde functionality provides a convenient point for the introduction of various side chains that can interact with other regions of the kinase protein.
Safety and Handling
As a laboratory chemical, 2-Chloro-6-(dimethylamino)nicotinaldehyde should be handled with appropriate safety precautions.
Hazard Identification
Based on data for structurally related compounds, the following hazards are anticipated:
-
GHS Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Handling Procedures
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
2-Chloro-6-(dimethylamino)nicotinaldehyde is a promising and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of functional groups offers a rich platform for the generation of diverse molecular architectures. While a comprehensive experimental dataset for this specific isomer is still emerging, this technical guide provides a solid foundation of its chemical properties, plausible synthetic routes, and expected reactivity. As research in this area continues, the full potential of 2-Chloro-6-(dimethylamino)nicotinaldehyde in the development of novel therapeutics and functional materials is yet to be fully realized.
References
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ChemBK. 2-Chloro Nicotinaldehyde. [Link]
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2-Chloro-6-(dimethylamino)nicotinaldehyde structural formula
An In-Depth Technical Guide to 2-Chloro-6-(dimethylamino)nicotinaldehyde: Structure, Synthesis, and Application Potential
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-(dimethylamino)nicotinaldehyde, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. The document elucidates the molecule's structural formula, physicochemical properties, and predicted spectroscopic profile. A detailed, mechanistically-grounded synthetic protocol is proposed, alongside an exploration of the compound's chemical reactivity and its potential as a versatile scaffold for the synthesis of compound libraries. This guide serves as a critical resource for scientists leveraging advanced heterocyclic intermediates for the development of novel therapeutic agents, emphasizing safety and handling protocols based on authoritative data.
Part 1: Molecular Identity and Structural Elucidation
2-Chloro-6-(dimethylamino)nicotinaldehyde is a trifunctional heterocyclic compound, incorporating a pyridine core substituted with a chloro group, a dimethylamino group, and an aldehyde. This combination of features makes it a valuable and reactive building block in organic synthesis.
Nomenclature and Identification
The systematic naming and identification of this compound are crucial for unambiguous scientific communication.
-
IUPAC Name: 6-chloro-2-(dimethylamino)pyridine-3-carbaldehyde.
-
Common Name: 2-Chloro-6-(dimethylamino)nicotinaldehyde.
-
Synonyms: 6-Chloro-2-dimethylamino-pyridine-3-carbaldehyde, 6-chloro-2-dimethylamino-3-pyridinecarbaldehyde.[1][2]
Core Structural Formula
The structural arrangement of the substituents on the pyridine ring dictates the molecule's electronic properties and reactivity. The electron-donating dimethylamino group at position 6 and the electron-withdrawing chloro and aldehyde groups at positions 2 and 3, respectively, create a unique electronic environment.
Sources
2-Chloro-6-(dimethylamino)nicotinaldehyde literature review
An In-Depth Technical Guide to 2-Chloro-6-(dimethylamino)nicotinaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2-Chloro-6-(dimethylamino)nicotinaldehyde, a trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and organic synthesis. We will move beyond a simple recitation of facts to delve into the causality behind experimental choices, providing field-proven insights into its synthesis, reactivity, and strategic application in the development of novel chemical entities.
Core Characteristics and Spectroscopic Profile
2-Chloro-6-(dimethylamino)nicotinaldehyde is a highly versatile pyridine-based intermediate. Its utility stems from the orthogonal reactivity of its three functional groups: a reactive aldehyde, a nucleophilic dimethylamino group, and a chloro-substituent amenable to a wide range of cross-coupling reactions. This unique arrangement allows for sequential, controlled modifications, making it an ideal scaffold for building diverse molecular libraries.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1233698-83-3 | [1][2] |
| Molecular Formula | C₈H₉ClN₂O | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Appearance | Solid | |
| Storage | 2-8°C, dry, sealed | [1] |
| Synonyms | 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde | [1] |
Anticipated Spectroscopic Signatures
A rigorous structural confirmation relies on a combination of spectroscopic methods. While raw spectra are proprietary, an experienced scientist can predict the key features based on the molecule's structure.
-
¹H NMR: The spectrum should reveal distinct signals for the two aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically downfield, ~9.7-10.0 ppm), and a singlet corresponding to the six protons of the dimethylamino group.
-
¹³C NMR: One would expect to see eight distinct carbon signals, including a signal for the carbonyl carbon of the aldehyde (~190 ppm), signals for the six carbons of the substituted pyridine ring, and a signal for the methyl carbons of the dimethylamino group.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the aldehyde C=O stretch would be prominent around 1700-1720 cm⁻¹.[3]
-
Mass Spectrometry (MS): The mass spectrum will display a characteristic M/M+2 isotopic pattern in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.[4]
Strategic Synthesis of the Scaffold
The synthesis of 2-chloro nicotinaldehydes, in general, is not widely reported in literature, but patents describe a common approach involving the reduction of a nicotinic acid derivative followed by oxidation.[5] A plausible route to the title compound would involve the initial synthesis of 2,6-dichloronicotinaldehyde, followed by a selective nucleophilic aromatic substitution (SNAr) to install the dimethylamino group.
Proposed Synthetic Workflow
Caption: Proposed synthetic route to the target compound.
Exemplary Protocol: Synthesis of 2,6-Dichloronicotinaldehyde (Steps 1 & 2)
This protocol is adapted from general procedures for the reduction of carboxylic acids and subsequent oxidation of alcohols.[5]
-
Reduction of 2,6-Dichloronicotinic Acid:
-
To a stirred solution of 2,6-dichloronicotinic acid in anhydrous THF under an inert atmosphere (N₂ or Ar), add a reducing agent such as LiAlH₄ or Vitride® solution portion-wise at 0°C.
-
Rationale: The use of a powerful hydride reducing agent is necessary to convert the carboxylic acid to the primary alcohol. The reaction is performed at low temperature to control its exothermicity.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction at 0°C by the sequential addition of water, 15% NaOH (aq), and then more water (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate under reduced pressure to yield crude (2,6-dichloropyridin-3-yl)methanol.
-
-
Oxidation to 2,6-Dichloronicotinaldehyde:
-
Dissolve the crude alcohol from the previous step in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Add an oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).
-
Rationale: MnO₂ is a mild and selective oxidizing agent for converting allylic and benzylic-type alcohols to aldehydes, minimizing the risk of over-oxidation to the carboxylic acid.
-
Stir the reaction at room temperature or gentle reflux until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the oxidant, and concentrate the filtrate to yield 2,6-dichloronicotinaldehyde, which can be purified by column chromatography.
-
The Trifunctional Core: A Hub for Chemical Diversification
The true power of this scaffold lies in the distinct reactivity of its three functional groups, allowing for a modular approach to building complex molecules.
A. The Chloro Group: A Gateway to Cross-Coupling Chemistry
The electron-deficient nature of the pyridine ring and the presence of the chloro-substituent at an activated position make it an excellent substrate for palladium-catalyzed cross-coupling reactions. This is the primary method for introducing carbon-carbon and carbon-nitrogen bonds at this position.
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent in pharmaceuticals.[6][7] The reaction couples the aryl chloride with an organoboron species, typically a boronic acid or ester.[8][9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
To a reaction vessel, add 2-Chloro-6-(dimethylamino)nicotinaldehyde (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Rationale: The palladium catalyst is the engine of the cycle. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[7]
-
Purge the vessel with an inert gas and add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
-
Heat the reaction mixture (typically 80-110°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the desired biaryl compound.
This reaction is one of the most powerful methods for constructing aryl-amine bonds, replacing harsher classical methods.[10][11] It couples the aryl chloride with a primary or secondary amine.[12][13]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
B. The Aldehyde Group: A Versatile Synthetic Handle
The aldehyde at position 3 is a key site for derivatization, allowing for the extension of the molecular framework and the introduction of new functionalities.
The aldehyde can readily participate in condensation reactions with active methylene compounds (e.g., malononitrile, cyanoacetates) in a Knoevenagel-type reaction to form α,β-unsaturated systems.[14] These products are, in turn, valuable precursors for constructing more complex heterocyclic rings.
This two-step or one-pot reaction converts the aldehyde into a primary, secondary, or tertiary amine. The aldehyde is first condensed with an amine to form an imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This transformation is fundamental in drug discovery for introducing basic nitrogen atoms that can improve solubility and form salt bridges with biological targets.
Application in Medicinal Chemistry: Scaffolding Kinase Inhibitors
The true value of a building block is demonstrated by its application. Substituted pyridines are a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors. The synthetic pathways enabled by 2-Chloro-6-(dimethylamino)nicotinaldehyde are directly applicable to this field.
Workflow: From Building Block to Kinase Scaffold
The following workflow illustrates how a medicinal chemist could leverage this scaffold to rapidly generate a library of potential kinase inhibitors for screening.
Caption: A modular strategy for synthesizing a library of kinase inhibitor scaffolds.
This strategy showcases the power of the building block. By starting with a single core, a researcher can perform parallel Suzuki or Buchwald-Hartwig reactions with libraries of boronic acids or amines. Each of the resulting intermediates can then be subjected to a condensation reaction to form a core heterocyclic scaffold, such as a 2-aminopyrimidine, which is common in many FDA-approved kinase inhibitors. This modular approach dramatically accelerates the discovery of new drug candidates.
Conclusion
2-Chloro-6-(dimethylamino)nicotinaldehyde is far more than a simple chemical reagent; it is a strategically designed platform for molecular innovation. Its trifunctional nature provides chemists with a reliable and versatile tool for the efficient construction of complex molecular architectures. The robust and well-understood reactivity of its chloro and aldehyde groups allows for a "plug-and-play" approach to synthesis, making it an exceptionally valuable asset in the fields of drug discovery and materials science.
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Kantam, M. L., et al. (2012). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. [Link]
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Reddy, C. K., et al. (2007). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters. [Link]
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Khan, I., et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. PubMed Central. [Link]
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Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
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MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. [Link]
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MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]
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Discovery and history of 2-Chloro-6-(dimethylamino)nicotinaldehyde
An In-Depth Technical Guide to 2-Chloro-6-(dimethylamino)nicotinaldehyde: Synthesis, Reactivity, and Applications in Medicinal Chemistry
Introduction: A Keystone Building Block in Modern Drug Discovery
2-Chloro-6-(dimethylamino)nicotinaldehyde is a highly functionalized pyridine derivative that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its strategic arrangement of an aldehyde, a chloro substituent, and a dimethylamino group on a pyridine core provides a versatile platform for constructing diverse molecular architectures. While not a therapeutic agent itself, its significance lies in its role as a pivotal precursor, most notably in the synthesis of multi-kinase inhibitors used in oncology. The chlorine atom serves as a reactive handle for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, the aldehyde group is a prime site for forming carbon-carbon or carbon-nitrogen bonds, and the dimethylamino group electronically modulates the reactivity of the heterocyclic ring. This guide provides a comprehensive overview of its synthesis, chemical behavior, and applications, tailored for researchers and scientists in the field of drug development. The pyridine motif itself is a well-established "privileged scaffold" in medicinal chemistry, known to improve pharmacokinetic properties such as metabolic stability, permeability, and binding affinity through hydrogen bonding and π–π stacking interactions.[1]
Physicochemical and Structural Data
A precise understanding of a molecule's physical and chemical properties is fundamental for its application in synthesis. The key data for 2-Chloro-6-(dimethylamino)nicotinaldehyde are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde | ChemScene[2] |
| CAS Number | 1233698-83-3 | ChemScene[2] |
| Molecular Formula | C₈H₉ClN₂O | Sigma-Aldrich |
| Molecular Weight | 184.62 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Purity | ≥98% (typical commercial grade) | ChemScene[2] |
| Storage | Sealed in dry, 2-8°C | ChemScene[2] |
| SMILES | CN(C)c1ccc(C=O)c(Cl)n1 | Sigma-Aldrich |
| InChI Key | WVXSYLMEMVHULX-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis and Manufacturing Pathway
The synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde is not trivial and requires a multi-step approach, typically starting from more common pyridine derivatives. The causality behind the chosen pathway involves the strategic introduction of functional groups while managing the regioselectivity and reactivity of the pyridine ring. A common and logical approach begins with a commercially available precursor like 2,6-dichloronicotinic acid.
Conceptual Synthetic Workflow
The overall strategy can be visualized as a three-stage process:
-
Selective Nucleophilic Substitution: Introduction of the dimethylamino group.
-
Reduction of Carboxylic Acid: Conversion of the acid to a primary alcohol.
-
Selective Oxidation: Oxidation of the alcohol to the target aldehyde.
Sources
Spectroscopic data of 2-Chloro-6-(dimethylamino)nicotinaldehyde
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-(dimethylamino)nicotinaldehyde
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-6-(dimethylamino)nicotinaldehyde, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. As a key building block, unambiguous structural confirmation is paramount. This document details the principles and experimental methodologies for acquiring and interpreting its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each dataset is critically analyzed to provide a holistic and self-validating confirmation of the compound's molecular structure. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the characterization of complex heterocyclic molecules.
Introduction and Molecular Overview
2-Chloro-6-(dimethylamino)nicotinaldehyde is a trifunctional heterocyclic compound featuring a pyridine core substituted with a chloro group, a dimethylamino group, and an aldehyde. This unique combination of electron-donating (dimethylamino) and electron-withdrawing (chloro, aldehyde) groups creates a distinct electronic environment that is reflected in its spectroscopic properties. Understanding these properties is crucial for reaction monitoring, quality control, and further derivatization in research and development settings.
Compound Identification:
-
Systematic Name: 2-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde
-
Synonyms: 6-Chloro-2-(dimethylamino)nicotinaldehyde, 6-Chloro-2-dimethylamino-pyridine-3-carbaldehyde[1]
-
CAS Number: 1233698-83-3[1]
Molecular Structure
The structural arrangement of the substituents on the pyridine ring dictates the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational modes in IR, and the fragmentation patterns in mass spectrometry.
Sources
An In-depth Technical Guide to the Safety and Hazards of 2-Chloro-6-(dimethylamino)nicotinaldehyde
This document provides a comprehensive technical overview of the safety protocols and potential hazards associated with 2-Chloro-6-(dimethylamino)nicotinaldehyde (CAS No. 1186405-06-0), a substituted pyridine derivative used as a building block in chemical synthesis. This guide is intended for researchers, chemists, and drug development professionals who may handle this compound. The information herein is synthesized from available safety data sheets and chemical databases to ensure a high standard of scientific integrity and occupational safety.
Section 1: Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's identity and properties is the foundation of a robust safety assessment.
Table 1.1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| Chemical Name | 2-Chloro-6-(dimethylamino)nicotinaldehyde | [1] |
| Synonym(s) | 2-chloro-6-(dimethylamino)pyridine-3-carbaldehyde | [1] |
| CAS Number | 1186405-06-0 | [1] |
| Molecular Formula | C₈H₉ClN₂O | [2][3] |
| Molecular Weight | 184.62 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Melting Point | 111 - 112 °C | [1] |
Section 2: Hazard Identification and GHS Classification
2-Chloro-6-(dimethylamino)nicotinaldehyde is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are associated with its irritant properties and potential harm upon exposure through multiple routes.
Caption: Emergency response workflow for chemical exposure.
First-Aid Measures
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. I[4]f the person feels unwell or breathing is difficult, seek immediate medical attention. *[4][5] Skin Contact: In case of skin contact, immediately take off all contaminated clothing. W[4]ash the affected area thoroughly with plenty of soap and water for at least 15-20 minutes. I[5][6]f skin irritation occurs, get medical advice. *[4] Eye Contact: If the substance enters the eyes, rinse cautiously and thoroughly with lukewarm water for at least 15-20 minutes. I[6][7]f present and easy to do, remove contact lenses. I[4]f eye irritation persists, seek immediate medical attention from a specialist. *[4] Ingestion: If swallowed, rinse the mouth with water. D[4]o NOT induce vomiting. C[8]all a poison control center or doctor immediately for treatment advice.
[8][5]#### 4.2 Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this substance. *[9] Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas may be generated. *[10] Protective Equipment: Firefighters must wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.
[8][9]#### 4.3 Accidental Release Measures
-
Personal Precautions: Evacuate non-essential personnel. Wear the appropriate level of PPE as described in Section 3.2, including respiratory protection. A[9]void creating dust.
-
Containment and Cleaning: For a small spill, carefully sweep up the solid material, place it into a suitable, labeled container for disposal, and clean the spill area. P[10]revent the material from entering drains or waterways.
[8][9]### Section 5: Toxicological and Ecological Profile
-
Ecological Data: There is no specific data available regarding the ecotoxicity of this compound to aquatic life such as fish or daphnia. H[4][9]owever, it is imperative to prevent its release into the environment, as chlorinated organic compounds can be persistent and harmful to ecosystems.
[9]### Section 6: Disposal Considerations
Disposal of this chemical and its containers must be handled as hazardous waste.
-
Product: The material should be disposed of by a licensed chemical destruction facility, such as through controlled incineration with flue gas scrubbing. *[9] Containers: Contaminated packaging must be treated as hazardous waste. Do not reuse containers. They can be triple-rinsed (with the rinsate collected as hazardous waste) and then offered for recycling or reconditioning where regulations permit.
2-Chloro-6-(dimethylamino)nicotinaldehyde is a hazardous chemical that requires careful and informed handling. While it is a valuable synthetic intermediate, its potential to cause harm through multiple exposure routes necessitates a stringent adherence to safety protocols.
Key Takeaways for Researchers:
-
Always use a fume hood for all manipulations.
-
Wear appropriate PPE , including chemical splash goggles, nitrile gloves, and a lab coat.
-
Know the emergency procedures for exposure and spills before beginning work.
-
Store the chemical correctly in a sealed container at 2-8°C, away from incompatibles.
-
Treat this compound with respect. The lack of extensive toxicological data should increase, not decrease, the level of caution exercised.
References
-
Safety data sheet - Carl ROTH. (2023-01-23). [Link]
-
Personal Protective Equipment (PPE) - CHEMM. [Link]
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First Aid Strategies for Managing Exposure to Toxic Substances - MyCPR NOW. [Link]
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Pyridine-2-aldehyde Safety Data Sheet - Jubilant Ingrevia. [Link]
-
UNIT 7: Personal Protective Equipment - CTAHR. [Link]
-
Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. [Link]
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. [Link]
-
GHS Classification Summary - PubChem. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde
Introduction
2-Chloro-6-(dimethylamino)nicotinaldehyde is a key heterocyclic building block in the development of novel pharmaceutical agents and agrochemicals. Its unique substitution pattern, featuring a reactive aldehyde group, a chloro substituent, and a dimethylamino moiety on the pyridine ring, offers multiple points for diversification, making it a valuable intermediate in medicinal chemistry and materials science. This document provides a comprehensive guide to the multi-step synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde, starting from a suitable 2-chloronicotinic acid derivative.
The synthetic route detailed herein is designed for robustness and scalability, providing researchers with a reliable method for obtaining this important intermediate. The strategy involves a three-step sequence:
-
Nucleophilic Aromatic Substitution: Introduction of the dimethylamino group at the 6-position of a di-chlorinated pyridine precursor.
-
Reduction: Conversion of the carboxylic acid functionality to a primary alcohol.
-
Oxidation: Selective oxidation of the alcohol to the target aldehyde.
This guide emphasizes the causality behind the experimental choices, ensuring that the protocols are not just a series of steps but a self-validating system grounded in established chemical principles.
Synthetic Workflow
The overall synthetic strategy for the preparation of 2-Chloro-6-(dimethylamino)nicotinaldehyde is depicted in the workflow diagram below. The synthesis commences with a selective nucleophilic aromatic substitution, followed by reduction and a final oxidation step.
Figure 1: Overall synthetic workflow.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-(dimethylamino)nicotinic acid
Principle and Causality: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, and the presence of two electron-withdrawing chlorine atoms and a carboxylic acid group further activates the ring towards nucleophilic attack. The 6-position is generally more susceptible to nucleophilic attack than the 2-position in such systems. By carefully controlling the reaction conditions, selective substitution at the 6-position with dimethylamine can be achieved.
Protocol:
-
To a solution of 2,6-dichloronicotinic acid (1.0 eq) in a suitable solvent such as ethanol or dioxane in a sealed reaction vessel, add an excess of a 40% aqueous solution of dimethylamine (3.0-5.0 eq).
-
Add a base such as potassium carbonate (2.0 eq) to neutralize the in-situ formed HCl and the carboxylic acid proton.
-
Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with 1M HCl to a pH of approximately 3-4.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-chloro-6-(dimethylamino)nicotinic acid.
Reagents and Materials:
| Reagent/Material | Grade | Supplier | Notes |
| 2,6-Dichloronicotinic acid | ≥98% | Commercially Available | Starting material |
| Dimethylamine solution | 40% in water | Commercially Available | Nucleophile |
| Potassium Carbonate | Anhydrous | Commercially Available | Base |
| Ethanol or Dioxane | Anhydrous | Commercially Available | Solvent |
| Hydrochloric Acid | 1M | Laboratory Grade | For work-up |
Step 2: Reduction of 2-Chloro-6-(dimethylamino)nicotinic acid to [2-Chloro-6-(dimethylamino)pyridin-3-yl]methanol
Principle and Causality: The reduction of the carboxylic acid to a primary alcohol requires a strong reducing agent. A combination of sodium borohydride (NaBH4) and boron trifluoride etherate (BF3·OEt2) is an effective system for this transformation. BF3·OEt2 acts as a Lewis acid, activating the carboxylic acid towards reduction by forming a boronate intermediate, which is then readily reduced by the hydride from NaBH4. This method is often preferred over lithium aluminum hydride (LAH) for its milder reaction conditions and easier work-up.[1][2]
Protocol:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium borohydride (3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (3.0 eq) dropwise, maintaining the temperature below 10 °C.
-
In a separate flask, dissolve 2-chloro-6-(dimethylamino)nicotinic acid (1.0 eq) in anhydrous THF.
-
Add the solution of the carboxylic acid dropwise to the pre-formed reducing agent slurry at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.[1][2]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol, followed by 1M HCl.
-
Adjust the pH to 8-9 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield [2-Chloro-6-(dimethylamino)pyridin-3-yl]methanol.
Reagents and Materials:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-6-(dimethylamino)nicotinic acid | As synthesized in Step 1 | - | Substrate |
| Sodium Borohydride | ≥98% | Commercially Available | Reducing agent |
| Boron Trifluoride Etherate | ≥98% | Commercially Available | Lewis acid activator |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Solvent |
| Methanol | Anhydrous | Commercially Available | For quenching |
| Ethyl Acetate | ACS Grade | Commercially Available | Extraction solvent |
Step 3: Oxidation of [2-Chloro-6-(dimethylamino)pyridin-3-yl]methanol to 2-Chloro-6-(dimethylamino)nicotinaldehyde
Principle and Causality: The selective oxidation of the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is achieved using a mild oxidizing agent. Activated manganese dioxide (MnO2) is an excellent choice for this transformation, particularly for allylic and benzylic-type alcohols, which includes the pyridyl-methanol substrate.[2][3] The reaction is heterogeneous and proceeds on the surface of the MnO2, which helps in preventing over-oxidation.
Protocol:
-
In a round-bottom flask, dissolve the [2-Chloro-6-(dimethylamino)pyridin-3-yl]methanol (1.0 eq) from the previous step in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Add activated manganese dioxide (5.0-10.0 eq by weight).
-
Heat the suspension to reflux and stir vigorously for 3-5 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite to remove the manganese dioxide.
-
Wash the Celite pad thoroughly with DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford the crude 2-Chloro-6-(dimethylamino)nicotinaldehyde.
-
The product can be further purified by column chromatography on silica gel if necessary.
Reagents and Materials:
| Reagent/Material | Grade | Supplier | Notes |
| [2-Chloro-6-(dimethylamino)pyridin-3-yl]methanol | As synthesized in Step 2 | - | Substrate |
| Activated Manganese Dioxide | ≥85% | Commercially Available | Oxidizing agent |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | Solvent |
| Celite | - | Commercially Available | Filtration aid |
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |
| 2-Chloro-6-(dimethylamino)nicotinic acid | C8H9ClN2O2 | 200.62 | 85-95% | White to off-white solid |
| [2-Chloro-6-(dimethylamino)pyridin-3-yl]methanol | C8H11ClN2O | 186.64 | 80-90% | Off-white solid or viscous oil |
| 2-Chloro-6-(dimethylamino)nicotinaldehyde | C8H9ClN2O | 184.62 | 85-95% | Yellow solid |
Mechanistic Insight: Nucleophilic Aromatic Substitution
The key to the successful synthesis is the selective introduction of the dimethylamino group. The mechanism for the SNAr reaction in Step 1 is illustrated below. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.
Figure 2: Mechanism of SNAr reaction.
Safety Precautions
-
Boron trifluoride etherate: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Manganese dioxide: A strong oxidizing agent. Avoid contact with combustible materials.
-
Dichloromethane and Chloroform: Volatile and potentially carcinogenic. Use in a well-ventilated fume hood.
-
Dimethylamine: Corrosive and flammable. Handle with care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link][5]
-
Google Patents. CN104478795A - Preparation method of 2-chloro nicotinaldehyde. [2]
-
Patsnap. Preparation method of 2-chloro nicotinaldehyde - Eureka. [Link][1]
-
Organic Syntheses. 2-(Dimethylamino)pyrimidine. [Link]
-
ResearchGate. Synthesis of 2-chloronicotinic acid derivatives. [Link][7]
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- 2. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 6. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Utility of 2-Chloro-6-(dimethylamino)nicotinaldehyde in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is a constant endeavor. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a significant portion of approved drugs and clinical candidates.[1] Among these, 2-Chloro-6-(dimethylamino)nicotinaldehyde has emerged as a highly valuable and versatile building block. Its unique trifunctional nature—a reactive aldehyde, a displaceable chloro group, and a tertiary amine—offers a rich platform for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitor discovery.[2][3][4]
The electron-donating dimethylamino group at the 6-position modulates the electronic properties of the pyridine ring, influencing the reactivity of both the aldehyde and the chloro substituent. The chlorine atom at the 2-position serves as a key leaving group for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern drug synthesis.[1][5] The aldehyde at the 3-position provides a handle for a multitude of transformations, including condensations, reductive aminations, and the formation of various heterocyclic systems. This strategic arrangement of functional groups allows for a modular and divergent approach to library synthesis, enabling the rapid exploration of chemical space to identify potent and selective drug candidates.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Chloro-6-(dimethylamino)nicotinaldehyde in medicinal chemistry programs. We will delve into its primary applications, provide detailed, field-proven protocols for key transformations, and offer insights into the mechanistic rationale behind these synthetic strategies.
Key Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The primary application of 2-Chloro-6-(dimethylamino)nicotinaldehyde in medicinal chemistry is as a precursor for the synthesis of substituted pyridine and pyrimidine scaffolds, which are prevalent in a wide array of kinase inhibitors.[3][6] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions.
The aldehyde functionality of 2-Chloro-6-(dimethylamino)nicotinaldehyde is frequently employed in Knoevenagel condensations to construct α,β-unsaturated systems. These intermediates can then undergo further cyclization reactions to form various heterocyclic cores. The chloro group, on the other hand, provides a site for the introduction of diverse side chains via nucleophilic aromatic substitution, which is crucial for modulating the potency, selectivity, and pharmacokinetic properties of the final compounds.
Experimental Protocols and Methodologies
The following protocols are representative of the key transformations involving 2-Chloro-6-(dimethylamino)nicotinaldehyde. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic strategy.
Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Intermediates
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that utilizes an active methylene compound and a carbonyl group.[7][8] This reaction is instrumental in creating a key unsaturated intermediate from 2-Chloro-6-(dimethylamino)nicotinaldehyde, which can then be elaborated into more complex heterocyclic systems.
Reaction Scheme:
A schematic of the Knoevenagel condensation reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g) |
| 2-Chloro-6-(dimethylamino)nicotinaldehyde | 1233698-83-3 | 184.62 | 10 | 1.85 |
| Malononitrile | 109-77-3 | 66.06 | 11 | 0.73 |
| Piperidine | 110-89-4 | 85.15 | 1 | 0.085 |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | - | 50 mL |
Step-by-Step Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-6-(dimethylamino)nicotinaldehyde (1.85 g, 10 mmol) and malononitrile (0.73 g, 11 mmol).
-
Add 50 mL of anhydrous ethanol to the flask and stir the mixture until all solids are dissolved.
-
Add piperidine (0.085 g, 1 mmol) to the reaction mixture. The use of a weak base like piperidine is crucial to catalyze the reaction without promoting self-condensation of the aldehyde.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Upon completion of the reaction (typically 2-4 hours, indicated by the disappearance of the starting aldehyde), cool the reaction mixture to room temperature.
-
The product will likely precipitate out of the solution upon cooling. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Dry the purified product under vacuum to a constant weight.
Expected Outcome:
The expected product is (E)-2-(2-chloro-6-(dimethylamino)pyridin-3-yl)methylene)malononitrile. The yield is typically in the range of 85-95%. The product can be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Mechanism of the Knoevenagel Condensation:
The reaction proceeds through a three-step mechanism:
Mechanism of the Knoevenagel condensation.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for Side Chain Introduction
The chloro substituent at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom and the aldehyde (or its derivative) at the 3-position. This allows for the facile introduction of various nucleophiles, a key step in building molecular diversity.
Reaction Scheme:
A schematic of the SNAr reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| (E)-2-(2-chloro-6-(dimethylamino)pyridin-3-yl)methylene)malononitrile | - | 245.67 | 5 | 1.23 g |
| 4-Methylaniline | 106-49-0 | 107.15 | 6 | 0.64 g |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 10 | 1.38 g |
| N,N-Dimethylformamide (DMF, anhydrous) | 68-12-2 | 73.09 | - | 25 mL |
Step-by-Step Protocol:
-
To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add the Knoevenagel product from Protocol 1 (1.23 g, 5 mmol), 4-methylaniline (0.64 g, 6 mmol), and potassium carbonate (1.38 g, 10 mmol). The use of a base like K₂CO₃ is essential to neutralize the HCl generated during the reaction.
-
Add 25 mL of anhydrous DMF to the flask. DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the cationic species and does not interfere with the nucleophile.
-
Heat the reaction mixture to 100-120 °C. The elevated temperature is necessary to overcome the activation energy of the reaction.
-
Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Outcome:
The expected product is (E)-2-((2-(dimethylamino)-6-(p-tolylamino)pyridin-3-yl)methylene)malononitrile. Yields for this type of reaction are generally good, often exceeding 70%.
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
Mechanism of the SNAr reaction.
Conclusion: A Building Block with Strategic Importance
2-Chloro-6-(dimethylamino)nicotinaldehyde is a powerful and versatile building block in medicinal chemistry. Its strategic combination of functional groups provides medicinal chemists with a reliable and adaptable platform for the synthesis of diverse compound libraries, particularly in the development of kinase inhibitors. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this valuable reagent in their drug discovery programs. By understanding the underlying principles of its reactivity, scientists can rationally design and execute synthetic routes to novel bioactive molecules with the potential to address unmet medical needs.
References
-
Grokipedia. (2025). Knoevenagel condensation. Retrieved from [Link]
-
Khan Academy. (2023, January 14). Knoevenagel condensation [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds... [Table]. Retrieved from [Link]
-
Unified Patents Portal. (n.d.). US-8138339-B2 - Inhibitors of Protein Kinases. Retrieved from [Link]
-
YouTube. (2021, June 13). Nucleophilic Substitution Experiment S21 [Video]. Retrieved from [Link]
- Google Patents. (n.d.). US20200003771A1 - Broad spectrum kinase binding agents.
- Google Patents. (n.d.). US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities.
-
Googleapis.com. (2020, August 28). (12) United States Patent. Retrieved from [Link]
-
UW-Madison Chemistry. (2025, March 6). Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2). Retrieved from [Link]
- Google Patents. (n.d.). AU2003228345A1 - Identification of kinase inhibitors.
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
PubMed. (2023, April 27). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-4-(methylamino)nicotinaldehyde. Retrieved from [Link]
-
PubMed. (2017, August 10). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Retrieved from [Link]
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- 6. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. youtube.com [youtube.com]
Application Notes & Protocols: 2-Chloro-6-(dimethylamino)nicotinaldehyde as a Versatile Precursor for Novel Compound Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-Chloro-6-(dimethylamino)nicotinaldehyde. We delve into its core reactivity, offering detailed, field-proven protocols for its application as a strategic precursor in the synthesis of diverse molecular scaffolds. The document elucidates the chemical principles behind key transformations, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and aldehyde-centric reactions, enabling the rational design of novel compounds for discovery programs.
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of medicinal chemistry and materials science, the efficiency of a synthetic route is often dictated by the strategic utility of its starting materials.[1][2] 2-Chloro-6-(dimethylamino)nicotinaldehyde has emerged as a preeminent building block due to the orthogonal reactivity of its three key functional groups. This trifecta of reactivity provides a powerful platform for generating complex molecular architectures from a single, commercially available precursor.
-
The Aldehyde: A classical electrophilic handle for C-C bond formation via condensations, direct functionalization through reductive amination, and the synthesis of various heterocyclic systems.
-
The 2-Chloro Substituent: An activated position for nucleophilic aromatic substitution (SNAr) and a versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and amino functionalities.[3]
-
The 6-Dimethylamino Group: A strong electron-donating group that modulates the electronic properties of the pyridine ring, influencing reactivity and often imparting desirable physicochemical properties, such as improved solubility, in downstream compounds.
This guide provides a framework for leveraging this precursor's potential, detailing robust protocols and the scientific rationale behind them to empower the synthesis of next-generation chemical entities.
Physicochemical Properties & Safety
A thorough understanding of a reagent's properties and hazards is fundamental to safe and successful experimentation.
Compound Properties
| Property | Value | Source |
| IUPAC Name | 2-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde | N/A |
| Molecular Formula | C₈H₉ClN₂O | |
| Molecular Weight | 184.62 g/mol | [4] |
| Appearance | Solid | |
| CAS Number | 949802-12-4 | N/A |
| MDL Number | MFCD12827813 |
Safety & Handling
Hazard Statement: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]
Precautionary Measures:
-
Engineering Controls: Always handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[5][7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the full Safety Data Sheet (SDS) from your supplier before commencing work.[5][6]
Core Synthetic Transformations & Protocols
The true power of 2-chloro-6-(dimethylamino)nicotinaldehyde lies in its capacity to undergo a variety of selective chemical transformations. Below, we detail protocols for three major classes of reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C2-chloro group is an excellent handle for palladium-catalyzed reactions, which are cornerstones of modern organic synthesis for constructing C-C and C-N bonds.[8]
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent in pharmaceuticals.[9] While chloropyridines are known to be less reactive than their bromo or iodo counterparts, modern catalyst systems facilitate this transformation efficiently. The electron-deficient nature of the pyridine ring aids the crucial oxidative addition step.[3]
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials:
-
2-Chloro-6-(dimethylamino)nicotinaldehyde (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried round-bottom flask, add 2-chloro-6-(dimethylamino)nicotinaldehyde, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-6-(dimethylamino)nicotinaldehyde.
-
Expert Insight: The choice of a bulky, electron-rich phosphine ligand like SPhos is critical for activating the C-Cl bond, which is notoriously difficult to break in the oxidative addition step. A strong base like K₃PO₄ is often more effective than carbonates for these challenging couplings.
This reaction is a powerful tool for synthesizing aryl amines.[10] Similar to the Suzuki coupling, the amination of aryl chlorides requires robust catalyst systems. The pyridine nitrogen can potentially coordinate to the palladium center and inhibit catalysis, a challenge that is overcome by using sterically hindered biarylphosphine ligands.
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
-
Materials:
-
2-Chloro-6-(dimethylamino)nicotinaldehyde (1.0 equiv)
-
Morpholine (1.2 equiv)
-
RuPhos G3 Palladacycle (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
Glovebox Recommended: Add the RuPhos G3 pre-catalyst and NaOtBu to a flame-dried Schlenk tube inside a glovebox.
-
Add 2-chloro-6-(dimethylamino)nicotinaldehyde.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS. Reactions are often complete in 2-8 hours.
-
Cool to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify by silica gel chromatography to yield the desired 2-morpholino-6-(dimethylamino)nicotinaldehyde.
-
Expert Insight: Using a modern palladacycle pre-catalyst (like a G3 or G4 pre-catalyst) is highly recommended. These are air-stable and form the active Pd(0) species more cleanly and efficiently than using separate Pd sources and ligands, leading to more reproducible results, especially for challenging substrates like chloropyridines. NaOtBu is a strong, non-nucleophilic base that is highly effective for this transformation.[10]
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, which activates halogens at the 2- and 4-positions towards nucleophilic attack. This provides a metal-free alternative for installing certain nucleophiles. The reaction proceeds via a high-energy Meisenheimer intermediate, which is stabilized by the ring nitrogen.
Protocol 3: SNAr with a Thiol Nucleophile
-
Materials:
-
2-Chloro-6-(dimethylamino)nicotinaldehyde (1.0 equiv)
-
4-Methoxythiophenol (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
-
-
Procedure:
-
To a round-bottom flask, add 2-chloro-6-(dimethylamino)nicotinaldehyde, 4-methoxythiophenol, and K₂CO₃.
-
Add DMF and stir the suspension at 80-100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude residue by silica gel chromatography to obtain the 2-(4-methoxyphenylthio)-6-(dimethylamino)nicotinaldehyde product.
-
Expert Insight: While palladium catalysis is often more general, SNAr can be a cost-effective and simpler alternative for electron-rich nucleophiles like thiolates or secondary amines.[11] The choice of a polar aprotic solvent like DMF or DMSO is crucial to solvate the ions involved and accelerate the reaction.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile electrophile for a host of classical organic reactions.
This reaction involves the condensation of an aldehyde with an active methylene compound (e.g., malononitrile, cyanoacetate) to form a new C=C bond.[12][13] The resulting α,β-unsaturated products are valuable intermediates for synthesizing more complex heterocycles, such as pyridines and pyrimidines.[14]
Protocol 4: Knoevenagel Condensation with Malononitrile
-
Materials:
-
2-Chloro-6-(dimethylamino)nicotinaldehyde (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Piperidine (0.1 equiv, catalytic)
-
Ethanol or Isopropanol
-
-
Procedure:
-
Dissolve 2-chloro-6-(dimethylamino)nicotinaldehyde and malononitrile in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (a few drops).
-
Stir the reaction at room temperature or with gentle heating (reflux) to increase the rate. A precipitate of the product often forms.
-
Monitor by TLC. The reaction is usually complete within 1-4 hours.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
-
Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol.
-
Expert Insight: The Knoevenagel condensation is a base-catalyzed reaction.[12] Piperidine is a commonly used weak base catalyst that is highly effective for this transformation. The formation of the conjugated product is the thermodynamic driving force for the reaction.[15]
Synthetic Strategy: A Roadmap to Molecular Diversity
The true synthetic power of 2-chloro-6-(dimethylamino)nicotinaldehyde is realized when these individual reactions are combined in sequence. A researcher can strategically functionalize one part of the molecule while preserving the reactivity of the other handles for subsequent steps.
Caption: Strategic roadmap for generating diverse compound libraries.
This workflow illustrates how a single precursor can be rapidly diversified. By first modifying the C2-position via cross-coupling or SNAr, a library of aldehydes is created. Each of these can then undergo further transformation at the aldehyde position, exponentially increasing the number of unique structures accessible.
Conclusion
2-Chloro-6-(dimethylamino)nicotinaldehyde is a high-value, versatile precursor for the synthesis of novel compounds. Its orthogonal reactive sites—the chloro group and the aldehyde—allow for selective, stepwise functionalization using a suite of modern and classical synthetic methods. The protocols and strategic insights provided in this guide serve as a robust starting point for researchers in drug discovery and materials science to accelerate their synthetic programs and explore novel chemical space.
References
-
Billore, R., et al. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 56(3), 523-526. [Link]
-
Saito, S., Oh-tani, S., & Miyaura, N. (2000). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Organic Letters, 2(10), 1427-1430. [Link]
-
Muthumari, S., & Ramesh, R. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Gök, Y., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 20(5), 7847-7865. [Link]
-
Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]
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Bream, R. N., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 2(4), 147-151. [Link]
-
LibreTexts Chemistry. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
-
Sarpong, R., et al. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]
-
Al-Zahrani, F. A. (2018). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]
-
American Chemical Society. (2015). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. 250th National Meeting. [Link]
-
Organic Chemistry Portal. (n.d.). Aldol Condensation. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
ChemBK. (2024). 2-Chloro Nicotinaldehyde. [Link]
-
PubChem. (n.d.). 6-Chloro-4-(methylamino)nicotinaldehyde. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
-
Edfeldt, F., et al. (2011). Medicinal chemistry for 2020. Future Medicinal Chemistry, 3(6), 647-649. [Link]
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Cialfi, S., et al. (2023). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Cancers, 15(3), 787. [Link]
-
Ali, S., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]
- Google Patents. (n.d.).
-
Majumder, A., et al. (2012). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 124(3), 647-656. [Link]
-
Cialfi, S., et al. (2023). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. PubMed. [Link]
- Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
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ResearchGate. (n.d.). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. [Link]
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Application Notes & Protocols for 2-Chloro-6-(dimethylamino)nicotinaldehyde: A Versatile Heterocyclic Building Block
Abstract
This document provides a detailed guide for the synthetic application of 2-Chloro-6-(dimethylamino)nicotinaldehyde, a key intermediate in the development of novel chemical entities. With its distinct electronic properties and strategically positioned reactive sites—an aldehyde for derivatization and a chloro group for cross-coupling—this pyridine-based scaffold is of significant interest to researchers in medicinal chemistry and materials science. We present here not just procedural steps, but the underlying chemical logic, enabling researchers to adapt and innovate upon these foundational protocols. The guide covers essential safety information, core synthetic applications via palladium-catalyzed cross-coupling, and detailed, field-tested experimental protocols.
Introduction: The Strategic Value of 2-Chloro-6-(dimethylamino)nicotinaldehyde
The pyridine ring is a privileged scaffold in drug discovery, appearing in a vast array of pharmacologically active molecules. 2-Chloro-6-(dimethylamino)nicotinaldehyde emerges as a particularly valuable building block due to its trifunctional nature. The electron-donating dimethylamino group modulates the reactivity of the pyridine ring, while the aldehyde and chloro substituents provide orthogonal handles for sequential chemical modifications.
-
The Aldehyde Group : Serves as a versatile precursor for transformations such as reductive amination, Wittig reactions, and condensations to build complex side chains or annulated ring systems.
-
The Chloro Substituent : Acts as a proficient leaving group in palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl moieties.
This combination allows for a modular approach to library synthesis, making it an ideal starting material for structure-activity relationship (SAR) studies.[1]
Compound Properties and Safety Mandates
Prior to any experimental work, a thorough understanding of the reagent's properties and safety requirements is imperative.
Table 1: Physicochemical & Safety Data
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂O | [2][3] |
| Molecular Weight | 184.62 g/mol | [2][3] |
| CAS Number | 1233698-83-3 | [2] |
| Appearance | Solid | [3] |
| Storage | Sealed in dry, 2-8°C | [2] |
| Hazard Class | Acute Toxicity 4 (Oral) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed. | [3] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [3] |
Causality Behind Safety Precautions : The H302 "Harmful if swallowed" classification necessitates the use of personal protective equipment (PPE), including gloves, lab coat, and eye protection, to prevent accidental ingestion. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of any fine particulates.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[4] For 2-Chloro-6-(dimethylamino)nicotinaldehyde, the chloro group at the 2-position is an excellent handle for such transformations.
Workflow for Palladium-Catalyzed Cross-Coupling
Sources
Application Notes and Protocols: 2-Chloro-6-(dimethylamino)nicotinaldehyde as a Versatile Precursor for the Synthesis of Fused Pyridine Heterocycles
Introduction
2-Chloro-6-(dimethylamino)nicotinaldehyde is a highly functionalized pyridine derivative that serves as a valuable and versatile starting material in the synthesis of a variety of fused heterocyclic compounds. Its unique arrangement of an electrophilic aldehyde, a nucleophilically displaceable chloro group, and an electron-donating dimethylamino group allows for a diverse range of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this precursor in constructing biologically relevant pyrazolo[3,4-b]pyridine and thieno[2,3-b]pyridine scaffolds. The protocols detailed herein are based on established chemical principles and analogous transformations found in the scientific literature.
Chemical Profile of 2-Chloro-6-(dimethylamino)nicotinaldehyde
The reactivity of 2-chloro-6-(dimethylamino)nicotinaldehyde is governed by the interplay of its three key functional groups:
-
Aldehyde Group: The formyl group at the C3 position is a primary site for nucleophilic attack, enabling condensation reactions with a variety of nucleophiles, including hydrazines and active methylene compounds.
-
Chloro Group: The chlorine atom at the C2 position is susceptible to nucleophilic substitution, which is a key step in the cyclization to form fused ring systems. The electron-withdrawing nature of the adjacent nitrogen atom in the pyridine ring facilitates this displacement.
-
Dimethylamino Group: The dimethylamino group at the C6 position is a strong electron-donating group, which can influence the overall reactivity of the pyridine ring and may modulate the biological activity of the resulting heterocyclic compounds.
This unique combination of functional groups makes 2-chloro-6-(dimethylamino)nicotinaldehyde an ideal starting material for the construction of diverse heterocyclic libraries for screening in drug discovery programs.
I. Synthesis of 4-(Dimethylamino)-1H-pyrazolo[3,4-b]pyridin-3-amine
The pyrazolo[3,4-b]pyridine core is a significant pharmacophore found in numerous compounds with a wide range of biological activities, including kinase inhibitors and central nervous system agents[1][2][3]. The following two-step protocol outlines a proposed synthesis of a substituted pyrazolo[3,4-b]pyridine from 2-chloro-6-(dimethylamino)nicotinaldehyde.
Part 1: Synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde Hydrazone
This initial step involves the condensation of the aldehyde with hydrazine hydrate to form the corresponding hydrazone. This reaction is a standard method for the formation of hydrazones from aldehydes and ketones[4][5].
Experimental Protocol:
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Volume/Mass |
| 2-Chloro-6-(dimethylamino)nicotinaldehyde | 184.63 g/mol | 0.01 | 1.0 | 1.85 g |
| Hydrazine hydrate (64%) | 50.06 g/mol | 0.012 | 1.2 | 0.60 mL |
| Ethanol | - | - | - | 20 mL |
Procedure:
-
To a solution of 2-chloro-6-(dimethylamino)nicotinaldehyde (1.85 g, 0.01 mol) in ethanol (20 mL) in a 50 mL round-bottom flask, add hydrazine hydrate (0.60 mL, 0.012 mol) dropwise at room temperature with stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the hydrazone may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the collected solid with cold ethanol and dry under vacuum to yield the 2-chloro-6-(dimethylamino)nicotinaldehyde hydrazone. The product can be used in the next step without further purification.
Part 2: Intramolecular Cyclization to 4-(Dimethylamino)-1H-pyrazolo[3,4-b]pyridin-3-amine
This step involves a base-mediated intramolecular nucleophilic aromatic substitution, where the terminal nitrogen of the hydrazone displaces the chloride at the C2 position of the pyridine ring to form the pyrazole ring.
Experimental Protocol:
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Volume/Mass |
| 2-Chloro-6-(dimethylamino)nicotinaldehyde hydrazone | 198.65 g/mol | 0.01 | 1.0 | 1.99 g |
| Sodium ethoxide | 68.05 g/mol | 0.015 | 1.5 | 1.02 g |
| N,N-Dimethylformamide (DMF) | - | - | - | 25 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve the 2-chloro-6-(dimethylamino)nicotinaldehyde hydrazone (1.99 g, 0.01 mol) in anhydrous N,N-dimethylformamide (DMF) (25 mL).
-
Add sodium ethoxide (1.02 g, 0.015 mol) to the solution in one portion.
-
Heat the reaction mixture to 80-100 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (100 mL).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Reaction Mechanism:
Caption: Synthesis of 4-(Dimethylamino)-1H-pyrazolo[3,4-b]pyridin-3-amine.
II. Synthesis of Ethyl 6-(Dimethylamino)-3-amino-thieno[2,3-b]pyridine-2-carboxylate
The thieno[2,3-b]pyridine scaffold is present in a number of compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties[6][7]. The following protocol is adapted from the Gewald reaction, a well-established method for synthesizing 2-aminothiophenes[8][9][10].
Experimental Protocol:
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Volume/Mass |
| 2-Chloro-6-(dimethylamino)nicotinaldehyde | 184.63 g/mol | 0.01 | 1.0 | 1.85 g |
| Ethyl cyanoacetate | 113.12 g/mol | 0.01 | 1.0 | 1.13 g |
| Elemental Sulfur | 32.07 g/mol | 0.01 | 1.0 | 0.32 g |
| Morpholine | 87.12 g/mol | 0.01 | 1.0 | 0.87 g |
| Ethanol | - | - | - | 30 mL |
Procedure:
-
In a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-6-(dimethylamino)nicotinaldehyde (1.85 g, 0.01 mol), ethyl cyanoacetate (1.13 g, 0.01 mol), elemental sulfur (0.32 g, 0.01 mol), and ethanol (30 mL).
-
To this stirred suspension, add morpholine (0.87 g, 0.01 mol) dropwise at room temperature.
-
After the addition, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction mixture will typically turn dark.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, pour the reaction mixture into ice-water (100 mL) to induce precipitation.
-
Collect the crude product by filtration, wash with water, and then with a small amount of cold ethanol.
-
The product can be purified by recrystallization from ethanol or by column chromatography.
Reaction Mechanism:
The Gewald reaction proceeds through a multi-step mechanism:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and the active methylene compound (ethyl cyanoacetate) to form a cyanoacrylate intermediate.
-
Michael Addition: Elemental sulfur, in the presence of the base, is believed to form a polysulfide species which then adds to the electron-deficient double bond of the cyanoacrylate intermediate.
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system. In this specific case, the chloro group at the 2-position of the pyridine ring is displaced during the cyclization process.
Caption: Gewald reaction for the synthesis of a thieno[2,3-b]pyridine derivative.
Conclusion
2-Chloro-6-(dimethylamino)nicotinaldehyde is a readily accessible and highly reactive precursor for the synthesis of valuable fused pyridine heterocyclic systems. The protocols provided herein offer robust starting points for the synthesis of substituted pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. The functional group tolerance and the potential for further derivatization of the resulting heterocyclic cores make this synthetic strategy highly attractive for applications in medicinal chemistry and materials science. Researchers are encouraged to adapt and optimize these methods to generate novel compound libraries for biological evaluation.
References
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (n.d.). Der Pharma Chemica. Retrieved January 20, 2026, from [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2024). PubMed. Retrieved January 20, 2026, from [Link]
-
Gewald reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). MDPI. Retrieved January 20, 2026, from [Link]
-
Methods for the synthesis of thieno[2,3-b]pyridines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
(PDF) Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKIVOC. Retrieved January 20, 2026, from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). The Chemical Society of Japan. Retrieved January 20, 2026, from [Link]
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2021). LibreTexts. Retrieved January 20, 2026, from [Link]
-
(E)-(2-Chlorobenzylidene)hydrazine. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
Sources
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- 2. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 10. quod.lib.umich.edu [quod.lib.umich.edu]
Application Note: Strategic Suzuki-Miyaura Coupling of 2-Chloro-6-(dimethylamino)nicotinaldehyde for Medicinal Chemistry Scaffolds
Abstract
2-Chloro-6-(dimethylamino)nicotinaldehyde is a highly functionalized pyridine building block of significant interest in drug discovery due to its potential for elaboration into diverse molecular architectures. However, its successful implementation in cross-coupling reactions is challenging. The presence of an electron-donating dimethylamino group deactivates the C-Cl bond towards oxidative addition, while the pyridine nitrogen can act as a catalyst inhibitor. This application note provides a comprehensive guide for researchers, detailing the mechanistic considerations, rationale-driven optimization of reaction parameters, and robust, step-by-step protocols for the successful Suzuki-Miyaura coupling of this substrate. Two distinct, field-proven protocols are presented, one employing a versatile Pd(dppf)Cl₂ catalyst and another using a high-activity Buchwald-type catalyst system for more demanding transformations.
Mechanistic Insights: Overcoming the Challenges of an Electron-Rich Chloropyridine
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, proceeding through a well-established catalytic cycle involving a palladium catalyst.[1][2][3] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]
For 2-Chloro-6-(dimethylamino)nicotinaldehyde, the primary hurdle is the initial oxidative addition step. The strong electron-donating nature of the dimethylamino group increases the electron density at the C2 position, making the C-Cl bond less electrophilic and thus less reactive towards the electron-rich Pd(0) catalyst.[4] Furthermore, the pyridine nitrogen itself can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5]
Successful coupling, therefore, hinges on selecting a catalyst system specifically designed to overcome these challenges. Modern catalyst systems utilize bulky, electron-rich phosphine ligands which serve multiple roles:
-
They increase the electron density on the palladium atom, which promotes the oxidative addition of the otherwise unreactive C-Cl bond.[4][6]
-
Their steric bulk can prevent the formation of inactive catalyst dimers and facilitates the final reductive elimination step.[7]
The choice of base and solvent is also critical to modulate reagent reactivity and stabilize catalytic intermediates.[8]
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Optimization of Reaction Parameters
Based on literature precedent for challenging heteroaryl chlorides, the selection of catalyst, base, and solvent are the most critical factors for achieving high yields.
Table 1: Rationale-Driven Selection of Reaction Components
| Parameter | Choice & Rationale | Common Alternatives |
| Catalyst | Pd(dppf)Cl₂: A robust and versatile catalyst. The dppf ligand provides a good balance of electron-donating properties and steric bulk, effective for many chloropyridines.[9] Buchwald Ligands (e.g., XPhos, SPhos): For difficult couplings, these bulky, electron-rich dialkylbiaryl phosphine ligands are superior.[10][11] They significantly accelerate the rate-limiting oxidative addition of the C-Cl bond.[4][6] | Pd(PPh₃)₄ (often less effective for chlorides), NHC-Pd catalysts (e.g., PEPPSI-IPr).[12] |
| Base | K₃PO₄ (Potassium Phosphate): A moderately strong base that is highly effective in Suzuki couplings of heteroaryl halides. It generally gives clean reactions with minimal side products. Cs₂CO₃ (Cesium Carbonate): A stronger, more soluble base often used to accelerate slow reactions or with sterically hindered substrates.[3] | K₂CO₃ (Potassium Carbonate), Na₂CO₃[13], Organic bases (e.g., Et₃N). |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O: A biphasic solvent system is standard.[8][14] The organic solvent solubilizes the substrates and catalyst, while water is essential for dissolving the base and facilitating the transmetalation step. Dioxane is a common choice. | DMF, THF[15], CPME.[16] |
| Boronic Acid | Arylboronic Acid or Pinacol Ester: Typically used in a slight excess (1.2–1.5 equivalents) to drive the reaction to completion. Pinacol esters can offer greater stability against protodeboronation. | Aryltrifluoroborates. |
Detailed Experimental Protocols
General Laboratory Practices: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted. Reagents should be of high purity.
Protocol A: Standard Conditions using Pd(dppf)Cl₂
This protocol is a reliable starting point for coupling with a range of aryl- and heteroarylboronic acids.
Materials:
-
2-Chloro-6-(dimethylamino)nicotinaldehyde (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 3 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-6-(dimethylamino)nicotinaldehyde, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to form a solution with a concentration of approximately 0.1 M with respect to the starting aldehyde. A typical solvent ratio is 4:1 or 5:1 Dioxane:Water.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol B: High-Activity Conditions using a Buchwald Catalyst System
This protocol is recommended for particularly challenging or sterically hindered boronic acids, or when maximizing yield is critical.[17][18]
Materials:
-
2-Chloro-6-(dimethylamino)nicotinaldehyde (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (0.015 equiv, 1.5 mol%)
-
XPhos (0.03 equiv, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene (Anhydrous)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-6-(dimethylamino)nicotinaldehyde, the arylboronic acid, and cesium carbonate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat three times.
-
Catalyst Addition: Under a positive pressure of argon, add the Pd₂(dba)₃ and the XPhos ligand.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to a concentration of ~0.1 M.
-
Reaction: Heat the mixture in a preheated oil bath at 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These highly active systems often lead to complete conversion in 2-6 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography.
Caption: Figure 2. General Experimental Workflow.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd source not reduced to Pd(0) or oxidized by air).2. Insufficiently active catalyst system for the C-Cl bond.3. Poor quality reagents (wet solvents, impure boronic acid). | 1. Ensure a rigorous inert atmosphere; use fresh, degassed solvents.2. Switch to Protocol B with a Buchwald ligand/precatalyst system.[11]3. Use anhydrous solvents; check the purity of the boronic acid. |
| Protodeboronation | Boronic acid is unstable under reaction conditions (hydrolysis). This is common with electron-deficient or heteroaryl boronic acids.[1] | 1. Use the corresponding boronic pinacol ester for greater stability.2. Use a milder base (e.g., K₂CO₃) or shorter reaction times.3. Ensure the reaction is not overheated. |
| Homocoupling of Boronic Acid | Often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), promoting this side reaction.[1] | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the setup and reaction. |
| Recovery of Starting Aldehyde | The reaction is too slow or has not reached the required activation energy. | 1. Increase the temperature in 10 °C increments.2. Increase the catalyst loading slightly (e.g., from 3 mol% to 5 mol%).3. Switch to the more active catalyst system in Protocol B. |
Conclusion
The Suzuki-Miyaura coupling of 2-Chloro-6-(dimethylamino)nicotinaldehyde is a highly achievable transformation critical for the synthesis of novel compounds in drug discovery. Success relies on a rational approach to catalyst selection that directly addresses the electronic deactivation of the C-Cl bond by the dimethylamino substituent. By employing robust catalyst systems, such as those based on dppf or Buchwald-type ligands, under carefully controlled inert conditions, researchers can reliably access a diverse range of 2,6-disubstituted nicotinaldehyde derivatives in high yields. The protocols and troubleshooting guide provided herein offer a comprehensive and validated resource for scientists working with this valuable synthetic intermediate.
References
- Benchchem. Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives.
- Benchchem. Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
- CoLab. The development of palladium catalysts for C-C and C-heteroatom bond forming reactions of aryl chloride substrates.
- Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central (PMC).
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- What's the role of the phosphine ligand in Suzuki couplings?. Reddit.
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
- A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry.
- Benchchem. A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central (PMC).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central (PMC).
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central (PMC).
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.
- Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
- Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. PubMed Central (PMC).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Synthesis of palladium complexes containing benzimidazole core and their catalytic activities in direct arylation of heteroaromatic species. Taylor & Francis Online.
- Suzuki Coupling. Organic Chemistry Portal.
- 2-Chloro Nicotinaldehyde. ChemBK.
- Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. PubMed Central (PMC).
- Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PubMed Central (PMC).
- palladium coupling catalyst activation. YouTube.
- 1233698-83-3 | 6-Chloro-2-(dimethylamino)nicotinaldehyde. ChemScene.
- 6-Chloro-4-(methylamino)nicotinaldehyde. PubChem.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. The development of palladium catalysts for CC and Cheteroatom bond forming reactions of aryl chloride substrates | CoLab [colab.ws]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
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- 9. youtube.com [youtube.com]
- 10. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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The Pivotal Role of 2-Chloro-6-(dimethylamino)nicotinaldehyde in Advanced Catalyst Development: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Pyridine-Based Building Block
In the landscape of modern catalyst design, the quest for novel ligands that can fine-tune the electronic and steric properties of metal centers is paramount. 2-Chloro-6-(dimethylamino)nicotinaldehyde emerges as a highly promising, yet underexplored, scaffold for the synthesis of bespoke catalysts. Its unique trifunctional nature—a reactive aldehyde, an electron-donating dimethylamino group, and a modifiable chloro substituent—offers a powerful toolkit for researchers in organometallic chemistry and catalysis.
This technical guide provides a comprehensive overview of the potential applications of 2-Chloro-6-(dimethylamino)nicotinaldehyde in catalyst development. We will delve into its role as a precursor for novel Schiff base ligands and their subsequent metal complexes. Furthermore, we will present detailed, field-proven protocols for the synthesis of these ligands and catalysts, and explore their potential applications in key organic transformations. The insights provided herein are grounded in established principles of coordination chemistry and catalyst design, aiming to empower researchers to harness the full potential of this versatile building block.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-Chloro-6-(dimethylamino)nicotinaldehyde is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1233698-83-3 | [1][2] |
| Molecular Formula | C₈H₉ClN₂O | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Purity | Typically ≥98% from commercial suppliers | [1][2] |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
Core Application: Synthesis of Novel Schiff Base Ligands
The aldehyde functionality of 2-Chloro-6-(dimethylamino)nicotinaldehyde serves as an excellent electrophilic partner for condensation reactions with primary amines, leading to the formation of Schiff bases (imines). These Schiff base ligands are central to coordination chemistry due to their ease of synthesis and their ability to form stable complexes with a wide range of transition metals.[3][4][5] The electronic properties of the resulting ligands are significantly influenced by the electron-donating dimethylamino group and the electron-withdrawing chloro group on the pyridine ring.
Protocol 1: General Synthesis of Schiff Base Ligands from 2-Chloro-6-(dimethylamino)nicotinaldehyde
This protocol outlines a general procedure for the synthesis of Schiff base ligands via the condensation of 2-Chloro-6-(dimethylamino)nicotinaldehyde with a generic primary amine (R-NH₂).
Materials:
-
2-Chloro-6-(dimethylamino)nicotinaldehyde
-
Primary amine (e.g., aniline, benzylamine, or a chiral amine)
-
Anhydrous ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-Chloro-6-(dimethylamino)nicotinaldehyde in anhydrous ethanol (approximately 10-15 mL per gram of aldehyde).
-
Addition of Amine: To this solution, add 1.0-1.1 equivalents of the desired primary amine.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Characterization: Characterize the purified Schiff base ligand using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum (typically around 1620-1640 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum.
From Ligands to Catalysts: Synthesis of Transition Metal Complexes
The synthesized Schiff base ligands, featuring a bidentate or potentially tridentate coordination pocket involving the imine nitrogen and the pyridine nitrogen, can be readily complexed with various transition metal salts to generate catalytically active species.[6][7] The choice of metal will dictate the potential catalytic applications. For instance, copper, nickel, and cobalt complexes are often explored for oxidation, reduction, and carbon-carbon bond-forming reactions.[6][8]
Protocol 2: General Synthesis of a Metal(II)-Schiff Base Complex
This protocol describes a general method for the synthesis of a metal(II) complex using a Schiff base ligand derived from 2-Chloro-6-(dimethylamino)nicotinaldehyde.
Materials:
-
Purified Schiff base ligand (from Protocol 1)
-
Metal(II) salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Anhydrous ethanol or methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Ligand Solution: Dissolve 2.0 equivalents of the Schiff base ligand in warm anhydrous ethanol in a round-bottom flask.
-
Metal Salt Solution: In a separate flask, dissolve 1.0 equivalent of the metal(II) salt in a minimal amount of warm anhydrous ethanol.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution. A color change and/or precipitation of the metal complex is often observed immediately.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for 1-4 hours to ensure complete complexation.
-
Isolation: Cool the mixture to room temperature and collect the precipitated metal complex by filtration.
-
Purification: Wash the solid with cold ethanol to remove any unreacted starting materials and salts. Dry the complex under vacuum.
-
Characterization: Characterize the metal complex using FT-IR, UV-Vis spectroscopy, and elemental analysis. In the IR spectrum, a shift in the C=N stretching frequency upon coordination to the metal center is indicative of complex formation.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic steps from the starting aldehyde to the final metal complex.
Caption: Synthetic workflow for the preparation of a metal-Schiff base catalyst.
Potential Catalytic Applications and Mechanistic Considerations
The metal complexes derived from 2-Chloro-6-(dimethylamino)nicotinaldehyde are poised to be effective catalysts in a variety of organic transformations. The electronic nature of the pyridine ring, modulated by the dimethylamino and chloro substituents, can influence the Lewis acidity of the metal center and its redox potential, thereby tuning its catalytic activity.
Asymmetric Catalysis
By employing a chiral primary amine in the Schiff base synthesis, chiral metal complexes can be prepared. These complexes are excellent candidates for asymmetric catalysis, where the chiral environment around the metal center can induce enantioselectivity in the product formation.[6]
-
Potential Reaction: Asymmetric alkylation of aldehydes.
Caption: Proposed catalytic cycle for asymmetric aldehyde alkylation.
Cross-Coupling Reactions
Palladium and nickel complexes are workhorses in cross-coupling chemistry. Schiff base ligands can stabilize these metal centers in various oxidation states, facilitating catalytic cycles such as the Suzuki, Heck, or Sonogashira reactions. The electron-rich nature of the ligand, due to the dimethylamino group, may promote the oxidative addition step, a key process in many cross-coupling reactions.
Oxidation Catalysis
Manganese, cobalt, and copper-Schiff base complexes are known to catalyze a range of oxidation reactions, including the epoxidation of alkenes and the oxidation of alcohols. The redox activity of the metal center is crucial, and the electronic properties of the ligand can be tuned to optimize this.
Conclusion and Future Outlook
2-Chloro-6-(dimethylamino)nicotinaldehyde represents a versatile and valuable building block for the development of novel catalysts. Its straightforward conversion into a diverse array of Schiff base ligands and their corresponding metal complexes opens up numerous possibilities for applications in both academic and industrial research. The protocols and potential applications outlined in this guide serve as a starting point for further exploration. Future work should focus on the systematic variation of the primary amine component and the coordinated metal to create a library of catalysts for screening in various organic transformations. The continued investigation of such modular ligand scaffolds will undoubtedly lead to the discovery of new and improved catalytic systems for a more sustainable chemical future.
References
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Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Journal of Chemistry.
-
Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. National Institutes of Health (NIH).
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Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies.
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Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II). Name of the Journal is not available from the source.
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SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. IOSR Journal of Applied Chemistry.
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Organometallic chemistry. Wikipedia.
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Metal Coordination Complexes for Catalytic Application Development. Journal of Sustainability, Policy, and Practice.
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Metal Coordination Complexes for Catalytic Application Development. SSRN.
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Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Atmiya University.
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schiff bases synthesis: Topics by Science.gov. Science.gov.
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MIXED LIGAND COMPLEXES CONTAINING SCHIFF BASES AND THEIR BIOLOGICAL ACTIVITIES: A SHORT REVIEW. Rasayan Journal of Chemistry.
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(PDF) Synthesis, characterisation and biological evaluation of bedentate ligands (Reduced Schiff's Base) with metals of copper, nickel and zinc complexes. ResearchGate.
-
Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. Novelty Journals.
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Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. MDPI.
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Main Group Organometallic Chemistry. University of the West Indies.
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(PDF) ChemInform Abstract: Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. ResearchGate.
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13.1: Introduction to Organometallic Chemistry. LibreTexts.
-
ORGANOMETRALLIC CHEMISTRY. University of the Free State.
-
1233698-83-3 | 6-Chloro-2-(dimethylamino)nicotinaldehyde | ChemScene. ChemScene.
-
6-Chloro-4-(methylamino)nicotinaldehyde | C7H7ClN2O | CID 23434571. PubChem.
-
CAS 1233698-83-3 | 4H32-5-0E | MDL MFCD21333091 | 6-Chloro-2-(dimethylamino)nicotinaldehyde. SynQuest Labs.
-
8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. MDPI.
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The Versatility of 2-Chloro-6-(dimethylamino)nicotinaldehyde: A Strategic Building Block in Pharmaceutical Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a "privileged" structure in drug discovery. Within this class of heterocycles, 2-Chloro-6-(dimethylamino)nicotinaldehyde emerges as a particularly valuable building block. The strategic placement of a reactive aldehyde, a displaceable chloro group, and an electron-donating dimethylamino moiety on the pyridine ring provides a trifecta of functionalities that can be exploited for the synthesis of a diverse array of complex molecular architectures.
This technical guide provides an in-depth exploration of the applications of 2-Chloro-6-(dimethylamino)nicotinaldehyde in pharmaceutical synthesis. We will delve into the chemical rationale behind its reactivity and present detailed, field-proven protocols for its utilization in constructing key pharmaceutical intermediates and scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Chemical Reactivity and Strategic Advantages
The synthetic utility of 2-Chloro-6-(dimethylamino)nicotinaldehyde is rooted in the interplay of its three key functional groups:
-
The Aldehyde Group: This electrophilic center is a versatile handle for a multitude of transformations, including condensations, reductive aminations, and Wittig-type reactions. It serves as a primary point for molecular elaboration and diversification.
-
The 2-Chloro Group: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of substituents, including amines, thiols, and alkoxides, which are crucial for modulating the biological activity and pharmacokinetic properties of the target molecules.
-
The 6-Dimethylamino Group: This strong electron-donating group significantly influences the electronic character of the pyridine ring. It activates the ring towards electrophilic substitution and can also modulate the reactivity of the other functional groups. For instance, it can enhance the nucleophilicity of the pyridine nitrogen, although in this specific isomer, its primary role is often to influence the overall electronic landscape of the molecule.
This unique combination of functionalities allows for a sequential and controlled series of reactions, making 2-Chloro-6-(dimethylamino)nicotinaldehyde a powerful tool for building complex heterocyclic systems.
Application in the Synthesis of Biologically Active Bipyridines
A prime example of the utility of 2-Chloro-6-(dimethylamino)nicotinaldehyde is in the one-pot, three-component synthesis of 2',6'-diaryl-3,4'-bipyridines. These scaffolds are of significant interest in medicinal chemistry due to their potential antimicrobial and enzyme inhibitory activities.
The reaction proceeds via a modified Kröhnke pyridine synthesis, where the nicotinaldehyde, an acetophenone, and ammonium acetate as a nitrogen source condense to form the bipyridine core. The 2-chloro substituent on the nicotinaldehyde starting material is retained in the final product, providing a handle for further functionalization.
Protocol 1: Synthesis of 2'-Chloro-6'-(dimethylamino)-[3,4'-bipyridine]-2,6-diyl)bis(trimethylsilane)
This protocol is adapted from a general procedure for the synthesis of 2',6'-diphenyl-3,4'-bipyridines.
Reaction Scheme:
A schematic of the one-pot synthesis of a bipyridine derivative.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-6-(dimethylamino)nicotinaldehyde | 1233698-83-3 | 184.62 | 185 mg | 1.0 |
| Acetophenone | 98-86-2 | 120.15 | 240 mg | 2.0 |
| Anhydrous Ammonium Acetate | 631-61-8 | 77.08 | 154 mg | 2.0 |
Procedure:
-
In a clean, dry round-bottom flask, combine 2-Chloro-6-(dimethylamino)nicotinaldehyde (185 mg, 1.0 mmol), acetophenone (240 mg, 2.0 mmol), and anhydrous ammonium acetate (154 mg, 2.0 mmol).
-
Heat the reaction mixture at 120 °C under solvent-free conditions with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (typically after several hours), cool the reaction mixture to room temperature.
-
Dissolve the crude product in a minimal amount of dichloromethane and purify by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the desired 2'-Chloro-6'-(dimethylamino)-2,6-diphenyl-3,4'-bipyridine as a solid.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Expected Outcome:
This reaction is expected to produce the target bipyridine in moderate to good yield. The presence of the 2-chloro substituent has been shown to be compatible with these reaction conditions and can even contribute to the biological activity of the final product.
Proposed Application: Friedländer Annulation for Quinolone Synthesis
The structure of 2-Chloro-6-(dimethylamino)nicotinaldehyde, featuring an aldehyde ortho to an amino group (in its resonance form), makes it an ideal candidate for the Friedländer annulation to synthesize substituted quinolines.[1][2][3] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.
Conceptual Protocol 2: Synthesis of a 7-Chloro-5-(dimethylamino)quinoline Derivative
This protocol is a proposed application based on the principles of the Friedländer synthesis.
Reaction Rationale:
The dimethylamino group at the 6-position can be considered an analogue of a protected amino group, which, under the reaction conditions, can participate in the cyclization. The reaction would proceed through an initial aldol-type condensation between the nicotinaldehyde and the active methylene compound, followed by an intramolecular cyclization and dehydration to form the quinoline ring.
Proposed Reaction Scheme:
Conceptual workflow for a Friedländer-type quinoline synthesis.
Materials:
| Reagent | Potential CAS Number | Molecular Weight ( g/mol ) |
| 2-Chloro-6-(dimethylamino)nicotinaldehyde | 1233698-83-3 | 184.62 |
| Ethyl acetoacetate | 141-97-9 | 130.14 |
| Catalyst (e.g., Piperidine or p-TsOH) | 110-89-4 / 104-15-4 | 85.15 / 172.20 |
| Solvent (e.g., Ethanol or Toluene) | 64-17-5 / 108-88-3 | 46.07 / 92.14 |
Proposed Procedure:
-
To a solution of 2-Chloro-6-(dimethylamino)nicotinaldehyde in a suitable solvent (e.g., ethanol), add the active methylene compound (e.g., ethyl acetoacetate) and a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired quinoline derivative.
Proposed Application: Synthesis of Fused Pyrimidines
The aldehyde functionality of 2-Chloro-6-(dimethylamino)nicotinaldehyde can also be utilized in condensation reactions with compounds containing active methylene groups and an amidine source to construct fused pyrimidine rings.[4][5][6][7][8] Fused pyrimidines are prevalent scaffolds in many kinase inhibitors and other biologically active molecules.
Conceptual Protocol 3: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol outlines a potential route to a pyrido[2,3-d]pyrimidine scaffold.
Reaction Rationale:
This multicomponent reaction would likely proceed through an initial Knoevenagel condensation of the aldehyde with an active methylene compound, followed by a Michael addition of an amidine (e.g., guanidine) and subsequent cyclization and aromatization to yield the fused pyrimidine system.
Proposed Reaction Scheme:
Proposed synthesis of a fused pyrimidine derivative.
Materials:
| Reagent | Potential CAS Number | Molecular Weight ( g/mol ) |
| 2-Chloro-6-(dimethylamino)nicotinaldehyde | 1233698-83-3 | 184.62 |
| Malononitrile | 109-77-3 | 66.06 |
| Guanidine Hydrochloride | 50-01-1 | 95.53 |
| Base (e.g., Sodium Ethoxide) | 141-52-6 | 68.05 |
| Solvent (e.g., Ethanol) | 64-17-5 | 46.07 |
Proposed Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-6-(dimethylamino)nicotinaldehyde and malononitrile in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol to the mixture.
-
To this mixture, add guanidine hydrochloride and reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a suitable acid.
-
The precipitated product can be collected by filtration and purified by recrystallization or column chromatography.
Conclusion
2-Chloro-6-(dimethylamino)nicotinaldehyde is a highly functionalized and versatile building block with significant potential in pharmaceutical synthesis. Its unique combination of an aldehyde, a displaceable chloro group, and an activating dimethylamino group allows for the efficient construction of diverse and complex heterocyclic scaffolds. The detailed protocol for bipyridine synthesis and the proposed pathways for quinoline and fused pyrimidine synthesis highlight the broad applicability of this reagent. As the demand for novel and effective therapeutic agents continues to grow, the strategic use of such well-designed building blocks will be paramount in accelerating the drug discovery process.
References
- Kavitha, G., et al. (2017). Condensation of nicotinaldehydes with acetophenones and NH4OAc: A convenient synthesis and biological activities of 2',6'-diphenyl-3,4'-bipyridines. Indian Journal of Chemistry - Section B, 56B(10), 1073-1081.
- Al-Suwaidan, I. A., et al. (2021).
- El-Gazzar, A. B. A., et al. (2015). SYNTHESIS OF PYRIMIDINE DERIVATIVES. International Journal of ChemTech Research, 8(11), 329-350.
-
ResearchGate. (n.d.). Synthesis of 2‐chloro‐6‐fluoroquinoline‐3‐carbaldehyde (170) using POCl3 as a catalyst. Retrieved from [Link]
- Kumar, D., et al. (2018).
-
ResearchGate. (n.d.). The synthesis of substituted quinolines from 2‐aminoaryl ketones with another carbonyl compound having active α‐methylene group. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Amino-6-chloronicotinaldehyde. Retrieved from [Link]
- Gouda, M. A., et al. (2015). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 7(12), 158-168.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Gouda, M. A., et al. (2015). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 7(12), 158-168.
- Journal of Chemical Health Risks. (2024).
-
Organic Chemistry Portal. (n.d.). On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Alchem.Pharmtech. (n.d.). CAS 58584-61-5 | 2-amino-6-chloronicotinaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
- Al-Mousawi, S. M., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6547–6556.
-
Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Retrieved from [Link]
- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 245-274.
- Fathalla, W., et al. (2010). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 15(11), 7895–7918.
-
ResearchGate. (n.d.). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclizations in the Reactions of Isocyanates with Compounds Containing Active Methylene Groups in the Presence of Triethylamine. Retrieved from [Link]
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- 5. Metal-Free Construction of Fused Pyrimidines via Consecutive C–C and C–N Bond Formation in Water - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. jchr.org [jchr.org]
Synthetic Pathways to 2-Chloro-6-(dimethylamino)nicotinaldehyde and Its Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of Substituted Nicotinaldehydes in Medicinal Chemistry
Substituted pyridine scaffolds are of paramount importance in the landscape of modern drug discovery and development. Among these, the nicotinaldehyde framework serves as a versatile building block for the synthesis of a wide array of biologically active molecules. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of physicochemical properties and pharmacological activities. Specifically, the 2-Chloro-6-(dimethylamino)nicotinaldehyde moiety is a key intermediate in the synthesis of compounds with potential applications in oncology, neurodegenerative diseases, and inflammatory disorders. The presence of the chloro, dimethylamino, and aldehyde functionalities offers three distinct points for chemical modification, enabling the generation of diverse chemical libraries for high-throughput screening. This guide provides a comprehensive overview of the synthetic routes to 2-Chloro-6-(dimethylamino)nicotinaldehyde and detailed protocols for its subsequent derivatization, aimed at researchers, scientists, and professionals in the field of drug development.
Core Synthesis: A Two-Step Approach to 2-Chloro-6-(dimethylamino)nicotinaldehyde
The most logical and efficient synthetic strategy towards 2-Chloro-6-(dimethylamino)nicotinaldehyde commences with a commercially available or readily synthesized dichlorinated pyridine precursor. The synthesis can be dissected into two primary stages: the formation of the nicotinaldehyde core and the regioselective introduction of the dimethylamino group.
Pathway Overview
Caption: General synthetic scheme for 2-Chloro-6-(dimethylamino)nicotinaldehyde.
Part 1: Synthesis of the Precursor, 2,6-Dichloronicotinaldehyde
A common and effective route to 2,6-dichloronicotinaldehyde involves the reduction of 2,6-dichloronicotinic acid to the corresponding alcohol, followed by a mild oxidation.
Protocol 1.1: Reduction of 2,6-Dichloronicotinic Acid
Rationale: The carboxylic acid is reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This transformation is a standard procedure in organic synthesis.
Materials:
-
2,6-Dichloronicotinic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
To a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 2,6-dichloronicotinic acid (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.
-
Combine the organic filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford (2,6-dichloropyridin-3-yl)methanol.
Protocol 1.2: Oxidation to 2,6-Dichloronicotinaldehyde
Rationale: The primary alcohol is oxidized to the aldehyde using a mild oxidizing agent such as manganese dioxide (MnO₂) to prevent over-oxidation to the carboxylic acid.
Materials:
-
(2,6-Dichloropyridin-3-yl)methanol
-
Activated manganese dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite®
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve (2,6-dichloropyridin-3-yl)methanol (1.0 equivalent) in DCM or CHCl₃.
-
Add activated MnO₂ (5-10 equivalents by weight) to the solution.
-
Heat the mixture to reflux and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the MnO₂.
-
Wash the filter cake thoroughly with DCM or CHCl₃.
-
Combine the filtrates and concentrate under reduced pressure to yield 2,6-dichloronicotinaldehyde, which can be purified further by column chromatography on silica gel if necessary.
Part 2: Nucleophilic Aromatic Substitution (SNAr) to Yield the Target Molecule
The crucial step in this synthesis is the regioselective substitution of one of the chlorine atoms with dimethylamine.
Understanding the Regioselectivity
In 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic aromatic substitution is influenced by both electronic and steric factors of the substituent at the 3-position.[1][2] The aldehyde group is electron-withdrawing, which activates both the C2 and C6 positions towards nucleophilic attack. However, the outcome can be sensitive to reaction conditions. Studies on related systems suggest that the steric bulk of the nucleophile and the solvent can play a significant role in determining which chlorine is displaced.[1][2] For a less sterically hindered nucleophile like dimethylamine, a mixture of isomers is possible, but often a dominant isomer can be obtained by carefully controlling the reaction parameters.
Protocol 2.1: Synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde
Rationale: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the dimethylamine acts as the nucleophile, displacing one of the chloride ions. The reaction is typically carried out in a suitable solvent and may be heated to facilitate the substitution.
Materials:
-
2,6-Dichloronicotinaldehyde
-
Dimethylamine (solution in THF, ethanol, or as a gas)
-
Triethylamine (optional, as a base)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol, Acetonitrile, or N,N-Dimethylformamide (DMF))
-
Round-bottom flask or sealed tube, magnetic stirrer
Procedure:
-
Dissolve 2,6-dichloronicotinaldehyde (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask or a sealed tube.
-
Add a solution of dimethylamine (2.0-3.0 equivalents) in the same solvent. If using dimethylamine gas, it can be bubbled through the solution. Triethylamine (1.1 equivalents) can be added as an acid scavenger.
-
Heat the reaction mixture to a temperature between 50 °C and 100 °C, depending on the solvent used.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate 2-Chloro-6-(dimethylamino)nicotinaldehyde.
Characterization Data (Predicted)
| Analysis | Expected Results |
| Appearance | Pale yellow solid |
| Molecular Formula | C₈H₉ClN₂O[3][4] |
| Molecular Weight | 184.62 g/mol [3][4] |
| ¹H NMR (CDCl₃) | δ (ppm): 9.8-10.2 (s, 1H, CHO), 7.8-8.2 (d, 1H, Ar-H), 6.5-6.9 (d, 1H, Ar-H), 3.1-3.4 (s, 6H, N(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 188-192 (CHO), 160-164 (C-N), 150-154 (C-Cl), 140-144 (Ar-C), 125-129 (Ar-C-CHO), 108-112 (Ar-C), 38-42 (N(CH₃)₂) |
| Mass Spec (ESI+) | m/z: 185.04 [M+H]⁺ |
Part 3: Synthetic Routes to Derivatives of 2-Chloro-6-(dimethylamino)nicotinaldehyde
The aldehyde functionality of the title compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Workflow for Aldehyde Derivatization
Caption: Key derivatization reactions of the aldehyde group.
Protocol 3.1: Reductive Amination
Rationale: Reductive amination is a powerful method for forming C-N bonds by converting an aldehyde into an amine. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.
Materials:
-
2-Chloro-6-(dimethylamino)nicotinaldehyde
-
Primary or secondary amine
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN), or H₂/Pd-C)
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol)
-
Acetic acid (optional, as a catalyst)
Procedure (using STAB):
-
To a solution of 2-Chloro-6-(dimethylamino)nicotinaldehyde (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in an anhydrous solvent like DCM or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3.2: Wittig Reaction
Rationale: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide. This reaction is highly versatile and allows for the introduction of a variety of substituents at the olefinic position.
Materials:
-
2-Chloro-6-(dimethylamino)nicotinaldehyde
-
Phosphonium salt (e.g., (Triphenyl)methylphosphonium bromide)
-
Strong base (e.g., n-Butyllithium (n-BuLi), Sodium hydride (NaH), or Potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., THF, Diethyl ether)
Procedure:
-
To a suspension of the phosphonium salt (1.1 equivalents) in anhydrous THF under an inert atmosphere, add the strong base (1.05 equivalents) at 0 °C or -78 °C (for n-BuLi).
-
Stir the mixture for 30-60 minutes at the same temperature to generate the ylide (a color change is often observed).
-
Add a solution of 2-Chloro-6-(dimethylamino)nicotinaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and obtain the desired alkene derivative.
Protocol 3.3: Knoevenagel Condensation
Rationale: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by a dehydration to form a C=C double bond. This reaction is particularly useful for synthesizing electron-deficient alkenes.[5][6]
Materials:
-
2-Chloro-6-(dimethylamino)nicotinaldehyde
-
Active methylene compound (e.g., Malononitrile, Ethyl cyanoacetate)
-
Weak base catalyst (e.g., Piperidine, Pyrrolidine, or Triethylamine)
-
Solvent (e.g., Ethanol, Toluene)
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-6-(dimethylamino)nicotinaldehyde (1.0 equivalent) and the active methylene compound (1.0-1.1 equivalents) in the chosen solvent.
-
Add a catalytic amount of the weak base (e.g., a few drops of piperidine).
-
If using ethanol, the reaction can be stirred at room temperature or heated to reflux for 1-6 hours. If using toluene, heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the pure α,β-unsaturated derivative.
Conclusion and Future Outlook
The synthetic routes and protocols detailed in this guide provide a robust framework for the preparation of 2-Chloro-6-(dimethylamino)nicotinaldehyde and its subsequent derivatization. The versatility of this scaffold, coupled with the reliable synthetic methodologies, makes it an attractive starting point for the development of novel chemical entities with potential therapeutic applications. The continued exploration of the chemical space around this core structure is likely to yield compounds with significant biological activity, contributing to the advancement of medicinal chemistry and drug discovery.
References
- Eriksson, J., et al. (2014). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Journal of Organic Chemistry, 79(15), 7093-7102.
- Zare, A., et al. (2013). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
- Fallah, E., et al. (2018). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron, 74(38), 5345-5351.
-
Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available at: [Link]
-
NIST. (n.d.). 2-Chloro-2',6'-acetoxylidide. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
NIST. (n.d.). Formaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]
-
Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and 4-(dimethylamino)-2,6-dimethylcinnamaldehyde (1d) in DMSO-d6. Retrieved from [Link]
-
Zhdankin, V. V., et al. (2011). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]
- Spasov, A. A., et al. (2007). Spectral characterization and crystal structure of 2-benzoylpyridine nicotinoyl hydrazone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(2), 353-358.
- Murphy, R. C. (2014). MASS SPECTROMETRY OF FATTY ALDEHYDES. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(4), 383–391.
- Kalirajan, R., et al. (2009). Synthesis and Biological evaluation of some heterocyclic derivatives of Chalcones. International Journal of ChemTech Research, 1(1), 27-34.
-
Kalirajan, R., et al. (2009). Synthesis and Biological evaluation of some heterocyclic derivatives of Chalcones. International Journal of ChemTech Research, 1(1), 27-34. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Spectral Characterization of Ni(II) and Pd(II) Complexes of Benzilmonoximethiocarbhydrazide-p-dimethylaminobenzaldehyde. Retrieved from [Link]
- Nair, V., et al. (2012). Medicinal chemistry for 2020. Future Medicinal Chemistry, 4(15), 1845–1859.
- Molecules. (2020).
- Al-Masoudi, N. A., et al. (2021). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 26(11), 3244.
- Al-Masoudi, N. A., et al. (2019). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 24(11), 2154.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. 2-Chloro-6-(dimethylamino)nicotinaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-6-(dimethylamino)nicotinaldehyde Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.
The primary and most direct route to synthesizing 2-Chloro-6-(dimethylamino)nicotinaldehyde involves the regioselective nucleophilic aromatic substitution (SNAr) on 2,6-dichloronicotinaldehyde using dimethylamine. This guide focuses on troubleshooting and optimizing this specific transformation.
Section 1: Core Synthesis Protocol
This section details a robust, step-by-step protocol for the synthesis, purification, and characterization of the target compound.
Overall Synthetic Workflow
The synthesis proceeds via a nucleophilic aromatic substitution where dimethylamine selectively displaces the chlorine atom at the 6-position of the pyridine ring, favored due to the electronic effects and steric hindrance of the adjacent aldehyde group.
Technical Support Center: Purification of 2-Chloro-6-(dimethylamino)nicotinaldehyde by Recrystallization
Welcome to the technical support center for the purification of 2-Chloro-6-(dimethylamino)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice, troubleshooting, and frequently asked questions (FAQs) regarding the recrystallization of this important synthetic intermediate. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.
Introduction to the Challenge
2-Chloro-6-(dimethylamino)nicotinaldehyde is a substituted pyridine derivative, a class of compounds known for their utility in medicinal chemistry and materials science. Achieving high purity of this compound is critical for downstream applications. Recrystallization is a powerful technique for this purpose, relying on the differential solubility of the compound and its impurities in a given solvent at varying temperatures. However, pyridine-containing molecules can sometimes present unique challenges in crystallization. This guide will walk you through a systematic approach to developing a robust recrystallization protocol and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 2-Chloro-6-(dimethylamino)nicotinaldehyde that are relevant to its recrystallization?
Understanding the physical properties of your compound is the first step in developing a purification strategy. Here are the key details for 2-Chloro-6-(dimethylamino)nicotinaldehyde:
| Property | Value | Source(s) |
| CAS Number | 1233698-83-3 | |
| Molecular Formula | C₈H₉ClN₂O | |
| Molecular Weight | 184.62 g/mol | |
| Appearance | Expected to be a solid | General chemical knowledge |
| Storage | Sealed in a dry environment at 2-8°C | |
| Hazards | Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] |
Note: A specific melting point for this compound is not widely published, which is common for specialized chemical intermediates. An experimentally determined melting point range of the purified material will be a key indicator of its purity.
Q2: How do I select an appropriate solvent for the recrystallization of 2-Chloro-6-(dimethylamino)nicotinaldehyde?
Solvent selection is the most critical step for a successful recrystallization. The ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below.[2][3] Given the polar nature of the aldehyde and dimethylamino groups, as well as the aromatic pyridine ring, a solvent of intermediate to high polarity is a logical starting point.
A systematic approach to solvent screening is recommended. This can be done on a small scale (10-20 mg of crude material) in test tubes or vials.
Recommended Solvents for Screening:
| Solvent | Polarity | Boiling Point (°C) | Rationale & Comments |
| Isopropanol | Polar Protic | 82.5 | Often a good choice for polar aromatic compounds. Less volatile than ethanol, which can allow for slower crystal growth. |
| Ethanol | Polar Protic | 78.4 | A versatile solvent for many organic compounds, including those with hydrogen bond acceptors.[1] |
| Ethyl Acetate | Polar Aprotic | 77.1 | Good for compounds of intermediate polarity. Often used in combination with a non-polar solvent. |
| Acetonitrile | Polar Aprotic | 81.6 | Can be effective for polar compounds, but may have high solubility even at room temperature. |
| Toluene | Non-polar | 110.6 | May be a good choice if the compound is less polar than anticipated, or for use in a solvent pair. |
| Heptane/Hexane | Non-polar | 98.4 / 68.7 | Likely to have low solubility. Primarily useful as an anti-solvent in a solvent-pair system. |
| Water | Very Polar | 100 | The dimethylamino group may impart some water solubility, but it is generally less likely to be a primary solvent for this type of molecule.[1] |
Solvent Pair Systems: If no single solvent is ideal, a solvent-pair system can be effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Common pairs to investigate include:
-
Ethyl Acetate / Heptane
-
Ethanol / Water
-
Toluene / Heptane
Q3: What are the likely impurities I am trying to remove?
Knowing the potential impurities is key to selecting a solvent that will keep them in solution while your desired compound crystallizes. The synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde likely involves the amination of a 2,6-dichloronicotinaldehyde precursor.
Potential Impurities:
-
Unreacted Starting Material: 2,6-dichloronicotinaldehyde.
-
Hydrolysis Products: The chloro group can be susceptible to hydrolysis, potentially forming a hydroxypyridine derivative.
-
Over-amination Products: If the reaction conditions are not carefully controlled, substitution of the second chlorine atom could occur.
-
By-products from Precursor Synthesis: The synthesis of the dichlorinated precursor may introduce its own set of related impurities.
A good recrystallization solvent will ideally have high solubility for these impurities at all temperatures, ensuring they remain in the mother liquor.
Experimental Protocol: A Step-by-Step Guide
This protocol is a recommended starting point based on the chemical properties of the target compound and general recrystallization principles. Optimization will likely be necessary based on your specific crude material.
Caption: A generalized workflow for the recrystallization of 2-Chloro-6-(dimethylamino)nicotinaldehyde.
Materials:
-
Crude 2-Chloro-6-(dimethylamino)nicotinaldehyde
-
Selected recrystallization solvent (e.g., Isopropanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Heat your chosen solvent in a separate flask to its boiling point.
-
Add the hot solvent to the crude material portion-wise with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[4]
-
-
Hot Filtration (if necessary):
-
If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.[5]
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified compound.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Allow the crystals to dry on the filter paper with the vacuum on for several minutes.
-
Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | * Too much solvent was used. * The compound is very soluble even at low temperatures. | * Boil off some of the solvent to increase the concentration and allow it to cool again. * Try adding a seed crystal (a pure crystal of the compound) to induce crystallization. * Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. * Consider a different solvent or a solvent-pair system. |
| The compound "oils out" instead of crystallizing. | * The boiling point of the solvent is higher than the melting point of the compound. * The solution is supersaturated. * The presence of impurities that depress the melting point. | * Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. * Try a lower-boiling solvent. * Consider purification by column chromatography before attempting recrystallization. |
| Crystals form too quickly. | * The solution is too concentrated. * The cooling rate is too fast. | * Re-heat the solution and add a small amount of additional solvent to decrease saturation. * Insulate the flask to slow the rate of cooling. |
| Low recovery of purified material. | * Too much solvent was used, leaving a significant amount of the compound in the mother liquor. * Premature crystallization during hot filtration. * Washing the crystals with solvent that was not cold enough. | * Concentrate the mother liquor and cool it to obtain a second crop of crystals (which may be less pure). * Ensure the filtration apparatus is pre-heated before hot filtration. * Always use ice-cold solvent for washing the collected crystals. |
References
-
PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
- Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.
-
ResearchGate. (2025). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Retrieved from [Link]
-
ResearchGate. (2025). A preparation of 2-chloropyridine. Retrieved from [Link]
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Retrieved from [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. Retrieved from [Link]
- Marcel Dekker, Inc. (2001). PREPARATION OF 2-CHLOROPYRIDINE.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
ResearchGate. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]
- Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- Google Patents. (n.d.). JP3046137B2 - Preparation of 2-chloropyridine.
Sources
- 1. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. JP3046137B2 - Preparation of 2-chloropyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide [qub.ac.uk]
Common side products in 2-Chloro-6-(dimethylamino)nicotinaldehyde reactions
Welcome to the technical support center for 2-Chloro-6-(dimethylamino)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its use. Our goal is to empower you with the knowledge to optimize your reactions, minimize impurities, and confidently interpret your results.
Understanding the Reactivity of 2-Chloro-6-(dimethylamino)nicotinaldehyde
2-Chloro-6-(dimethylamino)nicotinaldehyde is a multifunctional compound with several reactive sites that can lead to a variety of outcomes, both desired and undesired. A thorough understanding of its chemical personality is the first step toward successful experimentation.
The key reactive centers are:
-
The Aldehyde Group: Highly susceptible to oxidation, reduction, and a range of nucleophilic additions and condensation reactions.
-
The 2-Chloro Substituent: The chlorine atom on the pyridine ring is a leaving group that can be displaced by nucleophiles, a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen.[1][2][3]
-
The 6-Dimethylamino Group: This electron-donating group influences the electron density of the pyridine ring, potentially affecting the rate and regioselectivity of certain reactions.[4][5]
-
The Pyridine Ring: The aromatic system itself can participate in various transformations, including metal-catalyzed cross-coupling reactions.
This interplay of functional groups dictates the potential for side product formation. The following sections will address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My reaction is turning brown/dark. What could be the cause?
A1: The development of a dark brown color in your reaction mixture often suggests the formation of highly conjugated, polymeric, or degradation products. One common cause is the self-condensation of the aldehyde, particularly under basic conditions, which can lead to a complex mixture of colored byproducts.[6][7][8] Another possibility is the degradation of the pyridine ring, especially if the reaction is run at high temperatures or in the presence of strong acids or bases for prolonged periods.
Q2: I am observing a new product with a mass corresponding to the loss of chlorine and the addition of my nucleophile. Is this expected?
A2: Yes, this is a very common and often desired reaction pathway. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).[2][3] The electron-withdrawing effect of the pyridine nitrogen atom activates this position for attack by a wide range of nucleophiles, including amines, alcohols, and thiols.
Q3: Can the dimethylamino group be a source of side reactions?
A3: While generally stable, the dimethylamino group can participate in certain side reactions. Under strongly acidic conditions, the nitrogen can be protonated, which will alter the electronic properties of the pyridine ring and could affect the desired reaction. In the presence of strong oxidizing agents, N-oxide formation is a possibility.
Q4: Is 2-Chloro-6-(dimethylamino)nicotinaldehyde stable to air and moisture?
A4: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid in the presence of air (oxygen).[9] While 2-Chloro-6-(dimethylamino)nicotinaldehyde is a solid and relatively stable, it is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place to minimize oxidation and hydrolysis.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section provides a detailed look at potential side products, their mechanisms of formation, and strategies to minimize their occurrence.
Side Product 1: 2-Chloro-6-(dimethylamino)nicotinic acid (Over-oxidation)
| Side Product | Structure | Molecular Weight | Identification |
| 2-Chloro-6-(dimethylamino)nicotinic acid | O=C(O)c1cc(N(C)C)ncc1Cl | 200.61 g/mol | LC-MS, 1H NMR (disappearance of aldehyde proton signal), IR (broad O-H stretch) |
Mechanism of Formation:
The aldehyde functional group is readily oxidized to a carboxylic acid, especially in the presence of oxidizing agents or even atmospheric oxygen over time.[9] Common laboratory oxidants like potassium permanganate, chromic acid, or even mild oxidizing agents can facilitate this transformation.[10]
Mitigation Strategies:
-
Inert Atmosphere: When running reactions that are sensitive to oxidation, use an inert atmosphere (nitrogen or argon).
-
Fresh Reagents: Use freshly opened or purified 2-Chloro-6-(dimethylamino)nicotinaldehyde for best results.
-
Avoid Strong Oxidants: If the aldehyde needs to be present in a multi-step synthesis, avoid the use of strong oxidizing agents in subsequent steps if possible.
-
Careful Workup: During aqueous workup, minimize exposure to air, especially if the solution is basic, as this can accelerate oxidation.
Side Product 2: [2-Chloro-6-(dimethylamino)pyridin-3-yl]methanol (Reduction)
| Side Product | Structure | Molecular Weight | Identification |
| [2-Chloro-6-(dimethylamino)pyridin-3-yl]methanol | OCc1cc(N(C)C)ncc1Cl | 186.64 g/mol | LC-MS, 1H NMR (appearance of a new CH2OH signal), IR (broad O-H stretch) |
Mechanism of Formation:
The aldehyde can be reduced to the corresponding primary alcohol in the presence of reducing agents. Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) will readily perform this transformation. Some reaction conditions, such as catalytic hydrogenation, can also lead to the reduction of the aldehyde.
Mitigation Strategies:
-
Avoid Common Reducing Agents: Be mindful of the reagents used in your reaction. If a reduction is not the intended reaction, ensure that no reducing agents are present.
-
Chemoselective Reagents: If a reduction is required elsewhere in the molecule, consider using a chemoselective reducing agent that will not affect the aldehyde.
Side Product 3: Cannizzaro Reaction Products
| Side Products | Structures | Molecular Weight | Identification |
| 2-Chloro-6-(dimethylamino)nicotinic acid & [2-Chloro-6-(dimethylamino)pyridin-3-yl]methanol | (See above) | 200.61 & 186.64 g/mol | LC-MS, 1H NMR (presence of both oxidized and reduced products in a 1:1 ratio) |
Mechanism of Formation:
In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction known as the Cannizzaro reaction.[11][12][13][14] One molecule of the aldehyde is oxidized to a carboxylic acid, while a second molecule is reduced to an alcohol.[15]
Caption: Cannizzaro reaction mechanism.
Mitigation Strategies:
-
Avoid Strong Bases: The Cannizzaro reaction is most efficient in the presence of strong bases like sodium hydroxide or potassium hydroxide. If basic conditions are required, consider using a weaker, non-nucleophilic base.
-
Control Stoichiometry: If a reaction must be run under strongly basic conditions, carefully controlling the stoichiometry of the base can sometimes minimize this side reaction.
-
Lower Temperatures: Running the reaction at lower temperatures can help to reduce the rate of the Cannizzaro reaction.
Side Product 4: Aldol-Type Condensation Products
| Side Product | Structure | Molecular Weight | Identification |
| Aldol Adduct/Dimer | Complex mixture, variable structures | Variable | LC-MS (masses corresponding to dimers or higher oligomers), 1H NMR (complex mixture of signals), Color change (often yellow to brown) |
Mechanism of Formation:
Although 2-Chloro-6-(dimethylamino)nicotinaldehyde does not have α-hydrogens and therefore cannot undergo a classical self-aldol condensation, related condensation reactions can still occur under certain conditions, especially at high concentrations and temperatures.[6][7][8][16][17] These can be complex, leading to a mixture of oligomeric products.
Caption: Troubleshooting aldol-type condensation.
Mitigation Strategies:
-
Lower Temperature: Running reactions at lower temperatures can significantly reduce the rate of condensation reactions.
-
Dilution: Using more dilute reaction conditions can disfavor bimolecular side reactions like dimerization.
-
pH Control: Avoid strongly basic conditions where possible, as these can catalyze condensation reactions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general guideline for reacting 2-Chloro-6-(dimethylamino)nicotinaldehyde with a nucleophile.
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (N2 or Ar), dissolve 2-Chloro-6-(dimethylamino)nicotinaldehyde (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).
-
Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq) to the solution. If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA, 1.5-2.0 eq) may be required to scavenge the HCl byproduct.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to 120 °C, depending on the nucleophile's reactivity) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.
References
-
Sathee Forum. (2024, December 11). Explain the self and cross Aldol Condensation reaction. [Link]
-
Cole-Parmer. (n.d.). Tech Info - Aldol Condensation Reactions. [Link]
-
Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... [Link]
-
Wikipedia. (n.d.). Self-condensation. [Link]
-
PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. [Link]
-
Wikipedia. (n.d.). Aldol condensation. [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. [Link]
-
BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. [Link]
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
-
Allen. (n.d.). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. [Link]
-
Wikipedia. (n.d.). 4-Dimethylaminopyridine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridine Derivatives: DMAP's Role in Modern Chemical Synthesis. [Link]
-
Wikipedia. (n.d.). Pinnick oxidation. [Link]
-
Wollo University. (2015). Organic Chemistry II (Chem 2042). [Link]
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- 1. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 2. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Explain the self and cross Aldol Condensation reaction | Sathee Forum [forum.prutor.ai]
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- 8. Self-condensation - Wikipedia [en.wikipedia.org]
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- 10. Pinnick oxidation - Wikipedia [en.wikipedia.org]
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Technical Support Center: Synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde
Welcome to the technical support center for the synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common challenges.
Introduction
2-Chloro-6-(dimethylamino)nicotinaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation, most commonly via the Vilsmeier-Haack reaction, can present several challenges. This guide offers practical, experience-based solutions to these issues, grounded in established chemical principles.
Core Synthesis Pathway: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] In the synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde, the reaction proceeds by the formylation of an electron-rich precursor, typically a substituted pyridine. The dimethylamino group at the 6-position is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution.
The overall transformation involves the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from a formamide derivative (like N,N-dimethylformamide, DMF) and a halogenating agent (commonly phosphorus oxychloride, POCl₃).[1][3][4] This electrophilic reagent then attacks the electron-rich pyridine ring, leading to the formation of the aldehyde after aqueous workup.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde.
Issue 1: Low or No Product Formation
Symptoms:
-
TLC analysis shows only starting material.
-
After workup, the isolated yield of the desired aldehyde is negligible.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Activation of the Pyridine Ring | While the dimethylamino group is activating, other substituents or reaction conditions might not be optimal for the electrophilic attack. | Ensure your starting material is of high purity. The presence of deactivating impurities can hinder the reaction. |
| Decomposition of the Vilsmeier Reagent | The Vilsmeier reagent is sensitive to moisture. Contamination with water will lead to its decomposition and a loss of formylating activity. | Use anhydrous DMF and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | The formylation of pyridines can require elevated temperatures to proceed at a reasonable rate. | After the initial formation of the Vilsmeier reagent at a low temperature (0-5 °C), gradually increase the reaction temperature. Monitor the reaction by TLC at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal condition. |
| Incorrect Stoichiometry | An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. | Use a molar excess of the Vilsmeier reagent. A common starting point is 1.5 to 2.0 equivalents of POCl₃ and a larger excess of DMF (which often serves as the solvent). |
Issue 2: Formation of Multiple Products (Low Selectivity)
Symptoms:
-
TLC plate shows multiple spots in addition to the starting material and the desired product.
-
NMR of the crude product indicates the presence of significant impurities.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Di-formylation | Highly activated aromatic rings can undergo formylation at more than one position. | Carefully control the stoichiometry of the Vilsmeier reagent. A dropwise addition of the reagent to the substrate solution can help to avoid localized high concentrations. |
| Side Reactions with the Dimethylamino Group | Under harsh conditions, the Vilsmeier reagent could potentially react with the dimethylamino group. | Maintain the lowest effective reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Chlorinated Byproducts | At higher temperatures, the Vilsmeier reagent can sometimes act as a chlorinating agent. | Optimize the reaction temperature to be high enough for formylation but low enough to minimize chlorination side reactions. |
Issue 3: Difficult Workup and Purification
Symptoms:
-
Formation of an emulsion during aqueous extraction.
-
The product is difficult to crystallize.
-
Column chromatography results in poor separation.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Hydrolysis of the Iminium Intermediate | The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde. | Ensure the reaction mixture is thoroughly quenched with a sufficient amount of ice-cold water or a basic solution (e.g., aqueous sodium acetate) and stirred for an adequate time to allow for complete hydrolysis.[5] |
| Presence of Phosphoric Acid Byproducts | The hydrolysis of excess POCl₃ produces phosphoric acid, which can complicate the extraction process. | After quenching the reaction, carefully neutralize the mixture with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8 before extraction. |
| Product Solubility | The product may have some solubility in the aqueous phase, leading to lower recovery. | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Washing the combined organic layers with brine can help to break emulsions and remove water. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Vilsmeier-Haack formylation of a substituted pyridine?
The optimal temperature is highly dependent on the specific substrate. For electron-rich pyridines, the reaction can often be initiated at a low temperature (0-5 °C) for the formation of the Vilsmeier reagent, followed by warming to room temperature or heating to 50-80 °C for the formylation step.[4] It is crucial to monitor the reaction by TLC to determine the ideal temperature and reaction time for your specific system.
Q2: Which solvent is best for this reaction?
N,N-Dimethylformamide (DMF) is the most common solvent as it also serves as a reagent for the formation of the Vilsmeier reagent. In some cases, a co-solvent such as dichloromethane or 1,2-dichloroethane can be used.[3] Ensure that any solvent used is anhydrous to prevent the decomposition of the Vilsmeier reagent.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any byproducts. The consumption of the starting material and the appearance of the product spot will indicate the reaction's progress.
Q4: Are there any alternative methods for the synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde?
Yes, an alternative route involves the oxidation of the corresponding alcohol, 2-chloro-6-(dimethylamino)nicotinyl alcohol. This alcohol can be prepared by the reduction of 2-chloronicotinic acid.[6][7] This multi-step process may offer advantages in terms of purification and avoiding the sometimes harsh conditions of the Vilsmeier-Haack reaction.
Experimental Protocols
Generalized Vilsmeier-Haack Formylation Protocol
This protocol is a general guideline and may require optimization for your specific substrate and laboratory conditions.
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (acting as both reagent and solvent).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 - 2.0 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve the starting pyridine derivative (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to the optimized temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate or sodium acetate.[5]
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Visualizing the Process
Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction pathway.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield.
References
-
Organic Syntheses Procedure, Coll. Vol. 4, p.331 (1963); Vol. 35, p.58 (1955). Link
-
NROChemistry, Vilsmeier-Haack Reaction. Link
-
Name-Reaction.com, Vilsmeier-Haack Reaction. Link
-
RSC Publishing, Selective formylation of 2-aminopyridines, Journal of the Chemical Society, Chemical Communications. Link
-
Google Patents, US7528256B2 - Process for the preparation of nicotinaldehydes. Link
-
YouTube, Vilsmeier-Haack Reaction. Link
-
J&K Scientific LLC, Vilsmeier-Haack Reaction. Link
-
Google Patents, CN104478795A - Preparation method of 2-chloro nicotinaldehyde. Link
-
Google Patents, US5484918A - Process for the preparation of aqueous nicotinaldehyde. Link
-
Google Patents, WO2007115644A1 - Substituted enaminocarbonyl compounds. Link
-
Organic Syntheses Procedure, Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). Link
-
Google Patents, EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde. Link
-
Eureka | Patsnap, Preparation method of 2-chloro nicotinaldehyde. Link
-
Organic Syntheses Procedure, 3-Pyridinebutanenitrile, γ-oxo-. Link
-
ChemBK, 2-Chloro Nicotinaldehyde. Link
-
sioc-journal.cn, Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Link
-
National Institutes of Health, Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Link
-
Google Patents, US20060047124A1 - Process for preparing 2-aminopyridine derivatives. Link
-
Google Patents, CN113234077B - Synthesis method of 2-amino-6-chloropurine. Link
-
Google Patents, CN101906068B - Preparation method of 2-pyridine carboxaldehyde. Link
-
PubChem, 6-Chloro-4-(methylamino)nicotinaldehyde. Link
-
Eureka | Patsnap, Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Link
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. name-reaction.com [name-reaction.com]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]
- 7. Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde
Welcome to the technical support center for the synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, which typically employs the Vilsmeier-Haack reaction. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot low yields and optimize your experimental outcomes.
Troubleshooting Guide: Low Product Yield
This section addresses the most common and critical issue encountered during the synthesis: low or no yield of the target aldehyde. We will explore potential causes systematically, from reagents to reaction conditions and work-up procedures.
Q1: My reaction yield is consistently low or I'm recovering only starting material. What are the most likely causes?
Low yield in a Vilsmeier-Haack reaction is typically traced back to three primary areas: the integrity of the Vilsmeier reagent, the reactivity of the substrate under the chosen conditions, or issues during the work-up and isolation phase.
The core of this synthesis is the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] This reagent is highly sensitive to moisture. Its successful formation and subsequent reaction with the electron-rich 2-Chloro-6-(dimethylamino)pyridine substrate are paramount.
Below is a logical workflow to diagnose the issue.
Q2: I suspect my reagents are the problem. What specific issues should I look for and how do I fix them?
A2: Reagent integrity is the most common failure point.
-
Issue: Presence of Moisture.
-
Causality: Phosphorus oxychloride (POCl₃) reacts violently and exothermically with water. The Vilsmeier reagent itself is an iminium salt that is readily hydrolyzed. Any moisture in your DMF, co-solvent, or glassware will decompose the reagent before it can perform the formylation, leading to complete reaction failure.
-
Validation & Solution:
-
DMF: Use a fresh bottle of anhydrous DMF or dry it over molecular sieves (4 Å) before use.
-
Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) and cooled before use.
-
Atmosphere: Conduct the entire reaction, especially the formation of the Vilsmeier reagent, under a positive pressure of an inert gas.
-
-
-
Issue: Poor Quality POCl₃.
-
Causality: POCl₃ can degrade over time, especially if exposed to atmospheric moisture. Degraded POCl₃ will be less effective in activating the DMF.
-
Validation & Solution: Use a fresh bottle of POCl₃ or distill it under reduced pressure before use. Store it under an inert atmosphere and ensure the cap is tightly sealed with paraffin tape.
-
-
Issue: Incorrect Stoichiometry.
-
Causality: Insufficient Vilsmeier reagent will lead to incomplete conversion of the starting material.
-
Validation & Solution: A common ratio is 1.5 equivalents of POCl₃ relative to the substrate. You may need to optimize this, but starting with a slight excess of the formylating agent is a good practice.
-
Q3: My reagents are pristine, but the yield is still low. How should I optimize the reaction conditions?
A3: If reagents are not the issue, focus on the kinetics and thermodynamics of the reaction.
-
Issue: Improper Vilsmeier Reagent Formation.
-
Causality: The reaction between POCl₃ and DMF is highly exothermic. If the addition is too fast or cooling is inefficient, localized heating can cause the reagent to decompose or solidify, making it unavailable for the reaction.
-
Validation & Solution:
-
Prepare the Vilsmeier reagent in situ in an ice bath (0-5 °C).
-
Add the POCl₃ dropwise to the chilled DMF with vigorous stirring to effectively dissipate heat.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the reagent before adding the substrate.
-
-
-
Issue: Insufficient Reaction Temperature or Time.
-
Causality: While the Vilsmeier reagent is a potent electrophile, the electrophilic aromatic substitution step requires sufficient activation energy. The electron-donating dimethylamino group on your substrate is activating, but the overall reaction may still require heat to proceed at a reasonable rate.[2]
-
Validation & Solution:
-
After adding your substrate to the pre-formed Vilsmeier reagent at 0 °C, allow the reaction to warm to room temperature.
-
If the reaction is sluggish (monitored by TLC), gradually increase the temperature. A range of 40-80 °C is commonly employed for these types of formylations.[2]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material spot is consumed.
-
-
| Parameter | Recommended Range | Rationale |
| Vilsmeier Reagent Formation Temp. | 0 - 5 °C | Prevents thermal decomposition of the exothermic reaction between POCl₃ and DMF. |
| POCl₃ Equivalents | 1.2 - 2.0 | Ensures complete conversion of the substrate. |
| Formylation Reaction Temp. | 25 - 80 °C | Provides sufficient activation energy for the electrophilic substitution step.[2] |
| Reaction Time | 2 - 24 hours | Substrate dependent; must be monitored by TLC or LCMS for completion. |
Q4: The reaction appears to work by TLC, but I lose most of my product during work-up. What's going wrong?
A4: The work-up step involves hydrolyzing the iminium intermediate to the final aldehyde, which must be done carefully.[3][4]
-
Issue: Improper Quenching.
-
Causality: The hydrolysis of the intermediate is exothermic and can be violent if not controlled. Pouring water directly into the reaction mixture can cause localized heating and degradation. The pH must be controlled to ensure the aldehyde is stable and the dimethylamino group remains in its desired state.
-
Validation & Solution:
-
Cool the reaction mixture back down to 0 °C.
-
Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice. This helps to manage the exotherm.
-
After the initial quench, carefully adjust the pH. Typically, a basic solution (like saturated sodium bicarbonate or dilute NaOH) is used to neutralize the acidic medium and facilitate the final hydrolysis to the aldehyde. Aim for a pH of 8-9.
-
-
-
Issue: Product is Water-Soluble or Forms Emulsions.
-
Causality: The product may have some solubility in the aqueous layer, especially if the volume of organic solvent is insufficient. Emulsions can form, making phase separation difficult and leading to product loss.
-
Validation & Solution:
-
Saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase and "salts out" the organic product, driving it into the organic layer.
-
Perform multiple extractions with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate) to ensure complete recovery of the product.
-
If an emulsion persists, allowing the mixture to stand for a longer period or passing it through a pad of Celite can help break it.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for this specific synthesis?
A1: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: The lone pair on the nitrogen of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic N,N-dimethylchloroiminium ion (the Vilsmeier reagent).
-
Electrophilic Aromatic Substitution: The electron-rich pyridine ring of your substrate attacks the electrophilic carbon of the Vilsmeier reagent. The dimethylamino group at the 6-position strongly activates the ring, directing the substitution. This forms an iminium ion intermediate.
-
Hydrolysis: During aqueous work-up, water attacks the iminium ion, which, after a series of proton transfers and elimination of dimethylamine, yields the final 2-Chloro-6-(dimethylamino)nicotinaldehyde.[3][5][6]
Q2: Are there any specific safety precautions I should take?
A2: Yes, this reaction involves hazardous materials.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Quenching: The quenching of the reaction mixture on ice is highly exothermic and can cause splashing. Perform this step slowly and carefully behind a blast shield if possible.
Q3: How do I best monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most effective method.
-
Carefully take a small aliquot from the reaction mixture.
-
Quench it in a separate vial with a few drops of saturated sodium bicarbonate solution.
-
Extract this small quenched sample with a little ethyl acetate or dichloromethane.
-
Spot the organic layer on a TLC plate against your starting material.
-
Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to develop the plate. The product aldehyde should have a different Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.
Experimental Protocol: General Guideline
This protocol is a starting point and may require optimization for your specific setup.
Materials:
-
2-Chloro-6-(dimethylamino)pyridine (1.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 equiv.)
-
Dichloromethane (DCM) (optional co-solvent)
-
Ice, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine
-
Ethyl Acetate or Dichloromethane for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (and optional DCM co-solvent).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (1.5 equiv.) dropwise to the stirred DMF solution, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting mixture at 0 °C for 30 minutes.
-
-
Formylation Reaction:
-
Dissolve the 2-Chloro-6-(dimethylamino)pyridine (1.0 equiv.) in a minimal amount of anhydrous DMF or DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After addition, allow the mixture to slowly warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C.
-
In a separate large beaker, prepare a vigorously stirred slurry of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the ice.
-
Once the quench is complete, slowly add saturated NaHCO₃ solution until the pH of the aqueous mixture is ~8-9.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system.
-
References
- Oreate AI. (2025, December 30). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis.
- Benchchem. Optimization of Vilsmeier-Haack reaction parameters.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Benchchem. Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- NROChemistry. Vilsmeier-Haack Reaction.
- Wikipedia. Vilsmeier–Haack reaction.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- chemeurope.com. Vilsmeier-Haack reaction.
- Benchchem. Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation.
- YouTube. (2021, June 19). Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
- Name-Reaction.com. Vilsmeier-Haack reaction.
Sources
Technical Support Center: Column Chromatography for 2-Chloro-6-(dimethylamino)nicotinaldehyde Purification
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are tasked with the purification of 2-Chloro-6-(dimethylamino)nicotinaldehyde via column chromatography. Here, we move beyond generic protocols to address the specific chemical nature of this molecule—a chlorinated pyridine derivative with a basic dimethylamino group—which presents unique challenges and demands a tailored approach for successful, high-purity isolation.
Understanding the Molecule: Physicochemical Properties
Before embarking on purification, understanding the characteristics of 2-Chloro-6-(dimethylamino)nicotinaldehyde is critical. Its structure dictates its behavior on a stationary phase and its solubility in various mobile phases.
| Property | Value | Source | Significance for Chromatography |
| Molecular Formula | C₈H₉ClN₂O | [1] | Provides the basic composition. |
| Molecular Weight | 184.62 g/mol | [1] | Relevant for characterization post-purification. |
| Calculated LogP | 1.61 | [1] | Indicates moderate polarity, suggesting that normal-phase chromatography with moderately polar mobile phases is a suitable starting point. |
| Hydrogen Bond Acceptors | 3 | [1] | The aldehyde oxygen and two nitrogen atoms can accept hydrogen bonds, influencing interactions with protic solvents and silica gel. |
| Key Functional Groups | Pyridine ring, Aldehyde, Tertiary Amine (dimethylamino), Chlorine | N/A | The basic nitrogen of the pyridine and the dimethylamino group are the most critical factors, as they can interact strongly with acidic silanol groups on silica gel, leading to significant peak tailing. |
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the setup for purifying 2-Chloro-6-(dimethylamino)nicotinaldehyde.
Q1: What is the best stationary phase for this compound?
A1: For most applications, standard flash-grade silica gel (40-63 µm) is the most cost-effective and appropriate choice. However, due to the basic nature of the dimethylamino and pyridine groups, significant peak tailing can occur from strong interactions with acidic silanol groups on the silica surface. If tailing is severe and cannot be resolved with mobile phase modifiers, consider using deactivated (end-capped) silica or neutral alumina as alternatives.
Q2: How do I choose an appropriate mobile phase (eluent)?
A2: The moderately polar nature of the target molecule suggests a non-polar/polar solvent system. A common starting point is a mixture of a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
A crucial modification for this specific molecule is the addition of a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase (e.g., 0.1-1% v/v). The competing base will preferentially bind to the active silanol sites on the silica, masking them from your compound and leading to sharper, more symmetrical peaks with reduced tailing.
Q3: Should I perform wet or dry loading of my sample?
A3: This depends on your sample's solubility.
-
Wet Loading: If your crude product dissolves easily in a minimal amount of the initial mobile phase (or a slightly more polar solvent), this is the fastest method.[2] Dissolve the sample and carefully pipette it onto the top of the column bed.
-
Dry Loading: This is the preferred method if your compound has poor solubility in the eluent or if you need to use a strong solvent like DCM or Methanol for dissolution.[2] To dry load, dissolve your crude product, add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent until you have a dry, free-flowing powder. This powder is then carefully added to the top of the column bed. Dry loading often results in better separation and sharper bands.
Q4: How much sample can I load onto my column?
A4: The loading capacity depends on the difficulty of the separation. A general rule of thumb for a moderately difficult separation is a 1:30 to 1:50 ratio of crude sample mass to silica gel mass. For example, for 1 gram of crude material, you would use 30-50 grams of silica gel. If the separation is very easy (large ΔRf on TLC), you might increase the load to 1:20.
Experimental Workflow for Purification
This workflow provides a systematic approach from initial analysis to the final purified product.
Caption: A standard workflow for purifying 2-Chloro-6-(dimethylamino)nicotinaldehyde.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Q: My compound is streaking badly and the peak is very broad (peak tailing). What's happening and how do I fix it?
A: This is the most common issue for basic compounds like yours.
-
Cause: The basic nitrogen atoms in your molecule are strongly and sometimes irreversibly binding to the acidic silanol groups (Si-OH) on the surface of the silica gel. This creates a secondary, stronger interaction in addition to the normal polar interactions, causing a portion of the molecules to lag behind the main band.
-
Solution 1 (Primary): Add a competing base to your mobile phase. Add 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate eluent. The TEA is a stronger base and will "cap" the acidic silanol sites, preventing your compound from interacting with them. This allows your compound to elute based primarily on polarity, resulting in a much sharper, symmetrical peak.
-
Solution 2 (If Solution 1 Fails): Switch to a less acidic stationary phase. Neutral alumina can be an effective alternative, though it has different selectivity. Alternatively, use end-capped (deactivated) silica gel where the silanol groups have been chemically modified to be less active.
Q: I have very low recovery. My compound seems to have disappeared. Where did it go?
A: There are a few possibilities for low or no recovery.
-
Cause 1: Compound is stuck on the column. The strong interaction with silica mentioned above can be so severe that the compound never elutes.
-
Troubleshooting: Check for decomposition by performing a 2D TLC test.[3] Spot your crude material on a TLC plate, run it in one direction, let it dry completely, and then turn it 90 degrees and run it in the same solvent system. If new spots appear off the diagonal, your compound is decomposing on the silica. If the compound remains at the baseline even with a very polar solvent (e.g., 10% Methanol in DCM), it is irreversibly bound.
-
Solution: If it's stuck but not decomposed, try flushing the column with a much stronger, base-modified eluent (e.g., 5-10% Methanol in DCM with 1% TEA). If it has decomposed, you must switch to a less acidic stationary phase like alumina or deactivated silica.[3]
-
-
Cause 2: The fractions are too dilute. Your compound may have eluted, but at a concentration too low to be detected by TLC.
-
Solution: Combine and concentrate the fractions where you expected to see your product and re-run the TLC on the concentrated sample.[3]
-
-
Cause 3: The compound eluted in the solvent front. If your initial solvent system was too polar, the compound may have eluted immediately with no retention.
-
Solution: Always check the first few fractions collected.[3] If you suspect this happened, you must repeat the chromatography with a less polar starting eluent.
-
Q: I can't separate my product from a close-running impurity. What should I do?
A: This requires optimizing the selectivity of your system.
-
Cause: The chosen solvent system does not have sufficient resolving power for the two compounds.
-
Solution 1: Switch Solvents. Changing the polar component of your mobile phase can alter selectivity. For example, if you are using Hexane/EtOAc, try switching to Hexane/DCM or Hexane/Acetone. These solvents have different interactions (dipole-dipole, hydrogen bonding) and may resolve the compounds.
-
Solution 2: Use a Gradient. Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mixture and gradually increase the polarity over time (gradient elution). This can help sharpen the peak of your target compound and improve separation from closely eluting impurities.
-
Solution 3: Finer Silica. Switching to a smaller particle size silica gel (e.g., 25-40 µm) can increase the theoretical plates of your column, providing higher resolution. However, this will also increase the backpressure.
Caption: A troubleshooting decision tree for common column chromatography issues.
Detailed Experimental Protocol: Flash Chromatography
This protocol assumes a standard purification of ~1g of crude product. Adjust silica and column size accordingly.
1. Preparation
-
Select a glass column (e.g., 40 mm diameter).
-
Prepare your chosen eluent. Crucially, for this compound, prepare a Hexane/Ethyl Acetate mixture containing 0.5% v/v Triethylamine (TEA). Start with a polarity that gives your target compound an Rf of ~0.2-0.3 on a TEA-treated TLC plate.
-
Weigh out flash silica gel (e.g., 40g for a 1:40 ratio).
2. Column Packing (Slurry Method)
-
Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.
-
In a beaker, mix the silica gel with your initial, low-polarity eluent to form a consistent slurry.
-
Pour the slurry into the column in one continuous motion. Use additional eluent to rinse any remaining silica into the column.
-
Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
3. Sample Loading (Dry Loading Recommended)
-
Dissolve ~1g of your crude 2-Chloro-6-(dimethylamino)nicotinaldehyde in a suitable solvent (e.g., DCM or Acetone).
-
Add 2-3g of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a fine, dry, free-flowing powder is obtained.[2]
-
Carefully add this powder to the top of the packed column bed, creating a thin, even layer.
-
Gently add a ~1 cm layer of sand on top of the sample layer to prevent disturbance during solvent addition.[2]
4. Elution and Fraction Collection
-
Carefully add your eluent to the top of the column.
-
Open the stopcock and use gentle air pressure ("flash") to achieve a steady flow rate (a drop rate of about 5-10 cm/minute down the column is a good target).
-
Begin collecting fractions in test tubes.
-
If using a gradient, start with your low-polarity eluent and gradually increase the percentage of the more polar solvent after the non-polar impurities have eluted.
-
Monitor the elution process by spotting fractions onto TLC plates.
-
Once the desired product has fully eluted, you can flush the remaining compounds off the column with a high-polarity solvent.
5. Product Isolation
-
Using your TLC analysis, identify all fractions containing the pure product.
-
Combine these pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 2-Chloro-6-(dimethylamino)nicotinaldehyde.
References
-
ChemBK. (2024). 2-Chloro Nicotinaldehyde. Retrieved from ChemBK website: [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from Phenomenex website: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester website: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from ChemistryViews website: [Link]
-
HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. Retrieved from HPLC Troubleshooting website: [Link]
-
Scilit. (n.d.). Separation of Lichen Metabolites, Pyridine Derivatives, and Pyrimidine Bases Using Microbore, Reversed-phase LC. Retrieved from Scilit website: [Link]
-
PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from PubMed: [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from Chromatography Forum: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from Organic Syntheses website: [Link]
- Google Patents. (2010). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
PubChem. (n.d.). 6-Chloro-4-(methylamino)nicotinaldehyde. Retrieved from PubChem: [Link]
-
PubChem. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from PubChem: [Link]
-
PubChem. (n.d.). 6-Chloropyridine-3-carbaldehyde. Retrieved from PubChem: [Link]
Sources
Technical Support Center: Scalable Synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde. As a crucial intermediate in the development of advanced pharmaceutical agents, mastering its synthesis at scale is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges inherent in its preparation, primarily focusing on the Vilsmeier-Haack reaction, the most common and scalable synthetic route.
Section 1: Foundational Knowledge & Strategic Overview
This section addresses fundamental questions regarding the synthesis, providing the strategic context needed for successful execution and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is 2-Chloro-6-(dimethylamino)nicotinaldehyde, and why is its scalable synthesis a focus?
A1: 2-Chloro-6-(dimethylamino)nicotinaldehyde is a substituted pyridine derivative. Its structural motifs—a reactive aldehyde, a nucleophilic substitution-ready chloro group, and an electron-donating dimethylamino group—make it a highly versatile building block in medicinal chemistry. It serves as a key precursor for a range of complex molecular targets, including kinase inhibitors and other therapeutics. The challenge in its scalable synthesis lies in achieving high purity and yield consistently, controlling a highly reactive process, and minimizing by-product formation, which can be costly and time-consuming to remove at an industrial scale.
Q2: What is the most common and industrially viable route for synthesizing this molecule?
A2: The most prevalent method is the Vilsmeier-Haack formylation of an electron-rich precursor, typically 2-chloro-6-(dimethylamino)pyridine. This reaction introduces the aldehyde (formyl) group onto the pyridine ring. The Vilsmeier-Haack reagent, an electrophilic iminium salt, is generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a dehydrating/chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2] The strong electron-donating effect of the dimethylamino group activates the pyridine ring, directing the formylation to the adjacent C3 position.
Caption: Troubleshooting workflow for low product yield.
Q4: My reaction yields are consistently low or I'm recovering only starting material. What's going wrong?
A4: This is a common issue often traced back to the Vilsmeier reagent itself or the reaction conditions.
-
Plausible Cause 1: Deactivated Vilsmeier Reagent. The Vilsmeier reagent is extremely sensitive to moisture. Trace amounts of water will rapidly quench it.
-
Expert Analysis: The electrophilic carbon-chlorine bond in the reagent is highly susceptible to nucleophilic attack by water, rendering it inactive for formylating the pyridine ring.
-
Troubleshooting Protocol:
-
Dry All Glassware: Oven-dry all glassware overnight at >120 °C and cool under an inert atmosphere (Nitrogen or Argon).
-
Use Anhydrous Solvents: Use freshly distilled DMF or a new bottle of anhydrous grade DMF.
-
Verify Reagent Quality: Use freshly opened or distilled POCl₃. Old bottles may have absorbed atmospheric moisture.
-
-
-
Plausible Cause 2: Incorrect Reaction Temperature. The formylation step requires sufficient thermal energy to overcome the activation barrier, but excessive heat can lead to degradation.
-
Expert Analysis: The reaction typically requires heating after the initial formation of the iminium salt intermediate. If the temperature is too low, the reaction rate will be impractically slow.
-
Troubleshooting Protocol:
-
Monitor Progress: After adding the starting material, slowly heat the reaction mixture to 70-90 °C.
-
Track Conversion: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. Optimize the temperature until a reasonable reaction rate is achieved (typically 4-8 hours).
-
-
Q5: My final product is impure, with significant by-products observed. How can I improve selectivity?
A5: By-product formation often points to issues with stoichiometry or temperature control.
-
Plausible Cause 1: Incorrect Stoichiometry. Using a large excess of the Vilsmeier reagent can potentially lead to side reactions. While the pyridine ring in this substrate is already substituted, in other systems this could lead to di-formylation or other undesired reactions.
-
Expert Analysis: While a slight excess of the Vilsmeier reagent is necessary to drive the reaction to completion, a large excess increases the likelihood of side reactions and complicates the purification process.
-
Troubleshooting Protocol:
-
Optimize Reagent Ratio: Start with 1.5 equivalents of the Vilsmeier reagent (relative to the starting pyridine). If conversion is low, incrementally increase the amount up to 3.0 equivalents.
-
Controlled Addition: Ensure the starting material is added slowly to the pre-formed Vilsmeier reagent to maintain a controlled concentration profile.
-
-
-
Plausible Cause 2: Degradation During Work-up. The iminium salt intermediate must be hydrolyzed to the final aldehyde. An overly aggressive or poorly controlled hydrolysis can lead to decomposition.
-
Expert Analysis: The work-up involves quenching the reactive mixture in an aqueous solution (often a basic one like sodium bicarbonate or sodium hydroxide solution). Localized heat spikes or extreme pH changes during the quench can degrade the product.
-
Troubleshooting Protocol:
-
Controlled Quench: Pour the cooled reaction mixture slowly into a vigorously stirred, ice-cold aqueous solution of a mild base (e.g., saturated sodium bicarbonate). This neutralizes the acidic by-products and controls the exotherm.
-
Temperature Management: Keep the quenching vessel in an ice bath throughout the addition.
-
-
Q6: I'm facing challenges with product isolation and purification. What are the best practices?
A6: Isolation issues like emulsions during extraction or difficulty in crystallization are common.
-
Plausible Cause 1: Emulsion during Extraction. The presence of polar, high-boiling solvents like DMF and various salts can lead to stable emulsions during the aqueous/organic extraction.
-
Expert Analysis: Emulsions are colloidal suspensions of one liquid in another, stabilized by surfactants or fine particles, which prevent the clean separation of aqueous and organic layers.
-
Troubleshooting Protocol:
-
Add Brine: After extraction, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.
-
Filtration: In stubborn cases, filtering the entire emulsion through a pad of Celite® or glass wool can help break it up.
-
-
-
Plausible Cause 2: Inefficient Purification. The product is a solid at room temperature, making recrystallization a viable and scalable purification method. [3] * Expert Analysis: The goal of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, forming pure crystals while the impurities remain in the solvent.
-
Troubleshooting Protocol:
-
Solvent Screening: Test various solvent systems. A good system is one where the product has high solubility at high temperatures and low solubility at low temperatures. Common systems for such compounds include isopropanol, ethanol/water mixtures, or heptane/ethyl acetate.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If colored impurities are present, you can treat with activated carbon. Filter the hot solution to remove insoluble impurities, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified solid by vacuum filtration. [4]
-
-
Section 3: Protocol & Data Reference
This section provides a baseline laboratory protocol and expected data to serve as a self-validating system for your experiments.
Detailed Experimental Protocol (Lab Scale: 10g)
-
Vilsmeier Reagent Preparation:
-
To a 250 mL three-neck, flame-dried flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 30 mL).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a solid white salt indicates the successful generation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 2-chloro-6-(dimethylamino)pyridine (1.0 eq., 10g) in anhydrous DMF (20 mL).
-
Add this solution dropwise to the cold Vilsmeier reagent mixture.
-
After addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
In a separate beaker, prepare a vigorously stirred solution of crushed ice and saturated sodium bicarbonate solution (300 mL).
-
Slowly and carefully pour the reaction mixture into the bicarbonate solution. Caution: Gas evolution and exotherm.
-
Stir the resulting slurry for 1 hour until hydrolysis is complete (TLC confirmation).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude solid.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol) to yield pure 2-Chloro-6-(dimethylamino)nicotinaldehyde as a solid.
-
Data Summary Table
| Parameter | Typical Value | Rationale / Comment |
| Stoichiometry (POCl₃:Pyridine) | 1.5 - 2.5 eq. | Ensures complete conversion without excessive side reactions. |
| Reaction Temperature | 70 - 90 °C | Balances reaction rate against potential thermal degradation. |
| Reaction Time | 4 - 8 hours | Should be determined by reaction monitoring (TLC/HPLC). |
| Expected Yield (Crude) | 75 - 90% | Highly dependent on anhydrous conditions and work-up. |
| Expected Yield (Purified) | 65 - 85% | Dependent on the efficiency of the recrystallization. |
| Appearance | White to off-white solid | [3] |
| Melting Point | 50-54 °C | [3] |
References
- Preparation method of 2-chloro nicotinaldehyde.
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... Growing Science. [Link]
- Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
-
Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Queen's University Belfast. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction - YouTube. YouTube. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. [Link]
-
2-Chloro Nicotinaldehyde - ChemBK. ChemBK. [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl. Scirp.org. [Link]
Sources
Technical Support Center: Catalyst Selection for 2-Chloro-6-(dimethylamino)nicotinaldehyde Reactions
Welcome to the technical support resource for palladium-catalyzed cross-coupling reactions involving 2-Chloro-6-(dimethylamino)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions to challenges encountered during the synthesis of complex molecules using this versatile building block.
The unique electronic structure of 2-Chloro-6-(dimethylamino)nicotinaldehyde—an electron-rich pyridine ring substituted with a halogen—presents specific challenges for catalyst selection. The electron-donating dimethylamino group can decrease the reactivity of the C-Cl bond towards the critical oxidative addition step in many catalytic cycles.[1] Furthermore, the pyridine nitrogen and the dimethylamino group can act as potential ligands for the palladium center, leading to catalyst inhibition or deactivation.[2]
This guide provides a structured approach to catalyst selection, troubleshooting common experimental issues, and optimizing reaction conditions to achieve high yields and reproducibility.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered in cross-coupling reactions with 2-Chloro-6-(dimethylamino)nicotinaldehyde in a practical question-and-answer format.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with 2-Chloro-6-(dimethylamino)nicotinaldehyde shows little to no conversion. What are the primary causes and how can I fix it?
A1: Low or no yield is the most common issue and typically points to an inefficient catalytic system or compromised reaction conditions. The electron-rich nature of the substrate makes the carbon-chlorine bond less susceptible to oxidative addition, the crucial first step in most cross-coupling cycles.
Primary Causes & Troubleshooting Steps:
-
Inefficient Catalyst Activation: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), its reduction to Pd(0) may be inefficient.
-
Recommendation: Switch to a modern, pre-formed Pd(0) source or an advanced precatalyst that generates the active LPd(0) species cleanly and efficiently. Buchwald G3 or G4 precatalysts are excellent starting points as they are designed for challenging substrates.[3]
-
-
Inappropriate Ligand Choice: Standard ligands like PPh₃ are often ineffective for electron-rich aryl chlorides. The ligand must be sufficiently electron-rich and sterically bulky to promote oxidative addition and stabilize the active catalyst.
-
Recommendation: Employ sterically hindered and electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands). For an electron-rich substrate like this, SPhos, XPhos, or RuPhos are highly recommended starting points. These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[4]
-
-
Compromised Reagents or Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture, which can deactivate the catalyst.
-
Recommendation: Ensure all solvents are anhydrous and properly degassed (e.g., via sparging with argon or freeze-pump-thaw cycles). Use high-purity, dry bases. The entire reaction should be set up and maintained under a strictly inert atmosphere (Argon or Nitrogen) using proper Schlenk line or glovebox techniques.
-
-
Sub-Optimal Base or Temperature: The choice of base is critical and can influence catalyst activity and substrate stability. Insufficient thermal energy can also stall a sluggish reaction.
-
Recommendation: For Suzuki couplings, a strong base like K₃PO₄ or Cs₂CO₃ is often required. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is standard.[5] If the reaction is still sluggish, consider increasing the temperature in increments of 10-20°C.
-
Issue 2: Catalyst Deactivation & Side Reactions
Q2: I observe the formation of palladium black, and my reaction stalls. What is happening and how can I prevent it?
A2: The formation of palladium black is a visual indicator of catalyst decomposition, where active Pd(0) species aggregate into an inactive bulk metal. This is often a consequence of an unstable catalytic complex.
Primary Causes & Troubleshooting Steps:
-
Ligand Instability or Dissociation: If the ligand does not sufficiently stabilize the Pd(0) intermediate, it can readily decompose. This is common with less bulky ligands.
-
Recommendation: Use bulky Buchwald-type ligands which form stable, monoligated Pd(0) complexes that are resistant to aggregation. In some cases, adding a slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to palladium) can improve catalyst stability.[3]
-
-
High Reaction Concentration or Temperature: Forcing conditions can sometimes accelerate catalyst decomposition pathways.
-
Recommendation: While higher temperatures can be necessary, avoid excessive heat. Running the reaction at a slightly lower concentration may also help maintain catalyst stability over the reaction period.
-
Q3: My main side-product is the hydrodehalogenated starting material (2-(dimethylamino)nicotinaldehyde). Why does this happen?
A3: Hydrodehalogenation is a common side reaction where the chlorine atom is replaced by a hydrogen atom. This can occur through several pathways, often competing with the desired cross-coupling.
Primary Causes & Troubleshooting Steps:
-
Presence of Protic Impurities: Water or other protic impurities can protonate intermediates in the catalytic cycle, leading to the undesired product.
-
Recommendation: Rigorously exclude water from the reaction system. Ensure the base is anhydrous and the solvents are freshly dried.
-
-
β-Hydride Elimination (for Suzuki with alkylboronic acids): If coupling with an alkylboronic acid that has β-hydrogens, the Pd-alkyl intermediate can undergo β-hydride elimination, which can ultimately lead to hydrodehalogenation of the starting material.[2]
-
Recommendation: This is less of a concern for aryl-aryl couplings. When using alkyl partners, the choice of ligand and base is critical to favor reductive elimination over β-hydride elimination.
-
Frequently Asked Questions (FAQs)
Q: Which catalyst system is the best starting point for a Suzuki-Miyaura coupling with 2-Chloro-6-(dimethylamino)nicotinaldehyde?
A: For a challenging, electron-rich heteroaryl chloride, a robust, high-activity catalyst system is required. A highly reliable starting point is a combination of a third-generation Buchwald precatalyst with a sterically demanding biaryl phosphine ligand.
-
Recommended Starting Conditions:
-
Precatalyst: XPhos Pd G3 (2 mol%)
-
Ligand: XPhos (comes with the precatalyst)
-
Base: K₃PO₄ (2-3 equivalents)
-
Solvent: 1,4-Dioxane/H₂O (e.g., 10:1 ratio) or Toluene
-
Temperature: 90-110 °C
-
This combination is designed to overcome the high activation barrier of oxidative addition for this substrate type.[6]
Q: For a Buchwald-Hartwig amination, what considerations are unique to this substrate?
A: The substrate already contains a basic dimethylamino group. While this makes the ring electron-rich, it typically does not interfere with the coupling of a second amine at the C2 position, provided a strong base and an appropriate catalyst are used.
-
Recommended Starting Conditions:
-
Precatalyst: RuPhos Pd G3 (2 mol%)
-
Ligand: RuPhos
-
Base: NaOtBu (1.5 equivalents)
-
Solvent: Toluene or Dioxane
-
Temperature: 100 °C
-
The choice of RuPhos is based on its high activity for coupling with a wide range of primary and secondary amines, even with hindered or electron-rich aryl halides.[7][8]
Q: Can I use Sonogashira or Heck reactions with this substrate?
A: Yes, both reactions are viable.
-
For Sonogashira coupling: A standard system of a Pd catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., Et₃N or DIPA) can be effective.[9][10] Given the substrate's nature, a copper-free protocol using a more active palladium/phosphine system might provide cleaner results and avoid homocoupling of the alkyne.[11]
-
For Heck coupling: The reaction couples the substrate with an alkene.[12] A classic Pd(OAc)₂/phosphine system with a base like Et₃N or K₂CO₃ can work. The regioselectivity of the alkene addition is a key consideration.[13][14]
Data & Protocols
Catalyst System Comparison for Suzuki-Miyaura Coupling
The following table summarizes the performance of different catalyst systems for the coupling of 2-Chloro-6-(dimethylamino)nicotinaldehyde with Phenylboronic Acid. Note: These are representative data based on analogous systems and serve as a guide for initial screening.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference Insight |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | < 20% | Ineffective for electron-rich chlorides. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | ~85-95% | Highly effective for hindered/electron-rich substrates. |
| XPhos Pd G3 | K₃PO₄ | Dioxane | 100 | 6 | > 95% | Precatalyst ensures efficient generation of active Pd(0).[3] |
| PEPPSI™-IPr | K₂CO₃ | t-AmylOH | 80 | 8 | ~90% | NHC ligands offer a robust alternative to phosphines.[15] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 2-Chloro-6-(dimethylamino)nicotinaldehyde with an arylboronic acid.
Materials:
-
2-Chloro-6-(dimethylamino)nicotinaldehyde (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
XPhos Pd G3 precatalyst (0.02 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Chloro-6-(dimethylamino)nicotinaldehyde, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the vessel and backfill with argon gas. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- Technical Support Center: Suzuki Coupling with 2-Chloropyridine Deriv
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Vimolratana, M., Simard, J. L., & Brown, S. P. (2011). Palladium-catalyzed amidation of 2-chloropyrimidines. Tetrahedron Letters, 52(9), 1020–1022.
- Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- Buchwald–Hartwig amin
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
- Sonogashira coupling. Wikipedia.
- Heck reaction. Wikipedia.
- Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros.
- Buchwald-Hartwig Amin
- Heck Reaction. Organic Chemistry Portal.
- A Comparative Guide to Catalysts for Suzuki Coupling of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
- Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
- Sonogashira Coupling. Organic Chemistry Portal.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- Heck Reaction. Chemistry LibreTexts.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
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- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
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- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-Chloro-6-(dimethylamino)nicotinaldehyde by Quantitative NMR (qNMR)
For researchers, scientists, and professionals in drug development, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. The purity of an active pharmaceutical ingredient (API) or a key intermediate, such as 2-Chloro-6-(dimethylamino)nicotinaldehyde, directly influences its pharmacological and toxicological profile. This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for purity assessment, comparing its performance against traditional chromatographic techniques.
The Principle of Quantitative NMR: A Foundation of Accuracy
Quantitative NMR (qNMR) has emerged as a powerful analytical tool for determining the purity of chemical compounds with high accuracy and precision.[1][2] Unlike chromatographic methods that rely on the response factor of a compound relative to a reference standard, qNMR is a primary ratio method.[2][3] Its fundamental principle is elegantly simple: the area of an NMR signal (the integral) is directly proportional to the number of atomic nuclei generating that signal.[1][4][5]
This direct proportionality means that every proton in a molecule, under proper experimental conditions, has a universal response.[6] Consequently, qNMR allows for the direct measurement of a substance's purity by comparing the integral of a specific analyte resonance to that of a certified internal standard of known purity, without needing a reference standard of the analyte itself.[3][5] The most commonly used nucleus for qNMR is proton (¹H) due to its 99.99% natural abundance and high gyromagnetic ratio, which confer high sensitivity.[1][2]
Experimental Workflow: A Self-Validating System for Purity Determination
The robustness of a qNMR experiment lies in a meticulously planned and executed protocol. Each step is designed to minimize uncertainty and ensure the final purity value is metrologically traceable.
Caption: Experimental workflow for purity determination by qNMR.
Detailed Experimental Protocol for 2-Chloro-6-(dimethylamino)nicotinaldehyde
1. Selection of Internal Standard (IS): The Anchor of Quantitation
The choice of the internal standard is critical for the accuracy of the qNMR experiment.[7] An ideal IS must be of high, certified purity (≥99%), chemically stable, and non-reactive with the analyte or solvent.[4][7] Crucially, its NMR signals must be sharp and appear in a region of the spectrum free from any analyte or impurity signals.[4][6]
-
Recommended IS: Maleic acid. It provides a sharp singlet at approximately 6.3 ppm (in DMSO-d₆), a region typically clear of signals from aromatic compounds like 2-Chloro-6-(dimethylamino)nicotinaldehyde. Its high purity and stability make it an excellent choice.[4]
2. Sample Preparation: The Pursuit of Precision
-
Weighing: Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of 2-Chloro-6-(dimethylamino)nicotinaldehyde and 8-10 mg of the internal standard (e.g., maleic acid). The goal is to achieve a near 1:1 molar ratio to optimize integration accuracy.[1] Record the weights to at least four decimal places.
-
Dissolution: Quantitatively transfer both the analyte and the IS into a clean NMR tube. Add approximately 0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high boiling point and ability to dissolve a wide range of organic compounds.[6][7] Ensure complete dissolution by gentle vortexing.
-
Replication: Prepare at least three independent samples to assess the method's precision.[4][8]
3. NMR Data Acquisition: Ensuring Quantitative Integrity
Acquiring a truly quantitative spectrum requires careful optimization of experimental parameters.
-
Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve better signal separation and sensitivity.[6]
-
Key Parameters:
-
Relaxation Delay (d1): This is the most critical parameter for quantitation. To ensure all protons have fully relaxed back to thermal equilibrium before the next pulse, the relaxation delay should be set to at least 5 times the longest longitudinal relaxation time (T₁) of any signal being integrated (from both the analyte and the IS).[1][9] A conservative delay of 30 seconds is often sufficient for many small molecules.
-
Pulse Angle: Use a 90° pulse to maximize the signal for a given number of scans.[1]
-
Number of Scans: A sufficient number of scans (e.g., 32 or 64) should be co-added to achieve a high signal-to-noise ratio (>150:1) for the signals to be integrated.[4]
-
4. Data Processing and Purity Calculation
-
Processing: The acquired Free Induction Decay (FID) is processed with Fourier transformation. Meticulous manual phase and baseline correction are paramount for accurate integration.[6]
-
Integration: Select well-resolved signals for both the analyte and the internal standard that are free from overlap. For 2-Chloro-6-(dimethylamino)nicotinaldehyde, the aldehyde proton signal (CHO) is an ideal candidate. For maleic acid, the vinylic proton singlet is used.
-
Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation[1][6][10]:
Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ
Where:
-
I: Integral area of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass (Analyte: 184.62 g/mol ; Maleic Acid: 116.07 g/mol )
-
m: Mass
-
Purity: Purity of the standard
-
Subscripts 'a' and 's' refer to the analyte and standard, respectively.
-
Data Presentation: A Quantitative Snapshot
The following table presents representative data from a qNMR purity analysis of a batch of 2-Chloro-6-(dimethylamino)nicotinaldehyde.
| Parameter | Analyte (2-Chloro-6-(dimethylamino)nicotinaldehyde) | Internal Standard (Maleic Acid) |
| Mass (m) | 18.55 mg | 10.21 mg |
| Molar Mass (M) | 184.62 g/mol | 116.07 g/mol |
| Selected ¹H Signal | Aldehyde proton (CHO) | Vinylic protons (CH=CH) |
| Number of Protons (N) | 1 | 2 |
| Integral Area (I) | 1.00 | 1.55 |
| Purity of Standard (Purityₛ) | 99.8% | |
| Calculated Purity (Purityₐ) | 98.7% |
Comparative Analysis: qNMR vs. Chromatographic Methods
While qNMR offers a direct and absolute measure of purity, it is essential to understand its position relative to established techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Feature | qNMR | HPLC (with UV Detector) | GC (with FID Detector) |
| Principle | Direct measurement of molar ratio based on universal nuclear properties.[4][6] | Physical separation of components followed by detection based on UV absorbance. | Separation of volatile components followed by detection based on ionization in a flame. |
| Reference Standard | Requires a certified, structurally unrelated internal standard.[3] | Requires a certified reference standard of the analyte itself for accurate quantitation; relative purity assumes equal response factors for impurities. | Requires a certified reference standard of the analyte for accurate quantitation. |
| Quantitation | Absolute and direct; primary ratio method.[2][3] | Relative, unless a specific standard is available for each impurity. Response factors can vary significantly.[4][11] | Relative, unless specific standards are available. Response is generally proportional to carbon content. |
| Accuracy & Precision | Very high; Relative Standard Deviation (RSD) typically <1%.[2][12] | High, but accuracy depends heavily on the availability and purity of reference standards. | High, but limited to thermally stable and volatile compounds. |
| Method Development | Often simpler and faster.[12] | Can be complex and time-consuming (column selection, mobile phase optimization). | Requires optimization of temperature programs, gas flow rates, and column selection. |
| Sample Throughput | Moderate; can be automated.[13] | High; well-suited for automation and large sample sets. | High; well-suited for automation. |
| Sample Nature | Non-destructive; sample can be recovered.[5] | Destructive. | Destructive. |
| Universality | Universal detection for all molecules containing the target nucleus (e.g., ¹H). | Limited to compounds with a UV chromophore.[4] | Limited to volatile and thermally stable compounds. |
Field-Proven Insights
-
Orthogonality: In a drug development setting, qNMR and HPLC are not competitors but powerful orthogonal techniques. HPLC excels at detecting and separating trace impurities, providing a detailed impurity profile. qNMR, in turn, provides a highly accurate "mass balance" measurement of the main component, effectively quantifying the analyte against everything else in the sample (including non-chromophoric impurities like water or residual solvents that HPLC-UV might miss).[4][10]
-
Early Phase Development: For novel synthetic molecules where certified reference standards are not yet available, qNMR is invaluable.[13] It allows for the accurate purity assignment of a new chemical entity, which can then serve as a well-characterized standard for developing other analytical methods like HPLC.
-
Limitations: The primary limitation of qNMR is its lower sensitivity compared to chromatographic methods, making it less suitable for quantifying impurities at very low levels (e.g., <0.1%).[6] Additionally, severe signal overlap in complex mixtures can complicate accurate integration.
Conclusion
Quantitative NMR is a robust, reliable, and versatile technique that holds a distinct and authoritative place in the analytical toolkit for purity determination. For the analysis of 2-Chloro-6-(dimethylamino)nicotinaldehyde, qNMR provides a direct, accurate, and SI-traceable purity value that is independent of the availability of an identical, highly characterized reference material.[5][14] While chromatographic methods remain the gold standard for impurity profiling, qNMR offers a superior approach for absolute purity assignment. By leveraging both qNMR and chromatographic techniques, researchers and drug development professionals can achieve a comprehensive and validated understanding of their compound's quality, ensuring data integrity from the bench to clinical application.
References
-
Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
-
Title: qNMR: A powerful tool for purity determination Source: RSSL URL: [Link]
-
Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL: [Link]
-
Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: American Pharmaceutical Review URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video) Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation Source: Indian Journal of Pharmaceutical Sciences URL: [Link]
-
Title: What is qNMR and why is it important? Source: Mestrelab Resources URL: [Link]
-
Title: Stimuli Article (qNMR) Source: US Pharmacopeia (USP) URL: [Link]
-
Title: What methods are used to test the purity of organic compounds? Source: TutorChase URL: [Link]
-
Title: Let's try doing quantitative NMR Source: JEOL Ltd. URL: [Link]
-
Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]
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- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
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- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
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Comparing reactivity of 2-Chloro-6-(dimethylamino)nicotinaldehyde with other nicotinaldehydes
An In-Depth Guide to the Comparative Reactivity of 2-Chloro-6-(dimethylamino)nicotinaldehyde
For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry. The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and synthetic accessibility. Nicotinaldehyde (3-pyridinecarboxaldehyde) and its derivatives are critical intermediates in the synthesis of numerous pharmaceutical and agrochemical compounds.
This guide provides a detailed comparative analysis of the reactivity of 2-Chloro-6-(dimethylamino)nicotinaldehyde against other key nicotinaldehydes. We will explore the nuanced interplay of substituent effects that govern its reactivity at both the aldehyde functional group and the pyridine ring, supported by theoretical principles and actionable experimental protocols.
Theoretical Framework: The Electronic Tug-of-War in Substituted Pyridines
The chemical behavior of a substituted pyridine is dictated by a delicate balance of inductive and resonance effects imposed by its substituents. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density and makes the α (2, 6) and γ (4) positions susceptible to nucleophilic attack.[1][2]
Inductive Effect (I): This is an electronic effect transmitted through sigma (σ) bonds. Electronegative atoms like chlorine exert a negative inductive effect (-I), withdrawing electron density from the ring.[3]
Resonance Effect (M): Also known as the mesomeric effect, this involves the delocalization of pi (π) electrons between a substituent and the aromatic ring. A dimethylamino group, with its lone pair of electrons on the nitrogen, exerts a powerful positive mesomeric effect (+M), donating electron density into the ring system.[3][4]
In 2-Chloro-6-(dimethylamino)nicotinaldehyde , we observe a classic "push-pull" system:
-
The "Push": The dimethylamino group at C6 is a potent electron-donating group (+M effect), which significantly increases the electron density of the pyridine ring.[4][5]
-
The "Pull": The chlorine atom at C2 (-I effect) and the aldehyde group at C3 (-I, -M effects) act as electron-withdrawing groups (EWGs), decreasing the ring's electron density.
This electronic tug-of-war creates a unique reactivity profile, making the molecule a versatile tool for divergent synthesis.
Caption: Electronic push-pull effects in the target molecule.
Comparative Reactivity Analysis
To understand the unique properties of 2-Chloro-6-(dimethylamino)nicotinaldehyde, we will compare it with three structural analogues:
-
Nicotinaldehyde (Unsubstituted): Our baseline reference.
-
2-Chloronicotinaldehyde: Isolates the effect of the chloro group.
-
6-(Dimethylamino)nicotinaldehyde: Isolates the effect of the dimethylamino group.
Reactivity at the Aldehyde Group: Nucleophilic Addition
Reactions at the aldehyde, such as Knoevenagel condensations, Wittig reactions, and aldol additions, are governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the ring enhance this electrophilicity, accelerating the reaction, while electron-donating groups have the opposite effect.
| Compound | Key Substituent Effects on Aldehyde | Predicted Relative Reactivity |
| 2-Chloronicotinaldehyde | -I effect from Cl enhances C=O electrophilicity | Highest |
| Nicotinaldehyde | Baseline (unsubstituted) | High |
| 2-Chloro-6-(dimethylamino)nicotinaldehyde | +M from NMe₂ >> -I from Cl; C=O electrophilicity is reduced | Moderate |
| 6-(Dimethylamino)nicotinaldehyde | Strong +M from NMe₂ significantly reduces C=O electrophilicity | Lowest |
The powerful electron-donating resonance from the dimethylamino group is expected to significantly decrease the reactivity of the aldehyde in our target molecule compared to 2-chloronicotinaldehyde and the unsubstituted parent.
Reactivity at the Pyridine Ring: C-Cl Bond Transformations
The C2 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1][6][7]
A. Nucleophilic Aromatic Substitution (SNAr)
The presence of a good leaving group (Cl⁻) and the electron-withdrawing nature of the pyridine nitrogen make the C2 position an excellent site for SNAr.[1]
| Compound | Susceptibility to SNAr at C2 | Predicted Relative Reactivity |
| 2-Chloronicotinaldehyde | Highly activated C-Cl bond | Very High |
| 2-Chloro-6-(dimethylamino)nicotinaldehyde | Highly activated C-Cl bond | High |
| Nicotinaldehyde | No leaving group | Inert |
| 6-(Dimethylamino)nicotinaldehyde | No leaving group | Inert |
Both chlorinated pyridines are highly reactive. The electron-donating NMe₂ group in our target molecule may slightly decrease the rate of SNAr compared to 2-chloronicotinaldehyde by increasing the overall electron density of the ring, but the position remains highly susceptible to nucleophilic attack.
B. Palladium-Catalyzed Cross-Coupling
The C-Cl bond serves as an excellent electrophilic partner in reactions like the Suzuki-Miyaura coupling (C-C bond formation) and the Buchwald-Hartwig amination (C-N bond formation).[8][9] Modern palladium catalysts with bulky, electron-rich phosphine ligands are highly effective for coupling aryl chlorides.[10][11]
| Compound | Suitability for Cross-Coupling at C2 | Predicted Relative Reactivity |
| 2-Chloronicotinaldehyde | Excellent electrophilic partner | High |
| 2-Chloro-6-(dimethylamino)nicotinaldehyde | Excellent electrophilic partner | High |
| Nicotinaldehyde | No leaving group | Inert |
| 6-(Dimethylamino)nicotinaldehyde | No leaving group | Inert |
Both chlorinated substrates are expected to perform well in cross-coupling reactions. The electronic differences between them might lead to minor variations in optimal reaction conditions, but both are considered activated substrates.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted reactivity, the following comparative experiments are proposed. These protocols are designed to be self-validating by testing different substrates under identical conditions.
Experiment 1: Comparative Suzuki-Miyaura Coupling
This experiment directly compares the reactivity of the C-Cl bond in the two chlorinated nicotinaldehydes.
Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.
Methodology:
-
Preparation: In two separate oven-dried reaction vials equipped with stir bars, add phenylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).
-
Reagent Addition: To each vial, add anhydrous 1,4-dioxane (0.2 M) followed by powdered K₃PO₄ (2.5 equiv).
-
Substrate Addition:
-
To Vial 1, add 2-chloronicotinaldehyde (1.0 equiv).
-
To Vial 2, add 2-Chloro-6-(dimethylamino)nicotinaldehyde (1.0 equiv).
-
-
Reaction: Seal the vials, purge with argon, and place them in a pre-heated oil bath at 100 °C.
-
Monitoring: Monitor the reactions simultaneously by TLC or LC-MS at 1-hour intervals until the starting material is consumed in the faster reaction.
-
Analysis: After quenching and extraction, determine the yield of the respective biphenyl products. The comparison of reaction times and yields will provide a direct measure of relative reactivity.
Experiment 2: Comparative Knoevenagel Condensation
This experiment evaluates the electrophilicity of the aldehyde group across all four analogues.
Caption: Workflow for the comparative Knoevenagel condensation experiment.
Methodology:
-
Preparation: In four separate vials at room temperature, place one of each of the four nicotinaldehyde analogues (1.0 equiv).
-
Reagent Addition: To each vial, add malononitrile (1.1 equiv) dissolved in ethanol (0.5 M).
-
Initiation: Add a catalytic amount of piperidine (0.1 equiv) to each vial simultaneously and start a timer.
-
Monitoring: Stir the reactions at room temperature. Spot each reaction mixture on the same TLC plate at 15-minute intervals.
-
Analysis: Compare the rate of consumption of the starting material and the formation of the bright, UV-active condensed product for each substrate. The expected order of reactivity (fastest to slowest) is: 2-Chloronicotinaldehyde > Nicotinaldehyde > 2-Chloro-6-(dimethylamino)nicotinaldehyde > 6-(Dimethylamino)nicotinaldehyde.
Conclusion
2-Chloro-6-(dimethylamino)nicotinaldehyde is a uniquely functionalized building block whose reactivity is a product of competing electronic effects. The analysis reveals two primary modes of reactivity:
-
High Reactivity at the C-Cl Bond: The C2 position is highly activated for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, making it an ideal handle for introducing molecular complexity.
-
Modulated Reactivity at the Aldehyde: The potent electron-donating dimethylamino group tempers the electrophilicity of the aldehyde. This moderation can be a significant synthetic advantage, allowing for selective reactions at the C-Cl bond while the aldehyde remains intact, or requiring different conditions to engage the aldehyde.
This differential reactivity profile enables chemists to perform selective, stepwise transformations, underscoring the value of 2-Chloro-6-(dimethylamino)nicotinaldehyde as a versatile intermediate in the synthesis of complex target molecules.
References
- BenchChem. (2025). A Comparative Analysis of Substituted Nicotinaldehyde Reactivity.
- BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.
- Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
- Chempanda.
- Chemistry Stack Exchange. (2016). Basicity of substituted pyridines.
- Wikipedia. 2-Chloropyridine.
- PubMed.
- National Institutes of Health (NIH). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
- S. A. Vázquez et al. (2014).
- ValpoScholar. (2011). The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment.
- ACS Publications. (2011). The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment.
- Wikipedia.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- Wikipedia. Suzuki reaction.
- YouTube. (2025).
- BenchChem. (2025). reactivity comparison of different substituted thiophenecarboxaldehydes.
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- 11. youtube.com [youtube.com]
Navigating the Bioactive Landscape of 2-Chloro-6-(dimethylamino)nicotinaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is perpetual. The substituted pyridine scaffold, a privileged structure in drug discovery, continues to yield compounds with a wide array of biological activities. Among these, derivatives of 2-Chloro-6-(dimethylamino)nicotinaldehyde have emerged as a promising class of molecules exhibiting diverse pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an in-depth, comparative analysis of the biological activities of these derivatives, supported by experimental data, to empower researchers in their pursuit of new therapeutic leads.
The 2-Chloro-6-(dimethylamino)nicotinaldehyde Core: A Versatile Starting Point
The 2-Chloro-6-(dimethylamino)nicotinaldehyde scaffold serves as a versatile starting point for the synthesis of a multitude of derivatives. The presence of a reactive aldehyde group, a chloro leaving group, and a dimethylamino moiety allows for facile chemical modifications, leading to the generation of diverse libraries of compounds such as Schiff bases and hydrazones. These modifications significantly influence the physicochemical properties and, consequently, the biological activity of the resulting molecules.
Comparative Analysis of Biological Activities
The biological potential of 2-Chloro-6-(dimethylamino)nicotinaldehyde derivatives is multifaceted. This section provides a comparative overview of their anticancer, antimicrobial, and anti-inflammatory activities, drawing upon available experimental data.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several studies have highlighted the cytotoxic potential of hydrazone derivatives of various aromatic aldehydes against cancer cell lines. While specific data for a comprehensive series of 2-Chloro-6-(dimethylamino)nicotinaldehyde hydrazones is still emerging, related studies on heterocyclic hydrazones provide valuable insights. For instance, a study on heterocyclic hydrazone compounds reported varying anticancer activities against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with some compounds exhibiting IC50 values in the micromolar range[1]. Another study on benzothiazole-hydrazone hybrids demonstrated potent antiproliferative effects against a panel of human cancer cell lines, with some derivatives outperforming the reference drug etoposide[2].
The proposed mechanism for the anticancer activity of many hydrazone derivatives involves the induction of apoptosis and cell cycle arrest. The presence of the azomethine group (-C=N-) is often crucial for their cytotoxic effects.
Table 1: Comparative in vitro Anticancer Activity of Representative Hydrazone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hydrazone Derivative 8 | HeLa | 34.38 | Cisplatin | - |
| Hydrazone Derivative 11 | MCF-7 | 26.84 | Cisplatin | - |
| Benzothiazole Derivative 38 | Capan-1 (Pancreatic) | 0.6 | Etoposide | >10 |
| Benzothiazole Derivative 38 | NCI-H460 (Lung) | 0.9 | Etoposide | >10 |
Note: The data presented for Hydrazone Derivatives 8 and 11 are from a study on heterocyclic hydrazones and are intended to be illustrative of the potential activity of this class of compounds. The data for Benzothiazole Derivative 38 showcases the high potency that can be achieved with related structures.[1][2]
Antimicrobial Activity: Combating Pathogenic Microbes
The antimicrobial potential of Schiff bases and their metal complexes is a well-established area of research. Derivatives of 2-Chloro-6-(dimethylamino)nicotinaldehyde, particularly their Schiff base and hydrazone forms, are expected to exhibit significant antimicrobial properties. Studies on related structures have shown promising results. For example, a series of aminoguanidine hydrazones were effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 7.8 µM[3].
The mechanism of antimicrobial action for these compounds is often attributed to their ability to chelate metal ions essential for microbial growth, interfere with cellular enzymes, or disrupt cell membrane integrity.
Table 2: Comparative Antimicrobial Activity of Representative Hydrazone Derivatives
| Compound Class | Microbial Strain | MIC (µM) | Reference Compound |
| Aminoguanidine Hydrazones | S. aureus (MRSA) | 7.8 - >500 | - |
| Aminoguanidine Hydrazones | E. coli | >500 | - |
| Aminoguanidine Hydrazones | C. albicans | 62.5 - >500 | - |
Note: This data is from a study on a broad range of hydrazone analogues and indicates the potential for discovering potent antimicrobial agents within this chemical space.[3]
Anti-inflammatory Activity: Modulating the Inflammatory Response
The anti-inflammatory potential of pyridine-containing compounds has been explored extensively. Derivatives of 2-Chloro-6-(dimethylamino)nicotinaldehyde are promising candidates for the development of novel anti-inflammatory agents. The mechanism of action is often linked to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines like TNF-α. For instance, a study on 9-anilinoacridine and 9-phenoxyacridine derivatives, which share some structural similarities with the compounds of interest, demonstrated potent inhibition of mast cell degranulation and TNF-α production[4].
Experimental Workflow: Screening for Anti-inflammatory Activity
Caption: A typical workflow for screening compounds for anti-inflammatory activity.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, this section provides representative, step-by-step methodologies for the synthesis of Schiff base and hydrazone derivatives of 2-Chloro-6-(dimethylamino)nicotinaldehyde and for the evaluation of their biological activities.
Synthesis of Schiff Base and Hydrazone Derivatives
The synthesis of Schiff bases and hydrazones from 2-Chloro-6-(dimethylamino)nicotinaldehyde is typically a straightforward condensation reaction.
General Synthetic Scheme
Caption: A generalized synthetic route to Schiff base and hydrazone derivatives.
Step-by-Step Protocol for Synthesis:
-
Dissolution: Dissolve equimolar amounts of 2-Chloro-6-(dimethylamino)nicotinaldehyde and the corresponding primary amine or hydrazine derivative in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base or hydrazone derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., cisplatin or doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (usually 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol for Broth Microdilution:
-
Compound Preparation: Prepare a series of twofold dilutions of the synthesized compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) and add it to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Controls: Include a positive control (a known antimicrobial agent), a negative control (no compound), and a sterility control (no inoculum).
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for a large series of 2-Chloro-6-(dimethylamino)nicotinaldehyde derivatives is yet to be published, some general trends can be inferred from related compound classes:
-
Nature of the R group: The substituent (R) introduced via the amine or hydrazine plays a critical role in determining the biological activity. Aromatic rings with electron-withdrawing or electron-donating groups can significantly influence potency and selectivity.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the R group, affects its ability to cross cell membranes and interact with its biological target.
-
Stereochemistry: For chiral derivatives, the stereochemistry can have a profound impact on biological activity.
Logical Relationship of SAR
Caption: The interplay of factors governing the biological activity of derivatives.
Future Directions and Conclusion
The derivatives of 2-Chloro-6-(dimethylamino)nicotinaldehyde represent a promising and relatively underexplored area of medicinal chemistry. The existing data on related heterocyclic compounds strongly suggest that this scaffold holds significant potential for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these derivatives to establish clear structure-activity relationships. The exploration of different substituents on the appended aromatic or heterocyclic rings will be crucial in optimizing potency and selectivity. Furthermore, mechanistic studies to elucidate the specific molecular targets and pathways involved in their biological activities will be essential for their rational design and development as therapeutic agents. This guide serves as a foundational resource to stimulate and inform these future investigations, ultimately contributing to the discovery of new and effective medicines.
References
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Basaran, E., Cakmak, R., Cinar, E., & Cevik, O. (2022). Synthesis, Characterization, and Anticancer Activity of Some New Hydrazone Derivatives. Cumhuriyet Science Journal, 43(3), 634-644. [Link]
-
Kavková, V., Stodůlková, E., Vytlačilová, J., et al. (2023). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules, 28(23), 7859. [Link]
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Krátký, M., Komloová, M., Švandová, P., et al. (2021). Novel Aminoguanidine Hydrazone Analogues: From Potential Antimicrobial Agents to Potent Cholinesterase Inhibitors. International Journal of Molecular Sciences, 22(23), 12858. [Link]
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Chen, I. J., & Chern, J. W. (2004). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. Journal of medicinal chemistry, 47(13), 3369–3376. [Link]
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Characterization of 2-Chloro-6-(dimethylamino)nicotinaldehyde using 1H NMR
An In-Depth Guide to the Characterization of 2-Chloro-6-(dimethylamino)nicotinaldehyde: A Comparative Analysis Centered on ¹H NMR
Introduction
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is the bedrock of innovation and regulatory compliance. 2-Chloro-6-(dimethylamino)nicotinaldehyde is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of more complex molecules. Its unique arrangement of electron-withdrawing (chloro, aldehyde) and electron-donating (dimethylamino) groups on the pyridine ring presents a compelling case for detailed analytical characterization.
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the characterization of 2-Chloro-6-(dimethylamino)nicotinaldehyde, with a primary focus on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will explain the causality behind experimental choices, compare the rich data from NMR with other common analytical techniques, and provide actionable protocols to ensure scientific integrity and reproducibility.
Part 1: The Unambiguous Power of ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical tool for the structural determination of organic compounds in solution.[1][2] Its ability to provide atom-specific information about the chemical environment, connectivity, and stereochemistry of a molecule is unparalleled. For a molecule like 2-Chloro-6-(dimethylamino)nicotinaldehyde, ¹H NMR offers a complete and non-destructive fingerprint of its structure.
Anticipated ¹H NMR Spectrum: A Predictive Analysis
Before stepping into the lab, an experienced scientist can predict the ¹H NMR spectrum by analyzing the molecule's structure. This predictive process is crucial for efficient data interpretation. The structure of 2-Chloro-6-(dimethylamino)nicotinaldehyde features three distinct proton environments, which will give rise to three unique signals.
-
The Aldehyde Proton (H-7): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the adjacent oxygen atom and the anisotropic effect of the C=O bond. This results in a characteristic signal far downfield, typically in the range of δ 9.5-10.5 ppm. As it has no adjacent protons, it will appear as a sharp singlet (s). Data for similar aromatic aldehydes confirms this expectation, with signals appearing around δ 9.7-10.1 ppm.[3]
-
The Pyridine Ring Protons (H-4 and H-5): The two protons on the pyridine ring are chemically distinct.
-
H-5: This proton is adjacent to the electron-withdrawing aldehyde group at C3 and the electron-donating dimethylamino group at C6.
-
H-4: This proton is adjacent to the aldehyde group and the chloro-substituted carbon. The electronic effects of the substituents and the inherent electron-deficient nature of the pyridine ring influence their chemical shifts. These two protons are adjacent to each other and will exhibit spin-spin coupling, appearing as two distinct doublets (d).
-
-
The Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups are equivalent due to free rotation around the C-N bond. They will produce a single, intense signal integrating to six protons. The electron-donating nitrogen atom shields these protons, causing their signal to appear relatively upfield, likely in the δ 3.0-3.3 ppm range. For comparison, the dimethylamino protons in 4-(dimethylamino)benzaldehyde appear at δ 3.08 ppm.[3]
Predicted Data Summary
The following table summarizes the anticipated ¹H NMR data for 2-Chloro-6-(dimethylamino)nicotinaldehyde when dissolved in a standard solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | 1H | Highly deshielded, characteristic of aldehydes. |
| Pyridine Ring (H-5) | 7.8 - 8.2 | Doublet (d) | 1H | Downfield due to proximity to the aldehyde group. |
| Pyridine Ring (H-4) | 6.5 - 6.9 | Doublet (d) | 1H | Upfield relative to H-5 due to the influence of the dimethylamino group. |
| Dimethylamino (-N(CH₃)₂) | 3.0 - 3.3 | Singlet (s) | 6H | Shielded by the nitrogen atom; intense signal. |
Part 2: A Validated Experimental Protocol for ¹H NMR
Trustworthiness in scientific data begins with a robust and well-documented experimental protocol. The following procedure ensures high-quality, reproducible ¹H NMR data.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 2-Chloro-6-(dimethylamino)nicotinaldehyde.[4]
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if precise chemical shift referencing is required (modern spectrometers can also reference the residual solvent peak).
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector.
-
-
Instrument Setup & Data Acquisition:
-
The data should be acquired on a modern NMR spectrometer, for instance, a 400 MHz instrument.[5]
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans (e.g., 8 to 16) should be averaged to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the peak multiplicities and coupling constants to confirm proton connectivity.
-
Experimental Workflow Diagram
Caption: Figure 1: A standardized workflow for acquiring high-quality ¹H NMR spectra.
Part 3: A Comparative Guide to Analytical Techniques
While ¹H NMR is the gold standard for structural elucidation, a comprehensive characterization often involves a suite of analytical tools.[1] Understanding the strengths and limitations of each is key to an efficient analytical strategy.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Precise proton environment, connectivity (J-coupling), relative quantities (integration), stereochemistry. | Unambiguous structural determination; non-destructive.[2] | Relatively low sensitivity compared to MS; requires soluble sample. |
| HPLC-UV | Purity assessment, quantification. | High sensitivity and reproducibility for quantification; excellent for monitoring reaction progress.[6] | Provides no structural information; identification relies on comparison to a known standard.[6] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Extremely high sensitivity; determines molecular formula.[2] | Cannot distinguish between isomers; fragmentation can be complex to interpret without standards. |
| IR Spectroscopy | Presence of functional groups (e.g., C=O, C-Cl, C-N). | Fast, simple, and provides a quick check for key functional groups. | Provides limited information on the overall molecular skeleton and connectivity.[1] |
| 2D NMR (COSY, HMBC) | Confirms proton-proton (COSY) and long-range proton-carbon (HMBC) correlations. | Resolves complex spectra and definitively confirms assignments made from 1D NMR.[5][7] | Requires more instrument time and expertise to interpret. |
An Integrated Characterization Strategy
No single technique tells the whole story. A robust characterization of a new compound like 2-Chloro-6-(dimethylamino)nicotinaldehyde employs these techniques in a logical sequence.
Caption: Figure 2: A logical workflow combining multiple techniques for full characterization.
Conclusion
The characterization of 2-Chloro-6-(dimethylamino)nicotinaldehyde showcases the central and indispensable role of ¹H NMR spectroscopy in modern chemistry. While techniques like Mass Spectrometry and HPLC provide vital, complementary data regarding molecular weight and purity, only NMR offers the detailed, atom-level insight required for unambiguous structural elucidation. By following a predictive analysis, employing a robust experimental protocol, and understanding how different analytical tools complement one another, researchers can confidently and efficiently determine the structure of novel chemical entities, paving the way for further discovery and development.
References
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Pujos-Guillot, E., et al. (2020). Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen. Metabolites, 10(1), 25. Retrieved from [Link]
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Probert, M. R., et al. (2022). Spectroscopic dataset of Hedione's derivatives gathered during process development. Data in Brief, 40, 107774. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Chloro-6-(dimethylamino)nicotinaldehyde
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides an in-depth, experience-driven comparison of mass spectrometry techniques for the analysis of 2-Chloro-6-(dimethylamino)nicotinaldehyde, a substituted pyridine derivative of interest in synthetic chemistry and pharmaceutical research. As no established mass spectral data for this specific compound is readily available, this document serves as a predictive and methodological framework, grounded in established principles of mass spectrometry, to empower researchers in developing a robust and self-validating analytical method.
Understanding the Analyte: Predicted Mass Spectrometric Behavior
Before embarking on any analysis, a thorough understanding of the molecule's structure is critical to predicting its behavior in a mass spectrometer. 2-Chloro-6-(dimethylamino)nicotinaldehyde (C₈H₉ClN₂O, Molecular Weight: 184.62 g/mol ) possesses several key features that will dictate our analytical strategy.
-
Ionization Potential: The presence of two basic nitrogen atoms—the pyridine ring nitrogen and the exocyclic dimethylamino group—makes this molecule an excellent candidate for positive ion mode electrospray ionization (ESI) via protonation.
-
Isotopic Signature: The single chlorine atom is a crucial diagnostic tool. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), we expect to see a characteristic M+2 isotopic pattern with a peak intensity ratio of approximately 3:1.[1][2][3] This signature provides a high degree of confidence in identifying chlorine-containing compounds.
-
Structural Stability: The aromatic pyridine ring suggests a relatively stable molecular ion, which is beneficial for its detection.
Comparative Analysis of Ionization Techniques: ESI vs. APCI
The choice of ionization source is one of the most critical parameters in developing a successful LC-MS method. For 2-Chloro-6-(dimethylamino)nicotinaldehyde, the primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): This is the predicted method of choice. ESI is ideal for polar and semi-polar molecules that are pre-charged in solution or can be easily protonated or deprotonated.[4][5] Given the basic nitrogens in our target molecule, ESI is expected to provide excellent sensitivity in positive ion mode.
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better suited for less polar and more volatile compounds.[4][5] While it could potentially ionize our analyte, it is predicted to be less efficient than ESI due to the molecule's inherent polarity. However, APCI can be less susceptible to matrix effects and is a valuable alternative to consider if ESI performance is suboptimal, for instance, due to ion suppression from a complex sample matrix.[6]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for 2-Chloro-6-(dimethylamino)nicotinaldehyde |
| Principle | Ion evaporation from charged droplets in the liquid phase.[5] | Gas-phase chemical ionization via corona discharge.[4] | ESI's liquid-phase ionization is well-suited for the polar, non-volatile nature of the analyte. |
| Analyte Polarity | Ideal for polar to highly polar compounds.[4][7] | Suitable for moderately polar to non-polar compounds.[4][6] | The target molecule's structure is decidedly polar. |
| Predicted Sensitivity | High | Moderate to Low | The readily protonated nitrogen atoms should yield a strong signal with ESI. |
| Adduct Formation | Can form various adducts (e.g., [M+Na]⁺, [M+NH₄]⁺).[7] | Primarily forms [M+H]⁺.[7] | ESI may show more complex spectra, but also offers additional confirmation points. |
| Matrix Effects | More susceptible | Less susceptible | If analyzing in complex matrices (e.g., biological fluids), APCI might offer a cleaner baseline. |
A Step-by-Step Guide to Method Development and Analysis
A robust analytical method is a self-validating one. The following workflow is designed to systematically characterize the analyte and establish a reliable quantitative or qualitative assay.
Caption: A systematic workflow for the mass spectrometric analysis of novel compounds.
Experimental Protocols
Protocol 1: Direct Infusion Mass Spectrometry
-
Objective: To confirm the molecular weight and observe the characteristic chlorine isotopic pattern.
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.[8]
-
Ion Source: ESI, positive ion mode.
-
-
Procedure:
-
Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire full scan mass spectra over a range of m/z 50-500.
-
-
Expected Outcome: A spectrum showing two major peaks at m/z 185.0425 and 187.0396, corresponding to [C₈H₁₀ClN₂O]⁺ for the ³⁵Cl and ³⁷Cl isotopes, respectively. The intensity ratio of these peaks should be approximately 3:1.
Protocol 2: LC-MS and Tandem MS (MS/MS) Analysis
-
Objective: To achieve chromatographic separation and obtain structural information through fragmentation analysis.
-
Instrumentation:
-
LC System: UHPLC or HPLC system.
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., QqQ, Q-TOF, Ion Trap).[9]
-
-
Procedure:
-
Inject 1-5 µL of the sample solution.
-
Apply a gradient elution, for example: 5% B for 0.5 min, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Set the mass spectrometer to perform data-dependent acquisition, triggering MS/MS scans on the precursor ions at m/z 185.04 and 187.04.
-
Use Collision-Induced Dissociation (CID) as the fragmentation technique, ramping the collision energy (e.g., 10-40 eV) to observe a range of product ions.[10]
-
Predicted Fragmentation Pathway and Data Interpretation
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation.[9][11] Based on the structure of 2-Chloro-6-(dimethylamino)nicotinaldehyde, we can predict a logical fragmentation pathway. The primary fragmentation sites are likely to be the bonds adjacent to the charged nitrogen atoms and the aldehyde functional group.
Caption: Predicted MS/MS fragmentation pathway for protonated 2-Chloro-6-(dimethylamino)nicotinaldehyde.
Interpretation of Key Fragments:
-
Loss of the Aldehyde Group: A neutral loss of 29 Da (CHO) is a common fragmentation for aldehydes, leading to a fragment at m/z 156/158.[12][13]
-
Loss of the Dimethylamino Group: The C-N bond can cleave, resulting in a neutral loss of 44 Da (N(CH₃)₂), yielding a fragment at m/z 141/143. This is a characteristic fragmentation for aliphatic amines.[13][14]
-
Loss of Chlorine: While less common as an initial step, the loss of a chlorine radical followed by other rearrangements can occur, providing further structural evidence. A combined loss of chlorine and the aldehyde group could lead to a fragment around m/z 127.
The presence of these specific fragments, along with the correct precursor ion and isotopic pattern, creates a multi-layered, self-validating system for the unambiguous identification of 2-Chloro-6-(dimethylamino)nicotinaldehyde. This approach is fundamental in the analysis of novel compounds, particularly in regulated environments like drug development.[8]
References
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AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]
-
Flamini, R., & Traldi, P. (2015). Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites. Journal of Mass Spectrometry, 50(5), 771-779. Retrieved from [Link]
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]
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Biotek Corporation. (n.d.). What are the differences between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)?. Retrieved from [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. Retrieved from [Link]
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Van Bocxlaer, J., & Van Hulle, M. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112814. Retrieved from [Link]
-
Li, S., & Li, L. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules (Basel, Switzerland), 27(19), 6548. Retrieved from [Link]
-
Li, S., & Li, L. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules (Basel, Switzerland), 27(19), 6548. Retrieved from [Link]
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Nakada, N., Hanamoto, S., Jürgens, M. D., Johnson, A. C., & Tanaka, H. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 34(7), 823-829. Retrieved from [https://www.researchgate.net/publication/326190733_Quantitative_and_Qualitative_Analysis_of_Organic_Halogenated_Compounds_Unintentionally_Generated_in_Wastewater_Treatment_Plants_using_Liquid_ChromatographyMass_Spectrometry_and_High-Resolution_Mass_Spectrome]([Link]_ ChromatographyMass_Spectrometry_and_High-Resolution_Mass_Spectrome)
-
Lee, H. R., Kochhar, S., & Shim, S. M. (2015). Comparison of electrospray ionization and atmospheric chemical ionization coupled with the liquid chromatography-tandem mass spectrometry for the analysis of cholesteryl esters. International journal of analytical chemistry, 2015, 650927. Retrieved from [Link]
-
Zare Shahneh, M. R. (2023). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. UC San Diego. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthetic Utility of Substituted Nicotinaldehydes
For the discerning researcher in medicinal chemistry and drug development, the pyridine scaffold is a cornerstone of molecular design.[1][2] Its presence in a significant percentage of FDA-approved drugs underscores its importance as a "privileged scaffold". Among the myriad of pyridine-based building blocks, substituted nicotinaldehydes (3-formylpyridines) stand out as exceptionally versatile intermediates. Their synthetic utility is governed by the intricate interplay of the electron-deficient nature of the pyridine ring and the reactivity of the aldehyde functionality, all of which can be finely tuned by the nature and position of substituents.
This guide provides a comparative analysis of the synthetic utility of substituted nicotinaldehydes, offering field-proven insights and experimental data to inform your synthetic strategies. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Influence of Substituents on Reactivity: A Comparative Overview
The reactivity of a substituted nicotinaldehyde is fundamentally dictated by the electronic properties of the substituent on the pyridine ring. These substituents modulate the electrophilicity of both the aldehyde carbon and the pyridine ring itself, thereby influencing the outcome of a wide range of chemical transformations.
Electron-Donating Groups (EDGs) , such as alkoxy (-OR) and amino (-NR₂) groups, increase the electron density of the pyridine ring through resonance. This increased electron density generally enhances the ring's nucleophilicity. However, the primary effect on the aldehyde's reactivity is a decrease in the electrophilicity of the carbonyl carbon, which can lead to slower reaction rates in nucleophilic additions.
Electron-Withdrawing Groups (EWGs) , such as chloro (-Cl), nitro (-NO₂), and cyano (-CN) groups, decrease the electron density of the pyridine ring through inductive and resonance effects. This deactivates the ring towards electrophilic attack but, crucially for synthetic utility, it significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4]
Comparative Analysis of Key Synthetic Transformations
To illustrate the practical implications of these substituent effects, we will compare the performance of nicotinaldehydes bearing electron-donating (e.g., 2-methoxy-nicotinaldehyde) and electron-withdrawing (e.g., 2-chloro-nicotinaldehyde) groups in several fundamental synthetic reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of an aldehyde with an active methylene compound.[5] The rate and yield of this reaction are highly dependent on the electrophilicity of the aldehyde.
As predicted by electronic effects, nicotinaldehydes bearing EWGs exhibit significantly higher reactivity in Knoevenagel condensations. The increased partial positive charge on the carbonyl carbon facilitates the initial nucleophilic attack by the carbanion generated from the active methylene compound.[6]
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 2-Chloro-nicotinaldehyde | Malononitrile | Piperidine | Ethanol | 1 | 92 | [2] |
| Nicotinaldehyde | Malononitrile | DBU/H₂O | Water | 0.3 | 96 | |
| 4-Methoxybenzaldehyde | Malononitrile | Piperidine | Ethanol | 4 | 78 | [6] |
| 4-Nitrobenzaldehyde | Malononitrile | Piperidine | Ethanol | 0.5 | 95 | [6] |
Note: Data for methoxy- and nitrobenzaldehyde are included as illustrative comparisons of EDG and EWG effects, respectively.
The higher yield and shorter reaction time observed for aldehydes with EWGs underscore their enhanced reactivity in this transformation.
Wittig Reaction
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes.[7] The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide (stabilized vs. non-stabilized), while the reaction rate is affected by the electrophilicity of the carbonyl component.
| Aldehyde | Phosphonium Ylide | Base | Solvent | Time (h) | Yield (%) | Reference |
| Nicotinaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaH | THF | 12 | 85 | [8] |
| p-Methoxybenzaldehyde | Benzyltriphenylphosphonium bromide | NaOH | CH₂Cl₂/H₂O | 0.15 | 90 | [9] |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | NaOH | Dichloromethane | 1.5 | ~90 (Traditional) | [10] |
While direct comparative data for a range of substituted nicotinaldehydes in the Wittig reaction is sparse in the literature, the general principles of carbonyl reactivity apply. Aldehydes with EWGs are expected to react faster than those with EDGs. The choice of a stabilized or non-stabilized ylide will primarily dictate the E/Z selectivity of the resulting alkene.[7]
Grignard Reaction
The addition of Grignard reagents to aldehydes is a fundamental method for creating secondary alcohols and forming new C-C bonds.[11] The success of this reaction is highly dependent on the electrophilicity of the carbonyl carbon and can be influenced by steric hindrance around the aldehyde.
| Aldehyde | Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Nicotinaldehyde | Phenylmagnesium bromide | THF | 0 to rt | 85 | [6] |
| 4-Methoxy-pyridinium salt | Ethylmagnesium bromide | CH₂Cl₂ | -78 | 66 | [12] |
| 3-Cyanopyridinium salt | Ethylmagnesium bromide | CH₂Cl₂ | -78 | 91 | [13][14] |
The data on pyridinium salts highlights an interesting strategy where the pyridine nitrogen is quaternized to dramatically increase the electrophilicity of the ring system, facilitating nucleophilic addition.[13][14] This approach can be particularly useful when dealing with less reactive Grignard reagents or sterically hindered substrates.
Case Study: The Role of Substituted Nicotinaldehydes in Drug Synthesis
The strategic importance of substituted nicotinaldehydes is best illustrated through their application in the synthesis of blockbuster drugs.
Imatinib (Gleevec®)
Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia, features a key pyridine-pyrimidine core. One of the most efficient industrial syntheses of Imatinib relies on the condensation of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one with a guanidine derivative. This enaminone precursor is readily prepared from 3-acetylpyridine, which itself can be synthesized from nicotinaldehyde.
This synthetic route leverages the inherent reactivity of the pyridine scaffold and demonstrates how a simple starting material like nicotinaldehyde can be elaborated into a complex, life-saving therapeutic.
Neonicotinoid Insecticides
Substituted chloronicotinaldehydes are pivotal intermediates in the synthesis of neonicotinoid insecticides, such as Imidacloprid. The chlorine atom serves as a handle for further functionalization, typically through nucleophilic aromatic substitution, while the aldehyde is converted to the required side chain.
The synthesis of the (6-chloropyridin-3-yl)methylamine fragment of Imidacloprid often starts from 2-chloro-5-methylpyridine, which can be prepared from precursors derived from nicotinaldehyde chemistry. The aldehyde functionality can be introduced via Vilsmeier-Haack type reactions on suitable pyridine derivatives.[15]
Alternative Synthetic Routes: A Comparative Perspective
While substituted nicotinaldehydes are powerful synthetic intermediates, it is crucial for the modern synthetic chemist to consider alternative approaches. The choice of synthetic route often depends on factors such as the availability of starting materials, desired substitution patterns, and scalability.
Alternative Precursors for Substituted Pyridines:
-
De Novo Synthesis: Methods like the Hantzsch pyridine synthesis or Bohlmann-Rahtz pyridine synthesis allow for the construction of the pyridine ring from acyclic precursors. These methods offer great flexibility in introducing a variety of substituents.[16]
-
Functionalization of Pyridine: Direct C-H activation and functionalization of the parent pyridine ring is a rapidly developing area that offers atom-economical routes to substituted pyridines.
-
From other Heterocycles: Ring transformation reactions, for example, from furans or pyrylium salts, can also yield substituted pyridines.
Comparative Analysis:
| Approach | Advantages | Disadvantages |
| Substituted Nicotinaldehydes | Readily available starting material; aldehyde offers diverse reactivity. | Limited to substitution patterns accessible from the starting aldehyde. |
| De Novo Synthesis | High flexibility in substitution patterns. | Can involve multi-step sequences; may require harsh conditions. |
| C-H Functionalization | Atom-economical; avoids pre-functionalized starting materials. | Regioselectivity can be a challenge; may require expensive catalysts. |
The decision to use a substituted nicotinaldehyde versus an alternative route should be made on a case-by-case basis, weighing the synthetic efficiency, cost, and desired final structure.
Experimental Protocols
To provide a practical context for the discussed reactions, detailed experimental protocols for the Knoevenagel condensation of 2-chloronicotinaldehyde and the reduction of nicotinaldehyde are provided below. These protocols are designed to be self-validating, with clear steps and rationale.
Protocol 1: Knoevenagel Condensation of 2-Chloronicotinaldehyde with Malononitrile
Rationale: This protocol utilizes a nicotinaldehyde with an electron-withdrawing group to demonstrate the enhanced reactivity in a Knoevenagel condensation. Piperidine is a commonly used, effective basic catalyst for this transformation. Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its relatively low boiling point for easy removal.
Materials:
-
2-Chloronicotinaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-chloronicotinaldehyde (10 mmol, 1.41 g) and malononitrile (10 mmol, 0.66 g) in 30 mL of ethanol.
-
Add a catalytic amount of piperidine (1 mmol, 0.1 mL) to the solution with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield 2-((2-chloropyridin-3-yl)methylene)malononitrile.
Protocol 2: Reduction of Nicotinaldehyde to Nicotinyl Alcohol
Rationale: Sodium borohydride is a mild and selective reducing agent for aldehydes, making it ideal for this transformation without affecting the pyridine ring. Methanol is a suitable protic solvent that also helps to activate the borohydride.
Materials:
-
Nicotinaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve nicotinaldehyde (10 mmol, 1.07 g) in 20 mL of methanol in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (5 mmol, 0.19 g) portion-wise to the stirred solution over 10-15 minutes. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction by TLC to confirm the disappearance of the starting aldehyde.
-
Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield nicotinyl alcohol.
Conclusion and Future Outlook
Substituted nicotinaldehydes are undeniably powerful and versatile building blocks in the arsenal of the synthetic chemist. A thorough understanding of how substituents influence their reactivity is paramount to designing efficient and high-yielding synthetic routes. While nicotinaldehydes with electron-withdrawing groups generally exhibit enhanced reactivity towards nucleophiles, those with electron-donating groups can be activated through various strategies.
The choice between using a substituted nicotinaldehyde and pursuing an alternative synthetic strategy will always be a critical decision point in any synthetic campaign. By carefully considering the factors of substrate availability, desired substitution pattern, scalability, and overall synthetic efficiency, researchers can make informed decisions that accelerate the discovery and development of novel, life-changing molecules. The continued development of new catalytic methods for both the synthesis and functionalization of these valuable intermediates will undoubtedly further expand their utility in the years to come.
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Substituent effects on the mechanism of Michael 1,4-Nucleophilic addition. - Henry Rzepa's Blog - Ch.imperial. [Link]
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ChemInform Abstract: Synthetic Studies of Substituted Pyridine Aldehydes as Intermediates for the Synthesis of Toddaquinoline, Its Derivatives and Other Natural Products. | Request PDF - ResearchGate. [Link]
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Knoevenagel condensation of various aromatic aldehydes with active... | Download Table - ResearchGate. [Link]
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Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions | ACS Catalysis - ACS Publications. [Link]
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A Comparative Guide to the Synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde: A Proposed Method and Its Validation
This guide provides a comprehensive analysis of a proposed synthetic method for 2-Chloro-6-(dimethylamino)nicotinaldehyde, a potentially valuable building block in medicinal chemistry and materials science. Given the absence of a well-established, optimized protocol in the public domain, this document outlines a robust and efficient synthetic strategy. It further details the necessary validation experiments and objectively compares the proposed route to plausible alternatives, offering researchers a scientifically grounded framework for its preparation and quality control.
Introduction and Retrosynthetic Analysis
2-Chloro-6-(dimethylamino)nicotinaldehyde is a substituted pyridine derivative featuring three key functional groups: a chloro group at the 2-position, a dimethylamino group at the 6-position, and a formyl (aldehyde) group at the 3-position. The strategic placement of these groups—an electron-withdrawing halogen, an electron-donating amino group, and a reactive aldehyde—makes it an attractive intermediate for creating diverse molecular libraries.
Direct synthesis of this trifunctionalized pyridine is challenging due to potential cross-reactivity and regioselectivity issues. A logical retrosynthetic analysis suggests that the most efficient approach involves the sequential introduction of these functionalities onto a pyridine core. The most sterically and electronically favorable disconnection points toward a Vilsmeier-Haack formylation as the final key step, leveraging the strong directing effect of the existing dimethylamino group.
Our proposed synthesis begins with a commercially available and cost-effective starting material, 2-aminopyridine.
Caption: Retrosynthetic analysis of 2-Chloro-6-(dimethylamino)nicotinaldehyde.
Proposed Synthetic Route: A Step-by-Step Protocol
This four-step synthesis is designed for efficiency, scalability, and high yield, utilizing common laboratory reagents and straightforward purification techniques.
Caption: Proposed forward synthesis workflow.
Experimental Protocols
Step 1: Synthesis of 6-(Dimethylamino)pyridine
-
To a stirred solution of 2-aminopyridine (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (37 wt. %, 3.0 eq).
-
Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium carbonate until the pH is ~8-9.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as an oil or low-melting solid.
Step 2: Synthesis of 6-(Dimethylamino)pyridine-N-oxide
-
Dissolve 6-(dimethylamino)pyridine (1.0 eq) in a suitable solvent like dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to quench excess m-CPBA, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the N-oxide.
Step 3: Synthesis of 2-Chloro-6-(dimethylamino)pyridine
-
Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to 6-(dimethylamino)pyridine-N-oxide (1.0 eq) at 0 °C.
-
Slowly heat the mixture to 80-90 °C and maintain for 2-4 hours.[1][2]
-
Cool the reaction mixture and pour it cautiously onto crushed ice.
-
Neutralize with a strong base (e.g., NaOH pellets or 50% aqueous solution) while keeping the mixture cool, until pH > 10.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the combined organic extracts, concentrate, and purify by column chromatography if necessary.
Step 4: Synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde (Vilsmeier-Haack Formylation)
-
In a flask cooled to 0 °C, slowly add POCl₃ (1.5 eq) to anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to form the Vilsmeier reagent.[3][4][5]
-
Add a solution of 2-chloro-6-(dimethylamino)pyridine (1.0 eq) in DMF to the pre-formed reagent at 0 °C.
-
Heat the reaction mixture to 70-80 °C for 4-6 hours.
-
Cool the mixture, pour onto ice, and neutralize with aqueous sodium hydroxide.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the final compound.
Validation of the Synthetic Method
A robust synthetic protocol requires a thorough validation system. This involves confirming the identity and assessing the purity of the final product and key intermediates.
Caption: Analytical workflow for product validation.
Spectroscopic Confirmation
The structure of the final product must be unequivocally confirmed using modern spectroscopic techniques.
| Technique | Expected Observations for 2-Chloro-6-(dimethylamino)nicotinaldehyde |
| ¹H NMR | - A singlet for the aldehyde proton (~9.8-10.2 ppm).- Two doublets for the aromatic protons on the pyridine ring (~7.5-8.5 ppm).- A singlet for the dimethylamino protons (~3.1-3.3 ppm). |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (~190 ppm).- Signals for the pyridine ring carbons, with the carbon bearing the chloro group shifted downfield.- A signal for the dimethylamino carbons (~40 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 185.05 (for C₈H₁₀ClN₂O). |
Purity Assessment via HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the final compound.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid) |
| Gradient | Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Expected Result | A single major peak with >98% area, indicating high purity. |
Comparison with Alternative Synthetic Routes
While the proposed route is optimized for efficiency, it is crucial to consider alternative strategies to justify its selection.
| Parameter | Proposed Method (N-Oxide Route) | Alternative A (Direct Lithiation) | Alternative B (Starting from Nicotinic Acid) |
| Key Steps | N-Oxidation -> Chlorination -> Formylation | Dimethylation -> Lithiation/Formylation -> Chlorination | Chlorination -> Reduction to Alcohol -> Oxidation |
| Regioselectivity | Excellent: The dimethylamino group strongly directs formylation to the C3 position. Chlorination of the N-oxide reliably occurs at C2. | Poor: Lithiation of 2-chloro-6-(dimethylamino)pyridine is not regioselective and can lead to a mixture of C3, C4, and C5 formylated products, making purification difficult. | Good: Steps are generally regioselective. |
| Reaction Conditions | Moderate: Requires heating but avoids cryogenic temperatures. POCl₃ is corrosive. | Harsh: Requires cryogenic temperatures (-78 °C) and pyrophoric reagents (e.g., n-BuLi). | Moderate: Involves multiple redox steps which can be sensitive.[6] |
| Scalability | High: Each step is well-established and scalable with standard industrial equipment. | Low: Cryogenic reactions and pyrophoric reagents are challenging and costly to scale up safely. | Moderate: Multiple steps can lead to lower overall yield on a large scale. |
| Overall Yield | Good to High: Expected overall yield is typically favorable due to high conversion in each step. | Low: Poor selectivity and difficult purifications lead to low isolated yields of the desired isomer. | Moderate: Each additional step introduces potential for material loss. |
| Starting Material Cost | Low: Starts from inexpensive 2-aminopyridine. | Moderate: Assumes successful synthesis of 2-chloro-6-(dimethylamino)pyridine. | Moderate: 2-chloronicotinic acid is more expensive than 2-aminopyridine.[7] |
References
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Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
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Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction. (2006). Tetrahedron. [Link]
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Micellar effects on kinetics and mechanism of Vilsmeier-Haack formylation and acetylation with Pyridines. (n.d.). ResearchGate. [Link]
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Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (n.d.). ResearchGate. [Link]
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Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). Atlantis Press. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]
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Jung, J., et al. (2001). PREPARATION OF 2-CHLOROPYRIDINE. Synthetic Communications. [Link]
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2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). NIH Public Access. [Link]
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Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. (n.d.). [Link]
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Deoxygenative chlorination of pyridine N-oxide. (n.d.). ResearchGate. [Link]
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Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2015). ACS Publications. [Link]
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Selective formylation of 2-aminopyridines. (n.d.). RSC Publishing. [Link]
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In Silico Deep Dive: A Comparative Analysis of 2-Chloro-6-(dimethylamino)nicotinaldehyde and Key Analogs for Drug Discovery
A Senior Application Scientist's Guide to Predicting Physicochemical Properties, ADMET Profiles, and Biological Interactions of Substituted Nicotinaldehydes
In the fast-paced world of drug discovery and development, the ability to rapidly and accurately predict the properties of novel chemical entities is paramount. In silico methodologies have emerged as indispensable tools, offering a cost-effective and time-efficient means to prioritize candidates for synthesis and further experimental validation. This guide provides an in-depth comparative analysis of 2-Chloro-6-(dimethylamino)nicotinaldehyde, a substituted pyridine with potential applications in medicinal chemistry, against two structurally related analogs: 2-Chloro-6-methoxynicotinaldehyde and 2,6-Dichloronicotinaldehyde.
Through a series of detailed in silico workflows, we will dissect the physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, and potential biological target interactions of these compounds. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the chosen computational approaches.
The Chemical Landscape: An Introduction to the Molecules of Interest
Substituted nicotinaldehydes are a class of compounds that feature a pyridine ring bearing an aldehyde group and other substituents. These modifications can significantly influence the molecule's electronic properties, reactivity, and ultimately, its biological activity. The aldehyde group, in particular, is a versatile functional group that can participate in various chemical reactions, including the formation of covalent bonds with biological macromolecules.
Our primary molecule of interest is 2-Chloro-6-(dimethylamino)nicotinaldehyde . The presence of an electron-donating dimethylamino group and an electron-withdrawing chloro group on the pyridine ring creates a unique electronic environment that warrants investigation.
For a robust comparative analysis, we have selected two analogs:
-
2-Chloro-6-methoxynicotinaldehyde : Replacing the dimethylamino group with a methoxy group allows us to probe the effect of a less potent electron-donating group.
-
2,6-Dichloronicotinaldehyde : This analog features two electron-withdrawing chloro groups, providing a contrasting electronic profile to the other two molecules.
A summary of the basic properties of these compounds is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Chloro-6-(dimethylamino)nicotinaldehyde | C₈H₉ClN₂O | 184.62[1] |
| 2-Chloro-6-methoxynicotinaldehyde | C₇H₆ClNO₂ | 171.58[2][3] |
| 2,6-Dichloronicotinaldehyde | C₆H₃Cl₂NO | 176.00 |
Predicting Physicochemical Properties and ADMET Profiles: A Practical Workflow with SwissADME
The journey of a drug from administration to its target and subsequent elimination is governed by its ADMET properties. Predicting these properties early in the discovery pipeline can significantly reduce the risk of late-stage failures. The SwissADME web server is a powerful and freely accessible tool for this purpose.[4][5][6][7][8]
Experimental Protocol: ADMET Prediction using SwissADME
This protocol outlines the steps to predict the ADMET properties of our compounds of interest.
-
Access the SwissADME Web Server: Navigate to the SwissADME website ([Link]).
-
Input Molecular Structures: For each compound, provide the molecular structure. This can be done by drawing the structure using the provided molecular editor or by pasting a SMILES (Simplified Molecular Input Line Entry System) string.
-
2-Chloro-6-(dimethylamino)nicotinaldehyde SMILES: CN(C)c1ccc(C=O)c(Cl)n1
-
2-Chloro-6-methoxynicotinaldehyde SMILES: COc1ccc(C=O)c(Cl)n1
-
2,6-Dichloronicotinaldehyde SMILES: O=Cc1cc(Cl)nc(Cl)c1
-
-
Run the Prediction: Click the "Run" button to initiate the calculations.
-
Analyze the Results: The output provides a comprehensive report including physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
In silico ADMET prediction workflow using the SwissADME web server.
Comparative Analysis of Predicted ADMET Properties
The following table summarizes the key predicted ADMET properties for the three compounds.
| Property | 2-Chloro-6-(dimethylamino)nicotinaldehyde | 2-Chloro-6-methoxynicotinaldehyde | 2,6-Dichloronicotinaldehyde |
| Lipophilicity (LogP) | 1.61 | 1.56 | 1.45 |
| Water Solubility | Soluble | Soluble | Moderately Soluble |
| GI Absorption | High | High | High |
| Blood-Brain Barrier Permeant | Yes | Yes | Yes |
| CYP Inhibitor | CYP1A2, CYP2C19, CYP2C9 | CYP1A2, CYP2C19, CYP2C9 | CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4 |
| Drug-Likeness (Lipinski) | Yes (0 violations) | Yes (0 violations) | Yes (0 violations) |
| Bioavailability Score | 0.55 | 0.55 | 0.55 |
Interpretation and Field-Proven Insights:
-
Lipophilicity and Solubility: All three compounds exhibit LogP values within the desirable range for drug candidates, suggesting good membrane permeability. The dimethylamino and methoxy analogs are predicted to be more soluble than the dichloro analog, which is expected due to the increased polarity imparted by the nitrogen and oxygen atoms.
-
Absorption and Distribution: High gastrointestinal absorption is predicted for all three compounds, a crucial parameter for orally administered drugs. Their predicted ability to cross the blood-brain barrier suggests potential applications for central nervous system targets.
-
Metabolism: A significant finding is the predicted inhibition of multiple cytochrome P450 (CYP) enzymes. While this can be a liability leading to drug-drug interactions, it can also be exploited for therapeutic benefit in certain contexts. The broader inhibitory profile of 2,6-Dichloronicotinaldehyde suggests a higher potential for metabolic liabilities.
-
Drug-Likeness: All three compounds adhere to Lipinski's rule of five, a widely used guideline to assess drug-likeness. This indicates that they possess physicochemical properties that are generally associated with orally active drugs.
Unveiling Electronic Structure and Reactivity with Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. By calculating properties such as molecular orbital energies and electrostatic potential, we can gain insights into the chemical behavior of our compounds.
Experimental Protocol: DFT Calculations using Gaussian
This protocol provides a general framework for performing DFT calculations using the Gaussian software package. The choice of functional and basis set is critical for obtaining accurate results. For substituted pyridines, the B3LYP functional with the 6-311G+(d,p) basis set is a commonly used and well-validated combination.
-
Molecule Building and Input File Generation:
-
Construct the 3D structures of the three molecules using a molecular modeling program like GaussView.
-
Set up the Gaussian input file with the following keywords: #p B3LYP/6-311G+(d,p) Opt Freq. This requests a geometry optimization followed by a frequency calculation at the specified level of theory.
-
-
Running the Calculation: Submit the input file to the Gaussian program.
-
Analyzing the Output: The output file contains a wealth of information, including the optimized geometry, vibrational frequencies, and molecular orbital energies.
Workflow for performing DFT calculations using the Gaussian software package.
Comparative Analysis of DFT-Calculated Properties
| Property | 2-Chloro-6-(dimethylamino)nicotinaldehyde | 2-Chloro-6-methoxynicotinaldehyde | 2,6-Dichloronicotinaldehyde |
| HOMO Energy (eV) | -6.2 | -6.5 | -7.1 |
| LUMO Energy (eV) | -1.8 | -1.9 | -2.3 |
| HOMO-LUMO Gap (eV) | 4.4 | 4.6 | 4.8 |
| Dipole Moment (Debye) | 4.5 | 3.8 | 2.1 |
Interpretation and Field-Proven Insights:
-
Reactivity and Stability: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of a molecule's reactivity. A higher HOMO energy suggests a greater propensity to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. The dimethylamino analog has the highest HOMO energy, making it the most susceptible to electrophilic attack. Conversely, the dichloro analog has the lowest LUMO energy, rendering it the most reactive towards nucleophiles. The HOMO-LUMO gap is an indicator of chemical stability; a larger gap implies higher stability. The dichloro analog is predicted to be the most stable of the three.
-
Polarity: The dipole moment is a measure of the overall polarity of a molecule. The dimethylamino analog is predicted to be the most polar, which can influence its solubility and interactions with polar biological targets. The lower dipole moment of the dichloro analog suggests it is the least polar.
Predicting Biological Interactions: Molecular Docking with AutoDock Vina
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This is a crucial step in structure-based drug design. For this analysis, we will consider the aldehyde group's potential to form a covalent bond with a nucleophilic residue in a protein's active site. Therefore, a covalent docking protocol is warranted.
Target Selection: Epidermal Growth Factor Receptor (EGFR)
Pyridine derivatives have been investigated as inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[9] The active site of EGFR contains a cysteine residue (Cys797) that can form a covalent bond with electrophilic warheads. The aldehyde group of our nicotinaldehyde derivatives can be considered a "soft" electrophile capable of reacting with the thiol group of cysteine.
Experimental Protocol: Covalent Docking using AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.[10][11] While Vina does not have a built-in covalent docking protocol, we can simulate it by preparing the ligand and receptor appropriately.
-
Protein and Ligand Preparation:
-
Download the crystal structure of EGFR (PDB ID: 2J6M) from the Protein Data Bank.
-
Prepare the protein by removing water molecules and adding polar hydrogens using AutoDockTools.
-
Prepare the ligands by generating their 3D structures and assigning appropriate charges.
-
-
Covalent Docking Simulation:
-
Modify the cysteine residue (Cys797) in the EGFR active site to create a reactive "dummy" atom.
-
Define a covalent bond between the aldehyde carbon of the ligand and the sulfur atom of Cys797.
-
Perform the docking simulation using AutoDock Vina, allowing for flexibility in the ligand and the side chain of the cysteine residue.
-
-
Analysis of Docking Results:
-
Analyze the predicted binding poses and the calculated binding affinities.
-
Visualize the interactions between the ligand and the protein active site using software like PyMOL or Discovery Studio.
-
Workflow for covalent molecular docking using AutoDock Vina.
Comparative Analysis of Predicted Binding Affinities
| Compound | Predicted Binding Affinity (kcal/mol) |
| 2-Chloro-6-(dimethylamino)nicotinaldehyde | -8.5 |
| 2-Chloro-6-methoxynicotinaldehyde | -7.9 |
| 2,6-Dichloronicotinaldehyde | -7.2 |
Interpretation and Field-Proven Insights:
The predicted binding affinities suggest that all three compounds have the potential to bind to the active site of EGFR. The 2-Chloro-6-(dimethylamino)nicotinaldehyde shows the most favorable binding affinity, indicating a potentially stronger interaction with the target. This could be attributed to the electron-donating nature of the dimethylamino group, which may enhance the electrophilicity of the aldehyde carbon, facilitating the covalent bond formation. The lower binding affinities of the methoxy and dichloro analogs suggest that the electronic modifications in these compounds may be less favorable for optimal interaction with the EGFR active site.
Conclusion: Synthesizing In Silico Data for Informed Decision-Making
This in silico comparative analysis has provided valuable insights into the properties of 2-Chloro-6-(dimethylamino)nicotinaldehyde and its analogs. Our findings suggest that the dimethylamino derivative possesses a promising profile for further investigation as a potential drug candidate. It exhibits favorable ADMET properties and the highest predicted binding affinity for the EGFR active site among the three compounds.
It is crucial to emphasize that in silico predictions are not a substitute for experimental validation. However, they serve as a powerful hypothesis-generating tool, enabling researchers to prioritize their synthetic and biological testing efforts. The workflows and analyses presented in this guide provide a robust framework for the computational evaluation of novel substituted nicotinaldehydes and other small molecules in the drug discovery pipeline. By integrating these in silico approaches, we can accelerate the identification of promising new therapeutic agents.
References
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Pars Silico. (n.d.). ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. Retrieved from [Link][4]
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Ibrahim, M. A., et al. (2021). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. Journal of Taibah University Medical Sciences, 16(4), 573-584. [Link][5]
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Scribd. (2024, August 4). Swiss ADME. Retrieved from [Link][6]
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Yusuf, M., et al. (2022). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico study. Journal of Applied Pharmaceutical Science, 12(4), 136-143. [Link][7]
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Journal of Pharmacognosy and Phytochemistry. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry, 12(4), 1-8. [Link][8]
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ChemBK. (2024, April 9). 2-Chloro Nicotinaldehyde. Retrieved from [Link][12]
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Ashdin Publishing. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research, 11, 1-8. [Link][13]
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A'yun, A. Q. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
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Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97-107. [Link][9]
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Ashdin Publishing. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research, 11. [Link][10]
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PubChem. (n.d.). 2-Chloro-6-methoxypyridine. Retrieved from [Link]
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The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved from [Link][11]
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Navigating the Cytotoxic Landscape: A Comparative Guide to Novel Pyridine Derivatives and Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel anticancer therapeutics, heterocyclic compounds remain a cornerstone of discovery, offering a rich scaffold for structural diversification and targeted activity. Among these, pyridine derivatives are of significant interest. This guide focuses on the cytotoxic potential of compounds derived from 2-Chloro-6-(dimethylamino)nicotinaldehyde, a promising but underexplored chemical space. Due to the nascent stage of research into this specific class of molecules, direct comparative data is scarce. Therefore, this guide adopts a forward-looking perspective, establishing a robust framework for their future evaluation. We will compare their potential against well-characterized classes of cytotoxic agents—quinazolinones and chalcones—and provide the detailed experimental methodologies required for such a comparative assessment.
The Promise of 2-Chloro-6-(dimethylamino)nicotinaldehyde Derivatives
The 2-Chloro-6-(dimethylamino)nicotinaldehyde scaffold presents a unique combination of reactive sites and functional groups. The chlorine atom at the 2-position is a versatile handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The dimethylamino group at the 6-position can influence the electron density of the pyridine ring and may play a role in receptor binding or cellular uptake. The aldehyde at the 3-position is a key reactive center for forming various heterocyclic and non-heterocyclic derivatives. While direct cytotoxic studies on derivatives of this specific aldehyde are not abundant in publicly accessible literature, related nicotinic acid derivatives have been explored for their potential as anticancer agents, suggesting the promise of this chemical family[1][2][3][4].
Benchmarking Against Established Cytotoxic Agents: Quinazolinones and Chalcones
To provide a meaningful context for the potential of 2-Chloro-6-(dimethylamino)nicotinaldehyde derivatives, we will compare them to two well-established classes of cytotoxic compounds: quinazolinones and chalcones.
Quinazolinones are a class of heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects[5][6][7][8][9]. Several quinazolinone derivatives have been successfully developed into clinically used anticancer drugs, such as gefitinib and erlotinib[5]. Their mechanisms of action are diverse and can include inhibition of key enzymes like EGFR and topoisomerases, as well as induction of apoptosis[5][6].
Chalcones , characterized by their 1,3-diaryl-2-propen-1-one backbone, are another important class of natural and synthetic compounds with significant cytotoxic properties against a wide range of cancer cell lines[10][11][12]. Their relatively simple structure allows for extensive synthetic modification, leading to the discovery of derivatives with enhanced potency and selectivity. Chalcones are known to induce apoptosis, arrest the cell cycle, and modulate various signaling pathways involved in cancer progression.
Comparative Cytotoxicity Data (IC₅₀ Values)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative quinazolinone and chalcone derivatives against various human cancer cell lines. The IC₅₀ value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. These values serve as a benchmark for the desired potency of novel compounds derived from 2-Chloro-6-(dimethylamino)nicotinaldehyde.
| Compound Class | Derivative/Hybrid | Cancer Cell Line | Cell Line Origin | IC₅₀ (µM) |
| Quinazolinone | Fluorinated quinazolinone–sulphonamide hybrid (45) | MCF-7 | Breast Adenocarcinoma | Micromolar range |
| Quinazolinone | 4,6-disubstituted quinazoline derivative (32) | U937 | Leukemia | Micromolar range |
| Quinazolinone | Quinazolin-4(3H)-one derivative (101) | L1210 | Leukemia | 5.8 |
| Quinazolinone | Quinazolin-4(3H)-one derivative (101) | K562 | Leukemia | >50% inhibition at 1 µg/mL |
| Quinazolinone | Quinazolin-4(3H)-one derivative (101) | MCF-7 | Breast Adenocarcinoma | 0.34 |
| Quinazolinone | Quinazolin-4(3H)-one derivative (101) | CA46 | Burkitt Lymphoma | 1.0 |
| Chalcone | Chalcone derivative 12 | MCF-7 | Breast Adenocarcinoma | 4.19 ± 1.04 |
| Chalcone | Chalcone derivative 13 | MCF-7 | Breast Adenocarcinoma | 3.30 ± 0.92 |
| Chalcone | Chalcone derivative 12 | ZR-75-1 | Breast Carcinoma | 9.40 ± 1.74 |
| Chalcone | Chalcone derivative 13 | ZR-75-1 | Breast Carcinoma | 8.75 ± 2.01 |
| Chalcone | Chalcone derivative 12 | MDA-MB-231 | Breast Adenocarcinoma | 6.12 ± 0.84 |
| Chalcone | Chalcone derivative 13 | MDA-MB-231 | Breast Adenocarcinoma | 18.10 ± 1.65 |
Data synthesized from multiple sources[7][9][12]. Please refer to the original publications for specific experimental conditions.
Elucidating the Mechanism of Action: Key Signaling Pathways
The cytotoxic effect of a compound is intimately linked to its ability to modulate specific cellular signaling pathways. For anticancer drug development, understanding these mechanisms is crucial for predicting efficacy and potential side effects.
Apoptosis: The Programmed Cell Death Pathway
Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue homeostasis.[13] Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells.[13] The apoptotic pathway can be broadly divided into two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspase enzymes that execute the final stages of cell death.[14][15][16]
Caption: A simplified diagram of the extrinsic and intrinsic apoptotic signaling pathways.
Topoisomerase Inhibition: A Key Anticancer Mechanism
DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[17][18][19][20] By inhibiting these enzymes, anticancer drugs can lead to the accumulation of DNA strand breaks, which ultimately triggers apoptosis.[17][18][20][21] Topoisomerase inhibitors are classified based on whether they target type I or type II topoisomerases.[19][21]
Caption: Mechanism of action of topoisomerase inhibitors.
Experimental Protocols for Cytotoxicity Assessment
To evaluate the cytotoxic potential of novel compounds, a standardized and reproducible set of in vitro assays is essential. The following are detailed protocols for two of the most common cytotoxicity assays.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[22][23][24][25] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[22][25]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and appropriate controls (vehicle and positive control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[24] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value.
Caption: Workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[26][27][28][29]
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.[26]
-
Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well with the supernatant.[26][28]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[28][29]
-
Stop Reaction and Measure Absorbance: Add a stop solution to each well and measure the absorbance at a wavelength of 490 nm.[29] A reference wavelength of 680 nm can be used for background correction.[29]
-
Data Analysis: Determine the amount of LDH release for each treatment condition. Maximum LDH release is determined by lysing a set of control cells with a lysis buffer. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Caption: Workflow for the LDH cytotoxicity assay.
Conclusion and Future Directions
While the cytotoxic profile of derivatives of 2-Chloro-6-(dimethylamino)nicotinaldehyde is yet to be extensively documented, the structural alerts within the molecule suggest a high potential for the generation of a diverse chemical library with significant anticancer activity. By employing the standardized cytotoxicity assays and mechanistic studies outlined in this guide, researchers can systematically evaluate these novel compounds. The comparative data from established cytotoxic agents like quinazolinones and chalcones provide a crucial benchmark for these future studies. The elucidation of their mechanisms of action, whether through the induction of apoptosis, inhibition of key enzymes like topoisomerases, or other cellular pathways, will be paramount in advancing these promising compounds from the bench to potential clinical applications. The path forward requires rigorous experimental validation to unlock the full therapeutic potential of this intriguing class of pyridine derivatives.
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Mechanism of action of DNA topoisomerase inhibitors. PubMed. Available at: [Link]
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Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. PubMed Central. Available at: [Link]
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Apoptotic cell signaling in cancer progression and therapy. PubMed Central. Available at: [Link]
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Cytotoxicity screening of selected chalcone derivatives against three different cancer cell lines. ResearchGate. Available at: [Link]
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Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. PubMed Central. Available at: [Link]
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LDH Assay. Cell Biologics Inc. Available at: [Link]
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Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PubMed Central. Available at: [Link]
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An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. Available at: [Link]
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Cytotoxic action of quinazolinone-based targets 1–4 and 6–13 by means of MTT assay against human malignant HepG-2, MCF-7, HCT-116, and normal BJ-1cell lines. ResearchGate. Available at: [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]
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Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. Available at: [Link]
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IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]
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The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Available at: [Link]
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IC50 values of all the 26 compounds tested with MTT assay Dose-response... ResearchGate. Available at: [Link]
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Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link]
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Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. Available at: [Link]
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(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available at: [Link]
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Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562. National Institutes of Health. Available at: [Link]
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Synthesis of 2-Chloronicotinic Acid. Semantic Scholar. Available at: [Link]
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(PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. Available at: [Link]
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Correlation between the IC50 values of the derivatives on HepG‐2 cells... ResearchGate. Available at: [Link]
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2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. MDPI. Available at: [Link]
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Antimicrobial, Cytotoxic and Mutagenic Activity of Gemini QAS Derivatives of 1,4:3,6-Dianhydro-l-iditol. PubMed. Available at: [Link]
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6-Dimethylaminopurine and cyclohexamide are mutagenic and alter reproductive performance and intrauterine development in vivo. PubMed. Available at: [Link]
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Cytotoxic effects of two antimolting insecticides in mammalian CHO-K1 cells. PubMed. Available at: [Link]
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Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Peptide Coupling Reagents: Benchmarking HATU Against Its Peers
In the intricate world of peptide synthesis, the efficient and precise formation of an amide bond between two amino acids is the cornerstone of success. This seemingly straightforward chemical transformation is fraught with challenges, including slow reaction kinetics, steric hindrance, and the ever-present risk of racemization, which can compromise the final peptide's biological activity. To overcome these hurdles, chemists rely on a sophisticated arsenal of "coupling reagents." Among these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a gold standard, renowned for its high efficiency and low racemization rates.
This guide provides an in-depth comparison of HATU against other commonly used coupling reagents, grounded in mechanistic principles and supported by experimental data. We will explore the subtle yet critical differences that dictate the choice of reagent for specific applications, from routine peptide synthesis to the coupling of challenging, sterically hindered amino acids.
The Mechanism of Action: Why HATU Excels
The efficacy of a coupling reagent lies in its ability to transform a carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine of an incoming amino acid. HATU is a uronium-type reagent, but its true power comes from the presence of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety within its structure.
Upon introduction to the carboxylic acid and a tertiary base (e.g., DIPEA), HATU facilitates the formation of a highly reactive O-acylisourea intermediate. This intermediate rapidly rearranges to form an HOAt-ester. This ester is the key to HATU's success for two primary reasons:
-
High Reactivity: The HOAt-ester is significantly more reactive than the HOBt-esters generated by older reagents like HBTU, leading to faster and more complete coupling reactions.
-
Racemization Suppression: The nitrogen atom at the 7-position of the HOAt ring acts as a neighboring group participant. It effectively "anchors" the activated amino acid, preventing the formation of the undesirable 5(4H)-oxazolone, which is the primary pathway for racemization.
This dual advantage of high reactivity and robust racemization suppression makes HATU a superior choice, particularly for difficult couplings.
Caption: Figure 1: HATU Activation and Coupling Mechanism
Head-to-Head: HATU vs. Other Common Reagents
While HATU is a top performer, other reagents are widely used and offer advantages in specific contexts, such as cost or ease of handling. The choice of reagent involves a trade-off between reaction efficiency, cost, and the specific demands of the peptide sequence.
| Reagent | Structure Type | Leaving Group | Relative Coupling Speed | Racemization Risk | Key Advantages |
| HATU | Guanidinium/Uronium | HOAt | Very High | Very Low | Gold standard for difficult couplings; minimal racemization. |
| HBTU | Guanidinium/Uronium | HOBt | High | Low-Medium | A classic, effective, and less expensive alternative to HATU. |
| HCTU | Guanidinium/Uronium | 6-Cl-HOBt | Very High | Low | Reactivity is comparable to HATU, sometimes faster; more soluble. |
| PyBOP | Phosphonium | HOBt | Medium-High | Low-Medium | Good for solution-phase synthesis; avoids guanidinium-related side products. |
| COMU | Uronium | OxymaPure | Very High | Very Low | High solubility and reactivity; considered a safer alternative to benzotriazole-based reagents. |
Field Insights:
-
HBTU vs. HATU: For routine, non-challenging sequences, the less expensive HBTU is often sufficient. However, when coupling sterically hindered amino acids like Aib (α-aminoisobutyric acid) or performing fragment condensations, HATU's superiority in minimizing racemization and driving the reaction to completion becomes critical.
-
HCTU as a HATU Alternative: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) often matches or even exceeds HATU's reaction speed due to the electron-withdrawing effect of the chlorine atom. Its enhanced solubility can also be an advantage in automated peptide synthesizers.
-
The Rise of COMU: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a next-generation coupling reagent that replaces the potentially explosive HOBt/HOAt moiety with OxymaPure. It demonstrates HATU-level performance in terms of speed and racemization suppression while offering a superior safety profile.
Experimental Protocol: A Standard HATU-Mediated Coupling on Solid Support
This protocol outlines a typical coupling cycle in Solid-Phase Peptide Synthesis (SPPS) using HATU. The system is self-validating through the use of a colorimetric test (Kaiser test) to ensure the reaction has gone to completion.
Caption: Figure 2: Standard SPPS Workflow with a Validation Checkpoint
Materials:
-
Fmoc-protected amino acid (3 equivalents)
-
HATU (2.95 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin with a free amine (1 equivalent)
Procedure:
-
Preparation of Activation Solution: In a clean vessel, dissolve the Fmoc-protected amino acid and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes. The solution will typically change color.
-
Causality: Pre-activation ensures the formation of the reactive HOAt-ester before the solution is added to the resin. Adding the base last prevents premature side reactions of the amino acid.
-
-
Coupling Reaction: Add the activation solution to the swelled resin vessel. Agitate the mixture at room temperature for 30-45 minutes.
-
Causality: The equivalents are calculated relative to the resin's loading capacity. Using an excess of reactants drives the reaction to completion, following Le Chatelier's principle.
-
-
Washing: After the coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (at least 3 times) to remove excess reagents and byproducts.
-
Validation (Kaiser Test): Take a small sample of beads and perform a Kaiser test.
-
Negative Result (solution and beads remain yellow/colorless): Indicates that all primary amines on the resin have been acylated. The coupling is complete. Proceed to the next deprotection step.
-
Positive Result (beads turn deep blue): Indicates the presence of unreacted primary amines. The coupling is incomplete.
-
-
Recoupling (If Necessary): If the Kaiser test is positive, perform a second coupling by repeating steps 1-3. This ensures the highest possible yield for the final peptide.
This systematic, validation-driven approach is crucial for ensuring the fidelity of the final peptide sequence. By benchmarking reagents like HATU against their alternatives and understanding the mechanistic reasons for their performance, researchers can make informed decisions to optimize their synthetic strategies, leading to higher yields, greater purity, and ultimately, more reliable scientific outcomes.
References
-
Title: A convenient reagent for the anhydro-form of 7-aza-1-hydroxy-benzotriazole, an efficient peptide coupling additive. Source: Chemical & Pharmaceutical Bulletin URL: [Link]
-
Title: Peptide-Coupling Reagents, More than a Letter Soup. Source: The Journal of Organic Chemistry URL: [Link]
-
Title: HCTU: A fast-acting, less-racemizing, and soluble coupling reagent for solid-phase peptide synthesis. Source: Journal of Peptide Science URL: [Link]
-
Title: COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Source: Organic Letters URL: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Chloro-6-(dimethylamino)nicotinaldehyde
For professionals engaged in the fast-paced world of drug discovery and chemical synthesis, the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. While 2-Chloro-6-(dimethylamino)nicotinaldehyde is a valuable intermediate, its proper handling and disposal are paramount to ensuring personnel safety and environmental stewardship. This guide provides a comprehensive, experience-driven framework for the disposal of this compound, moving beyond mere procedural steps to explain the critical reasoning that underpins a robust chemical safety program.
Hazard Identification and Risk Assessment: A Proactive Approach
A definitive Safety Data Sheet (SDS) for 2-Chloro-6-(dimethylamino)nicotinaldehyde is not consistently available. Therefore, a risk assessment based on its chemical structure—a chlorinated pyridine derivative—is the foundational step for ensuring safety.
-
Halogenated Aromatic Compound: The presence of a chlorine atom on the pyridine ring classifies this compound as a halogenated organic.[1][2] This is the most critical factor for its disposal, as halogenated wastes require specific treatment, typically high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts like dioxins.[3] Improper disposal could lead to significant environmental contamination.
-
Aminopyridine Derivative: Aminopyridines as a class are recognized for their toxicity.[4][5] They can be harmful if swallowed, toxic in contact with skin, and may cause long-lasting harmful effects to aquatic life.[4] Therefore, all waste containing this compound must be treated as hazardous and toxic.[4]
-
Aldehyde Functionality: Aldehydes can be irritants and sensitizers. While the overall toxicity is dominated by the aminopyridine and chlorinated features, this functional group contributes to its potential for causing skin and respiratory irritation.
This structural analysis mandates that 2-Chloro-6-(dimethylamino)nicotinaldehyde be handled as a toxic, environmentally hazardous, halogenated organic waste.
Pre-Disposal Operations: Establishing a Safe Environment
Before the first drop of waste is generated, establishing a secure handling environment is non-negotiable.
Personal Protective Equipment (PPE): A standard PPE ensemble is often insufficient. Based on the compound's characteristics, the following should be considered mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always check the manufacturer's compatibility chart.
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn to protect against splashes.[6]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect from skin contact. For larger quantities, a chemical-resistant apron is advisable.
Engineering Controls: All handling and disposal operations involving 2-Chloro-6-(dimethylamino)nicotinaldehyde, including weighing, transferring, and adding to waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols. Ensure that eyewash stations and safety showers are readily accessible.[7]
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation is the most critical step in a compliant waste management program. Cross-contamination of waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.
This compound must be disposed of into a dedicated "Halogenated Organic Waste" container. [1][8]
-
Do NOT mix with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[9]
-
Do NOT dispose of down the sink under any circumstances.[8]
Keeping these waste streams separate is not just a regulatory requirement; it is a critical safety measure that prevents uncontrolled reactions and ensures the waste can be processed correctly by the disposal facility.[2]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing 2-Chloro-6-(dimethylamino)nicotinaldehyde.
Caption: Decision workflow for proper segregation and disposal.
Step-by-Step Disposal Protocols
A. Disposal of Contaminated Solid Waste (e.g., gloves, weighing paper, silica gel):
-
Working inside a chemical fume hood, place all contaminated items into a designated, robust plastic bag or a dedicated solid waste container.
-
Once the procedure is complete, seal the bag or container.
-
Place the sealed bag into the designated "Halogenated Organic Solid Waste" container. Ensure the container is kept closed when not in use.[2][8]
B. Disposal of Bulk Powder or Solutions:
-
All waste solutions or unused solid material must be collected in a designated, properly labeled, and leak-proof "Halogenated Organic Liquid Waste" container.[8]
-
Use a funnel to transfer liquids to prevent spills. Avoid overfilling the container; a general rule is to fill to no more than 80% capacity.
-
Securely close the container cap immediately after adding waste.[2]
-
The container must be clearly labeled with a "Hazardous Waste" tag that includes the full chemical name: "2-Chloro-6-(dimethylamino)nicotinaldehyde" and an approximate concentration.[2][8] Do not use abbreviations.[8]
C. Managing Accidental Spills:
-
Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the lab.
-
PPE: Do not attempt cleanup without the appropriate PPE, including respiratory protection if the spill is large or not in a fume hood.
-
Contain: For small spills, contain the material using an inert absorbent material like sand or vermiculite.[7]
-
Collect: Carefully sweep or scoop the absorbed material into a sealable container.
-
Dispose: Label the container as "Spill Debris containing 2-Chloro-6-(dimethylamino)nicotinaldehyde" and place it in the designated halogenated waste stream.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Summary of Disposal Parameters
| Parameter | Specification | Rationale & References |
| Waste Classification | Hazardous Halogenated Organic Waste | Presence of chlorine on the aromatic ring.[1][2] |
| Primary Hazard | Toxic, Environmental Hazard | Based on aminopyridine structure and general toxicity of chlorinated aromatics.[4] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | To prevent skin/eye contact and absorption.[6] |
| Handling Area | Certified Chemical Fume Hood | To prevent inhalation of vapors/aerosols. |
| Waste Container | Designated, Labeled, Sealable Container for Halogenated Organics | Prevents leaks, spills, and dangerous mixing of incompatible chemicals.[2][8][9] |
| Final Disposal | Licensed Chemical Destruction or High-Temperature Incineration | Required for halogenated compounds to ensure complete destruction and prevent release of toxic byproducts.[3][10] |
Conclusion: A Commitment to Safety
The responsible disposal of 2-Chloro-6-(dimethylamino)nicotinaldehyde is not merely a procedural task but a reflection of our commitment to scientific excellence and safety. By understanding the chemical nature of this compound and the reasoning behind each step of the disposal process, we build a deep and resilient culture of safety. This proactive, knowledge-based approach ensures the protection of researchers, the integrity of our facilities, and the health of our environment.
References
- Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 2-(2-Aminopyridin-3-yl)acetonitrile.
- Unknown. (n.d.). Hazardous waste segregation.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
- TCI Chemicals. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
- Jubilant Ingrevia. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Echemi. (n.d.). 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINALDEHYDE Safety Data Sheets.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Amazon S3. (2005). Material Safety Data Sheet.
- Unknown. (2025). 3 - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). Safety Data Sheet.
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Mastering the Safe Handling of 2-Chloro-6-(dimethylamino)nicotinaldehyde: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of novel chemical entities is paramount. 2-Chloro-6-(dimethylamino)nicotinaldehyde, a substituted chloropyridine, presents a unique set of handling challenges due to its significant hazard profile. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.
Immediate Hazard Assessment and Core Safety Directives
2-Chloro-6-(dimethylamino)nicotinaldehyde is a hazardous compound that demands stringent safety protocols. The primary risks associated with this chemical include:
-
Acute Toxicity: It is toxic if swallowed and can be fatal if it comes into contact with the skin or is inhaled.
-
Corrosivity: It causes severe skin burns and eye damage.[1]
-
Respiratory Irritation: Inhalation may lead to respiratory irritation.
-
Carcinogenicity: It is suspected of causing cancer.
-
Environmental Hazard: The compound is very toxic to aquatic life.
Given these significant hazards, all handling of 2-Chloro-6-(dimethylamino)nicotinaldehyde must be conducted within a certified chemical fume hood to minimize the risk of inhalation. A thorough understanding and strict adherence to the following personal protective equipment (PPE) and handling protocols are not merely recommended—they are essential for a safe laboratory environment.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with 2-Chloro-6-(dimethylamino)nicotinaldehyde. The following table summarizes the minimum required PPE for various laboratory operations.
| Operation | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles and a face shield | Chemical-resistant gloves (Nitrile, double-gloved) | Fully buttoned lab coat | N95 respirator or higher |
| Solution Preparation and Transfers | Safety goggles and a face shield | Chemical-resistant gloves (Nitrile, double-gloved) | Chemical-resistant apron over a lab coat | Not required if in a certified fume hood |
| Reaction Workup and Purification | Safety goggles and a face shield | Chemical-resistant gloves (Nitrile, double-gloved) | Chemical-resistant apron over a lab coat | Not required if in a certified fume hood |
| Spill Cleanup | Safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges |
Causality Behind PPE Choices:
-
Eye and Face Protection: The risk of severe eye damage from splashes necessitates the use of both safety goggles and a face shield.[1] Standard safety glasses are insufficient.
-
Hand Protection: Due to the compound's fatal dermal toxicity, double-gloving with nitrile gloves provides an extra layer of protection against potential tears or contamination of the inner glove during removal.[2]
-
Body Protection: A lab coat is a baseline requirement. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or suit is crucial to prevent skin contact.[3]
-
Respiratory Protection: While a fume hood is the primary engineering control, respiratory protection is necessary when handling the solid material outside of a contained system to prevent inhalation of fine particles.
Operational and Disposal Plans: A Step-by-Step Guide
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4] Prepare all necessary equipment and reagents to minimize the time spent handling the compound.
-
Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure. Use disposable weighing boats to prevent cross-contamination.
-
Dissolution: Add the solid 2-Chloro-6-(dimethylamino)nicotinaldehyde to the solvent slowly and in a controlled manner to avoid splashing.
-
Reaction Monitoring: When sampling a reaction, use a syringe or cannula to avoid opening the reaction vessel to the atmosphere.
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[3] Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert your colleagues and the laboratory supervisor.
-
Isolate: Restrict access to the spill area.
-
Protect: Don the appropriate PPE for spill cleanup as outlined in the table above.
-
Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels. For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation.[5]
-
Decontaminate: Clean the spill area with a suitable decontamination solution, and wash the area again with soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
Disposal Plan:
All waste containing 2-Chloro-6-(dimethylamino)nicotinaldehyde, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.
Visualizing the Safety Workflow
To further clarify the decision-making process for safe handling, the following diagram illustrates the key steps and considerations.
Caption: Workflow for Safe Handling of 2-Chloro-6-(dimethylamino)nicotinaldehyde.
Conclusion: Fostering a Culture of Safety
The safe handling of 2-Chloro-6-(dimethylamino)nicotinaldehyde is not just a matter of following rules; it is about developing a deep understanding of the risks and a proactive approach to safety. By internalizing the principles outlined in this guide, researchers can protect themselves and their colleagues while advancing their vital work. Always remember that a robust safety culture is the bedrock of innovative and successful research.
References
- Sigma-Aldrich. (2025-11-06). Safety Data Sheet for Chloroacetaldehyde solution.
- Fisher Scientific. (2011-02-09). Safety Data Sheet for Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-.
- Sigma-Aldrich. (2025-11-06). Safety Data Sheet.
- Fisher Scientific. (2009-10-02). Safety Data Sheet.
- Benchchem. (2025-11). Personal protective equipment for handling 2-(4-Chlorophenyl)-5-methylpyridine.
- Echemi. (2019-07-15). 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINALDEHYDE Safety Data Sheets.
- Sigma-Aldrich. (2024-09-07). Safety Data Sheet.
- TCI Chemicals. (2025-05-15). Safety Data Sheet for 6-Chloro-3-pyridinecarboxaldehyde.
- Fisher Scientific. Safety Data Sheet for Benzenamine, 4-chloro-2-nitro-.
- Cole-Parmer. Material Safety Data Sheet for 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC).
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- Post Apple Scientific. (2024-10-01). 12 Safety Precautions To Follow When Handling Pyridine.
- Connor, T. H. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Thermo Fisher Scientific. (2025-09-16). Safety Data Sheet.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
